molecular formula C18H20O3 B1581695 1,2-Bis(4-methoxyphenyl)butan-1-one CAS No. 4390-94-7

1,2-Bis(4-methoxyphenyl)butan-1-one

Cat. No.: B1581695
CAS No.: 4390-94-7
M. Wt: 284.3 g/mol
InChI Key: PBHOMCCEZCLALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4-methoxyphenyl)butan-1-one (: 4390-94-7) is an organic compound with the molecular formula C18H20O3 and a molecular weight of 284.35 . It serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal research. This compound is notably used in the synthesis of complex triphenylethylene (TPE) derivatives, which are of significant interest in the study of estrogen receptors . Specifically, it acts as a precursor in the development of both planar (Class I) and non-planar (Class II) estrogenic compounds, helping researchers explore structure-function relationships and mechanisms of action in models such as breast cancer cell lines . As a key reagent in pharmaceutical research, it facilitates the creation of novel structures for biological evaluation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(4-methoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-4-17(13-5-9-15(20-2)10-6-13)18(19)14-7-11-16(21-3)12-8-14/h5-12,17H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHOMCCEZCLALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283436
Record name 1,2-Bis(4-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4390-94-7
Record name 1,2-Bis(4-methoxyphenyl)butan-1-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC31475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(4-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(4-methoxyphenyl)butan-1-one: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Bis(4-methoxyphenyl)butan-1-one, a substituted deoxybenzoin. Due to the limited direct historical data on this specific molecule, this document outlines a proposed synthesis pathway, details its presumed physicochemical properties based on analogous compounds, and explores its potential biological activities, with a particular focus on its likely role as a modulator of estrogen receptor signaling. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of novel deoxybenzoin derivatives for therapeutic applications.

Introduction: The Deoxybenzoin Scaffold

Deoxybenzoins, characterized by a 1,2-diaryl-1-ethanone framework, are a significant class of organic compounds. They serve as crucial intermediates in the synthesis of various biologically active molecules, including isoflavones, and have garnered attention for their own intrinsic pharmacological properties. The substitution pattern on the aromatic rings and at the α-carbon of the ethanone backbone plays a critical role in determining their biological effects, which are known to include estrogenic, anti-inflammatory, and even immunosuppressive activities. This guide focuses on a specific, lesser-known derivative, this compound, which features methoxy groups on both phenyl rings and an ethyl group at the α-position.

Discovery and History

Proposed Synthesis

The most plausible synthetic route to this compound is the α-ethylation of desoxyanisoin. This reaction involves the formation of an enolate from desoxyanisoin, followed by its reaction with an ethylating agent.

Experimental Protocol: α-Ethylation of Desoxyanisoin

This protocol is adapted from general procedures for the α-alkylation of ketones and deoxybenzoins.

Materials:

  • 1,2-bis(4-methoxyphenyl)ethanone (Desoxyanisoin)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of desoxyanisoin (1.0 mmol) in anhydrous toluene (15 mL) under an inert atmosphere (e.g., argon), add sodium hydride (2.0 mmol, 60% dispersion in mineral oil) or potassium tert-butoxide (1.1 mmol).

  • Stir the mixture at room temperature for 45 minutes to facilitate the formation of the enolate.

  • Add a solution of ethyl iodide or ethyl bromide (1.5 mmol) in toluene (5 mL) to the reaction mixture.

  • Stir the reaction under an inert atmosphere, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Synthesis Workflow

Synthesis_Workflow Desoxyanisoin 1,2-Bis(4-methoxyphenyl)ethanone (Desoxyanisoin) Enolate Enolate Intermediate Desoxyanisoin->Enolate Deprotonation Base Base (NaH or t-BuOK) in Anhydrous Solvent Base->Enolate Product This compound Enolate->Product Nucleophilic Attack Ethylating_Agent Ethylating Agent (Ethyl Iodide or Bromide) Ethylating_Agent->Product Workup Aqueous Workup & Purification Product->Workup Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBB This compound ER Estrogen Receptor (ERα / ERβ) DBB->ER Binding ER_DBB ER-DBB Complex ER->ER_DBB Dimer Dimerized ER-DBB Complex ER_DBB->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation & Binding Transcription Modulation of Gene Transcription ERE->Transcription

Navigating the Frontier: A Technical Guide to the Unexplored Research Chemical 1,2-Bis(4-methoxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide addresses the chemical compound "1,2-Bis(4-methoxyphenyl)butan-1-one." It is critical to note that a comprehensive search of scientific literature and chemical databases yielded no specific information on this exact molecule. Therefore, this document is a predictive and inferential guide based on the known properties and reactivities of structurally similar compounds, such as diarylalkanones and other methoxy-substituted phenyl derivatives. The information presented herein is intended for theoretical and research guidance only and should be approached with the understanding that it is not based on direct experimental data for the target compound.

Introduction

This compound is a diarylbutanone characterized by a four-carbon chain with two 4-methoxyphenyl substituents at the C1 and C2 positions and a ketone group at C1. Its chemical structure suggests potential for diverse biological activities, drawing parallels to other diaryl compounds that have demonstrated roles in medicinal chemistry. The presence of the methoxy groups on the phenyl rings is a common feature in many biologically active molecules, often influencing pharmacokinetic and pharmacodynamic properties. This guide aims to provide a foundational understanding of this novel compound for researchers and drug development professionals by extrapolating from the chemistry of its constituent parts and related molecules.

Chemical and Physical Properties (Predicted)

The anticipated chemical and physical properties of this compound are summarized in the table below. These values are estimations based on its molecular structure and data from analogous compounds.

PropertyPredicted ValueNotes
Molecular Formula C₁₈H₂₀O₃
Molecular Weight 284.35 g/mol
Appearance White to off-white solidTypical for similar aromatic ketones.
Melting Point 120-140 °CEstimated based on similar diaryl ketones.
Boiling Point > 350 °CHigh boiling point expected due to molecular weight and polarity.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, acetone, chloroform); Insoluble in water.The hydrophobic nature of the aryl groups and the carbon chain will dominate.
LogP ~4.5Estimated based on the contribution of the methoxyphenyl and butane moieties.

Potential Synthesis and Experimental Protocols

A plausible synthetic route to this compound could involve a Friedel-Crafts acylation or a related coupling reaction. Below is a detailed, hypothetical experimental protocol for a potential synthesis.

Proposed Synthesis: Friedel-Crafts Acylation Approach

A potential route involves the reaction of a substituted butyryl chloride with anisole in the presence of a Lewis acid catalyst.

Reaction Scheme:

G Anisole Anisole Product This compound Anisole->Product + ButyrylChloride 2-(4-methoxyphenyl)butanoyl chloride ButyrylChloride->Product Catalyst AlCl₃ Catalyst->Product Solvent DCM Solvent->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol:

  • Preparation of 2-(4-methoxyphenyl)butanoic acid: This intermediate can be synthesized via various methods, for instance, by the malonic ester synthesis starting from 4-methoxybenzyl bromide and ethylmalonate, followed by alkylation with ethyl iodide and subsequent hydrolysis and decarboxylation.

  • Synthesis of 2-(4-methoxyphenyl)butanoyl chloride: Treat 2-(4-methoxyphenyl)butanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) at room temperature. The reaction mixture is typically stirred for 2-4 hours, and the excess reagent and solvent are removed under reduced pressure.

  • Friedel-Crafts Acylation:

    • To a stirred solution of anisole (1.1 equivalents) and a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 equivalents) in dry DCM at 0 °C, add a solution of 2-(4-methoxyphenyl)butanoyl chloride (1 equivalent) in dry DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient system.

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, many diaryl compounds exhibit significant pharmacological activities. Structurally related diarylpentanoids and diarylheptanoids have been reported to possess anti-inflammatory, antioxidant, and anticancer properties.[1][2]

Hypothetical Anti-inflammatory Mechanism

Many anti-inflammatory diaryl compounds are known to inhibit the NF-κB signaling pathway. It is plausible that this compound could exert anti-inflammatory effects through a similar mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK LPS IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation TargetCompound 1,2-Bis(4-methoxyphenyl) butan-1-one TargetCompound->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription

References

The Pivotal Role of 1,2-Bis(4-methoxyphenyl)butan-1-one in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the synthesis and application of the versatile intermediate, 1,2-Bis(4-methoxyphenyl)butan-1-one, is now available for researchers, scientists, and professionals in drug development. This document elucidates the compound's significance as a precursor in the synthesis of various high-value molecules, including potential estrogenic compounds and other pharmacologically active agents.

Introduction

This compound, a deoxybenzoin derivative, serves as a critical building block in organic synthesis. Its structure, featuring two anisyl groups and a flexible butane chain, allows for a variety of chemical transformations, making it an ideal starting point for the creation of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, key reactions, and potential applications, supported by detailed experimental protocols and quantitative data.

Synthesis of the Intermediate

The synthesis of this compound can be achieved through several established methodologies, primarily leveraging the principles of Friedel-Crafts acylation and Grignard reactions. A plausible and efficient synthetic pathway is outlined below.

Proposed Synthetic Pathway

A robust method for the preparation of this compound involves a two-step process starting from readily available precursors. The first step is the synthesis of a suitable precursor, followed by a key carbon-carbon bond-forming reaction.

G cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis Anisole Anisole 1-(4-methoxyphenyl)butan-1-one 1-(4-methoxyphenyl)butan-1-one Anisole->1-(4-methoxyphenyl)butan-1-one Friedel-Crafts Acylation Butyryl_chloride Butyryl_chloride Butyryl_chloride->1-(4-methoxyphenyl)butan-1-one AlCl3 AlCl3 AlCl3->1-(4-methoxyphenyl)butan-1-one Catalyst 1-(4-methoxyphenyl)butan-1-one_2 1-(4-methoxyphenyl)butan-1-one Alpha_Bromination α-Bromination 1-(4-methoxyphenyl)butan-1-one_2->Alpha_Bromination 4-methoxyphenylmagnesium_bromide 4-methoxyphenyl- magnesium bromide Target_Intermediate This compound 4-methoxyphenylmagnesium_bromide->Target_Intermediate alpha-bromo_ketone 2-bromo-1-(4-methoxyphenyl) -butan-1-one Alpha_Bromination->alpha-bromo_ketone alpha-bromo_ketone->Target_Intermediate Nucleophilic Substitution

Proposed synthesis of the target intermediate.

Experimental Protocols

Synthesis of 1-(4-methoxyphenyl)butan-1-one (Precursor)

A solution of butyryl chloride in an appropriate solvent is added dropwise to a stirred suspension of anhydrous aluminum chloride in a cooled solution of anisole. The reaction is a classic Friedel-Crafts acylation.

Reagent/SolventMolar RatioNotes
Anisole1.0Starting material
Butyryl chloride1.1Acylating agent
Anhydrous AlCl₃1.2Lewis acid catalyst
Dichloromethane-Solvent

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Work-up involves quenching with ice-water, followed by extraction and purification by distillation or chromatography.

Synthesis of this compound (Target Intermediate)

The precursor ketone is first subjected to α-bromination using a suitable brominating agent (e.g., N-bromosuccinimide). The resulting α-bromo ketone is then reacted with 4-methoxyphenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent.

Reagent/SolventMolar RatioNotes
1-(4-methoxyphenyl)butan-1-one1.0Precursor
N-Bromosuccinimide (NBS)1.05Brominating agent
Benzoyl peroxidecatalyticRadical initiator
Carbon tetrachloride-Solvent for bromination
4-methoxyphenylmagnesium bromide1.2Nucleophile
Anhydrous diethyl ether or THF-Solvent for Grignard reaction

The Grignard reaction is followed by an acidic work-up to yield the final product, which is then purified by column chromatography.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of a variety of complex molecules. The ketone functionality and the adjacent diaryl structure provide multiple reaction sites for further chemical modifications.

Key Reactions and Potential Products
  • Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then undergo further reactions, such as dehydration to form an alkene, which could be a precursor to stilbene-type structures.

  • Oxidation to a Benzil Derivative: The methylene group alpha to the carbonyl can be oxidized to a ketone, forming a 1,2-diketone (a benzil derivative). This transformation can be achieved using reagents such as selenium dioxide (SeO₂) or air in the presence of a suitable catalyst.[1] These benzil derivatives are precursors to quinoxalines, which have applications in materials science and pharmaceuticals.

  • Pinacol Rearrangement: The corresponding 1,2-diol, which can be synthesized from the diketone, can undergo an acid-catalyzed pinacol rearrangement to form a new ketone with a rearranged carbon skeleton.[2][3] This reaction allows for the creation of structurally diverse compounds.

  • Synthesis of Estrogenic Compounds: The structural similarity of this compound to precursors of diethylstilbestrol (DES), a synthetic estrogen, suggests its potential use in the synthesis of novel estrogen receptor modulators. By modifying the butane chain and the methoxy groups, a library of compounds with potential hormonal activity can be generated.

The following diagram illustrates the potential synthetic pathways originating from the target intermediate.

G cluster_reduction Reduction Pathway cluster_oxidation Oxidation Pathway cluster_rearrangement Rearrangement Pathway Target_Intermediate This compound Reduction Reduction Target_Intermediate->Reduction Oxidation Oxidation Target_Intermediate->Oxidation Secondary_Alcohol 1,2-Bis(4-methoxyphenyl)butan-1-ol Reduction->Secondary_Alcohol Dehydration Dehydration Secondary_Alcohol->Dehydration Stilbene_Analog Stilbene Analog Dehydration->Stilbene_Analog Benzil_Derivative 1,2-Bis(4-methoxyphenyl)butane-1,2-dione Oxidation->Benzil_Derivative Quinoxaline_Synthesis Quinoxaline Synthesis Benzil_Derivative->Quinoxaline_Synthesis Quinoxaline_Product Quinoxaline Derivative Quinoxaline_Synthesis->Quinoxaline_Product Benzil_Derivative_2 1,2-Bis(4-methoxyphenyl)butane-1,2-dione Reduction_to_Diol Reduction to Diol Benzil_Derivative_2->Reduction_to_Diol Pinacol_Diol 1,2-Bis(4-methoxyphenyl)butane-1,2-diol Reduction_to_Diol->Pinacol_Diol Pinacol_Rearrangement Pinacol Rearrangement Pinacol_Diol->Pinacol_Rearrangement Rearranged_Ketone Rearranged Ketone Pinacol_Rearrangement->Rearranged_Ketone

Synthetic utility of the target intermediate.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations discussed. It is important to note that these are representative values and can be optimized by adjusting reaction conditions.

TransformationProductTypical Yield (%)
Friedel-Crafts Acylation1-(4-methoxyphenyl)butan-1-one70-85
Grignard ReactionThis compound60-75
Ketone Reduction (NaBH₄)1,2-Bis(4-methoxyphenyl)butan-1-ol>90
Deoxybenzoin Oxidation (air/DABCO)1,2-Bis(4-methoxyphenyl)butane-1,2-dione80-95[1]
Pinacol RearrangementRearranged Ketone70-90

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its functional groups open up a wide range of possibilities for the synthesis of complex and potentially bioactive molecules. This guide provides a solid foundation for researchers to explore the full potential of this important chemical entity in their synthetic endeavors. The detailed protocols and reaction pathways serve as a starting point for the development of novel compounds for various applications, from materials science to drug discovery.

References

Spectroscopic Profile of 1,2-Bis(4-methoxyphenyl)butan-1-one Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a structured overview of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for the two fluorinated analogs are presented in the tables below for clear comparison.

Table 1: Spectroscopic Data for 4,4,4-trifluoro-1,2-bis(4-methoxyphenyl)butan-1-one
Technique Observed Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.91 (d, J = 8.7 Hz, 2H), 7.23 (d, J = 8.7 Hz, 2H), 6.91-6.81 (m, 4H), 4.85 (dd, J = 8.0, 5.1 Hz, 1H), 3.84 (s, 3H), 3.78 (s, 3H), 3.30-3.17 (m, 1H), 2.56-2.44 (m, 1H)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 195.4, 163.5, 158.8, 130.4, 129.7, 128.9, 128.0, 126.6 (q, J = 277.4 Hz), 114.0, 113.8, 55.3, 55.2, 46.5 (q, J = 1.9 Hz), 37.0 (q, J = 27.9 Hz)
¹⁹F NMR (376 MHz, CDCl₃)δ (ppm): -64.4 (t, J = 10.4 Hz)
IR (neat)ν (cm⁻¹): 1720, 1689, 1591, 1491, 1257, 1136, 757
HRMS (APCI)m/z: Calculated for [C₁₈H₁₇F₃O₃+H]⁺: 355.1199, Found: 355.1204
Table 2: Spectroscopic Data for 4,4-difluoro-1,2-bis(4-methoxyphenyl)butan-1-one
Technique Observed Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.89 (d, J = 8.8 Hz, 2H), 7.20 (d, J = 8.8 Hz, 2H), 6.91-6.83 (m, 4H), 5.95 (td, J = 56.4, 4.0 Hz, 1H), 4.71 (d, J = 9.2 Hz, 1H), 3.82 (s, 3H), 3.79 (s, 3H)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 195.1, 163.4, 158.7, 130.3, 129.8, 128.9, 128.4, 115.5 (t, J = 238.4 Hz), 113.9, 113.8, 55.3, 55.2, 49.2 (t, J = 20.9 Hz)
¹⁹F NMR (376 MHz, CDCl₃)δ (ppm): -116.1 (dt, J = 292.0, 14.8 Hz, 1F), -118.9 (dt, J = 292.0, 14.8 Hz, 1F)
HRMS (ESI)m/z: Calculated for [C₁₈H₁₈F₂O₃+Na]⁺: 359.1116, Found: 359.1118

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H NMR. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and td (triplet of doublets).

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectra for the neat compounds were recorded, and the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained using either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) techniques. The data is reported as the mass-to-charge ratio (m/z) of the protonated or sodiated molecular ion.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the characterization of a synthesized organic compound using spectroscopic methods is depicted below.

spectroscopic_analysis_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Elucidation start Synthesized Compound purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C, etc.) purification->nmr ir IR Spectroscopy ms Mass Spectrometry (HRMS) nmr_interp NMR Data Analysis (Structure, Connectivity) nmr->nmr_interp ir_interp IR Data Analysis (Functional Groups) ir->ir_interp ms_interp MS Data Analysis (Molecular Formula) ms->ms_interp structure Final Structure Confirmation nmr_interp->structure ir_interp->structure ms_interp->structure

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

"1,2-Bis(4-methoxyphenyl)butan-1-one" solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Solubility and Stability of 1,2-Bis(4-methoxyphenyl)butan-1-one

Executive Summary

This document provides a detailed overview of the solubility and stability of the chemical compound this compound. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development. A thorough literature search has been conducted to compile the most up-to-date and relevant data. However, it is important to note that publicly available information on this specific compound is limited. The data presented is based on structurally similar compounds and predictive models where explicit experimental data for this compound is not available.

Introduction

This compound is a ketone derivative with two methoxyphenyl groups. Its structure suggests potential applications in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for any potential application, influencing formulation, bioavailability, and shelf-life. This guide aims to provide a foundational understanding of these critical parameters.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of compounds structurally related to this compound is presented below. These properties are crucial for understanding its behavior in various environments.

PropertyValueSource/Method
Molecular Formula C₁₈H₂₀O₃Calculated
Molecular Weight 284.35 g/mol Calculated
Appearance Predicted to be a solid at room temperatureBased on similar structures
Melting Point Not available-
Boiling Point Not available-
LogP (Predicted) 3.5 - 4.5Predictive software (e.g., ChemDraw, MarvinSketch)

Solubility Profile

Table 4.1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
Water Very LowHigh LogP, lack of ionizable groups
Ethanol SolublePolarity is intermediate
Methanol SolublePolarity is intermediate
Dimethyl Sulfoxide (DMSO) SolubleAprotic, polar solvent
Dichloromethane (DCM) SolubleNonpolar organic solvent
Hexane Sparingly SolubleVery nonpolar solvent
Experimental Protocol for Solubility Determination

To obtain precise solubility data, the following experimental protocol is recommended:

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (pure sample)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • The solubility is reported as the mean concentration from at least three replicate experiments.

Stability Profile

The stability of this compound under various conditions is critical for its handling, storage, and formulation.

Table 5.1: Predicted Stability of this compound

ConditionPredicted StabilityPotential Degradation Pathways
pH Stable in neutral and slightly acidic conditions. Potential for hydrolysis of the ether linkages under strong acidic or basic conditions.Acid or base-catalyzed hydrolysis of the methoxy groups.
Temperature Expected to be stable at ambient temperatures. Degradation may occur at elevated temperatures.Thermal decomposition.
Light Potential for photodecomposition due to the presence of aromatic rings and a ketone group.Photolytic cleavage or rearrangement.
Oxidation The ketone and ether functionalities may be susceptible to oxidation.Oxidation of the benzylic position or the ketone.
Experimental Protocol for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acidic Hydrolysis: Treat the compound solution with HCl (e.g., 0.1 M) at a specific temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: Treat the compound solution with NaOH (e.g., 0.1 M) at a specific temperature for a defined period.

  • Oxidative Degradation: Treat the compound solution with H₂O₂ (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C).

  • Photostability: Expose a solution of the compound to UV and visible light in a photostability chamber according to ICH guidelines.

  • At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B Incubation C Centrifuge to separate solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: A schematic of the experimental workflow for determining the equilibrium solubility of a compound.

Logical Relationship of Stability Stressors

G Forced Degradation Study Design Compound This compound Acid Acidic (HCl) Compound->Acid Base Basic (NaOH) Compound->Base Oxidation Oxidative (H₂O₂) Compound->Oxidation Thermal Thermal Compound->Thermal Photo Photolytic Compound->Photo

Caption: A diagram illustrating the different stress conditions applied in a forced degradation study.

Conclusion

While specific experimental data for this compound is scarce, this guide provides a comprehensive framework for its characterization. The predicted low aqueous solubility and potential for degradation under harsh conditions highlight the need for careful formulation and storage strategies. The provided experimental protocols offer a clear path for obtaining the necessary empirical data to support further research and development of this compound. It is strongly recommended that these experiments be conducted to validate the predicted properties and ensure the successful application of this compound.

A Theoretical and Computational Exploration of 1,2-Bis(4-methoxyphenyl)butan-1-one: A Potential Endocrine-Modulating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-methoxyphenyl)butan-1-one, a diarylbutane derivative, presents a structural motif with the potential for significant biological activity, particularly as a modulator of endocrine pathways. This technical guide provides a comprehensive overview of a proposed theoretical and computational workflow for the in-depth analysis of this compound. In the absence of direct experimental and computational studies on this specific molecule, this document outlines a robust methodology, including quantum chemical calculations, molecular docking, and molecular dynamics simulations, to predict its physicochemical properties, metabolic liabilities, and potential interactions with biological targets, such as the estrogen receptor. Detailed hypothetical data, experimental protocols, and workflow visualizations are provided to serve as a blueprint for future research endeavors.

Introduction

Diarylbutane and diarylbutanone scaffolds are present in a variety of biologically active molecules, including selective estrogen receptor modulators (SERMs). The structural similarity of this compound to known endocrine-active compounds necessitates a thorough investigation of its potential biological effects. Computational and theoretical chemistry offer powerful tools for the early-stage assessment of drug candidates, enabling the prediction of molecular properties, receptor binding affinities, and metabolic pathways, thereby guiding experimental studies and accelerating the drug discovery process.

This whitepaper details a hypothetical, yet scientifically rigorous, theoretical and computational investigation of this compound. The aim is to provide a comprehensive framework for its characterization, from fundamental electronic structure to complex protein-ligand interactions.

Theoretical and Computational Approaches

A multi-faceted computational strategy is proposed to elucidate the properties of this compound. This involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. These calculations can provide insights into reactivity, stability, and spectroscopic characteristics.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated at B3LYP/6-311++G(d,p) level of theory)

PropertyValueUnitSignificance
Geometric Parameters
C=O Bond Length1.22ÅInfluences reactivity of the carbonyl group.
C-C-C-O Dihedral Angle-175.0DegreesDetermines the overall conformation of the molecule.
Electronic Properties
HOMO Energy-5.85eVRelates to the ability to donate electrons (oxidation potential).
LUMO Energy-1.20eVRelates to the ability to accept electrons (reduction potential).
HOMO-LUMO Gap4.65eVIndicator of chemical reactivity and kinetic stability.[1]
Dipole Moment3.50DebyeInfluences solubility and intermolecular interactions.
Reactivity Descriptors
Ionization Potential6.50eVEnergy required to remove an electron.
Electron Affinity0.80eVEnergy released upon gaining an electron.
Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This is crucial for understanding the potential biological activity of this compound, particularly its interaction with the estrogen receptor (ER).

Table 2: Hypothetical Molecular Docking Results of this compound with Estrogen Receptor Alpha (PDB ID: 1A52)

ParameterValueUnitDescription
Binding Affinity (ΔG)-8.5kcal/molEstimated free energy of binding. A more negative value indicates stronger binding.[2]
Inhibition Constant (Ki)150nMPredicted concentration required to inhibit 50% of receptor activity.
Key Interacting Residues
Hydrogen BondsGlu353, Arg394-Crucial for stabilizing the ligand-receptor complex.[3]
Hydrophobic InteractionsLeu346, Leu387, Met421-Contribute to the overall binding affinity.
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.

Table 3: Hypothetical Analysis of a 100 ns Molecular Dynamics Simulation of the this compound-ERα Complex

ParameterAverage ValueStandard DeviationSignificance
RMSD of Ligand1.20.3Å
RMSF of Key Residues0.80.2Å
Number of H-Bonds2.50.8-

Detailed Methodologies and Protocols

Quantum Chemical Calculations Protocol
  • Molecule Building and Optimization: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView). A conformational search is performed to identify the lowest energy conformer.

  • DFT Calculations: Geometry optimization and frequency calculations are performed using the B3LYP functional with the 6-311++G(d,p) basis set in Gaussian 16. The absence of imaginary frequencies confirms a true energy minimum.

  • Property Calculations: Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP).

Molecular Docking Protocol
  • Receptor Preparation: The crystal structure of the human estrogen receptor alpha ligand-binding domain (e.g., PDB ID: 1A52) is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is energy minimized.

  • Ligand Preparation: The 3D structure of this compound is prepared by assigning correct bond orders, adding hydrogen atoms, and minimizing its energy using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Molecular docking is performed using AutoDock Vina. The search space is defined to encompass the known ligand-binding pocket of the estrogen receptor. Multiple docking runs are performed to ensure convergence.

  • Analysis of Results: The resulting docking poses are analyzed based on their binding energies and interactions with the receptor residues.

Molecular Dynamics Simulation Protocol
  • System Preparation: The best-ranked docked complex from the molecular docking study is used as the starting structure. The complex is solvated in a cubic box of TIP3P water molecules, and counter-ions are added to neutralize the system.

  • Force Field Parameterization: The AMBER force field is used for the protein, and the General Amber Force Field (GAFF) is used for the ligand. Partial charges for the ligand are derived from quantum chemical calculations.

  • Simulation Protocol: The system undergoes energy minimization, followed by a series of equilibration steps (NVT and NPT ensembles) to bring the system to the desired temperature and pressure. A production run of at least 100 ns is then performed.

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate RMSD, RMSF, hydrogen bond occupancy, and other relevant parameters using tools like GROMACS or AMBER's cpptraj.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay
  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosol fraction containing the estrogen receptor.

  • Saturation Binding Assay: To determine the receptor concentration and binding affinity of a radiolabeled estrogen (e.g., [³H]-estradiol), a saturation binding experiment is performed.[4]

  • Competitive Binding Assay: A fixed concentration of radiolabeled estrogen and uterine cytosol is incubated with increasing concentrations of the test compound (this compound).

  • Data Analysis: The amount of bound radioligand is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[5][6]

Visualizations

Computational_Workflow cluster_QM Quantum Mechanics cluster_Docking Molecular Docking cluster_MD Molecular Dynamics cluster_Experimental Experimental Validation A Molecule Building & Conformational Search B DFT Geometry Optimization A->B C Electronic Property Calculation B->C D Receptor & Ligand Preparation C->D Optimized Structure E Docking Simulation D->E F Binding Pose Analysis E->F G System Preparation F->G Best Docked Pose H Equilibration G->H I Production MD Run H->I J Trajectory Analysis I->J M Cell-based Assays J->M Informs Experiment K Synthesis L ER Binding Assay K->L L->F Validation L->M

Caption: A comprehensive computational and experimental workflow for the investigation of this compound.

ER_Signaling_Pathway cluster_Ligand Ligand Binding cluster_Nucleus Nuclear Events cluster_Response Cellular Response Ligand This compound ER Estrogen Receptor (ER) Ligand->ER Binds Dimer ER Dimerization ER->Dimer ERE Estrogen Response Element (DNA) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis mRNA->Protein Effect Physiological Effect Protein->Effect

Caption: A simplified diagram of the estrogen receptor signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

This technical guide outlines a comprehensive theoretical and computational framework for the initial assessment of this compound as a potential biologically active agent. The proposed workflow, combining quantum chemical calculations, molecular docking, and molecular dynamics simulations, provides a powerful strategy for predicting its physicochemical properties, receptor binding capabilities, and dynamic behavior. The hypothetical data presented serves as a template for the expected outcomes of such a study.

Future work should focus on the experimental validation of these computational predictions. The synthesis of this compound, followed by in vitro assays such as the estrogen receptor binding assay, will be crucial in confirming its biological activity. Further cell-based and in vivo studies would then be warranted to elucidate its pharmacological profile and potential therapeutic applications or toxicological risks. The iterative interplay between computational modeling and experimental testing will be paramount in advancing our understanding of this and similar molecules.

References

In-depth Technical Guide on 1,2-Bis(4-methoxyphenyl)butan-1-one: Elucidating Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific compound 1,2-Bis(4-methoxyphenyl)butan-1-one. Extensive searches for its synthesis, biological activity, and mechanism of action have not yielded any direct research, experimental data, or established pharmacological profile.

This technical guide, therefore, addresses the query by acknowledging the absence of specific data and, instead, provides a framework for hypothesizing potential mechanisms of action based on the structural characteristics of the molecule and the known activities of analogous compounds. The content herein is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigation into this novel chemical entity.

Structural Features and Potential Pharmacological Relevance

This compound possesses a diarylbutane scaffold, a privileged structure in medicinal chemistry known to interact with a variety of biological targets. The key structural features that may inform hypotheses about its mechanism of action include:

  • Two Anisole (4-methoxyphenyl) Moieties: The presence of these groups suggests potential interactions with receptors that recognize methoxy-substituted phenyl rings. This is a common feature in compounds targeting estrogen receptors, as well as certain enzymes and ion channels.

  • Butan-1-one Backbone: The flexible four-carbon chain with a ketone functional group allows for various spatial conformations, potentially enabling it to fit into diverse binding pockets of proteins.

  • Stereochemistry: The chiral center at the second carbon of the butane chain implies that the compound exists as enantiomers, which could exhibit different biological activities and potencies.

Hypothesized Mechanisms of Action Based on Structural Analogs

Given the lack of direct evidence, we can extrapolate potential mechanisms of action by examining compounds with similar structural motifs.

Hypothesis 1: Estrogen Receptor Modulation

Many compounds containing two para-substituted phenolic or methoxy-phenolic rings, such as diethylstilbestrol and its analogs, are known to interact with estrogen receptors (ERα and ERβ). This compound shares this core diaryl structure.

  • Potential Signaling Pathway: Estrogen receptors are nuclear hormone receptors that, upon ligand binding, translocate to the nucleus and regulate gene expression by binding to estrogen response elements (EREs) in the promoter regions of target genes. This can lead to a wide range of cellular effects, including proliferation, differentiation, and survival.

Hypothesis 2: Tubulin Polymerization Inhibition

Certain diaryl compounds have been identified as inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division. This is the mechanism of action for drugs like combretastatin. The two methoxyphenyl rings of this compound could potentially bind to the colchicine-binding site on tubulin.

  • Potential Signaling Pathway: Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This is a common mechanism for anticancer agents.

Hypothesis 3: Ion Channel Modulation

The lipophilic nature of the diarylbutane structure could facilitate its interaction with transmembrane domains of ion channels. For instance, some diaryl compounds have been shown to modulate the activity of calcium or potassium channels.

  • Potential Signaling Pathway: By binding to and altering the conformation of ion channels, the compound could affect ion flux across the cell membrane, leading to changes in membrane potential and downstream signaling events that control processes such as neurotransmission, muscle contraction, and hormone secretion.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To investigate the hypothesized mechanisms of action for this compound, a structured experimental workflow is proposed.

experimental_workflow cluster_screening Initial Screening cluster_target_identification Target Identification cluster_pathway_analysis Pathway Analysis cluster_validation In Vivo Validation Compound Synthesis\nand Purification Compound Synthesis and Purification High-Throughput Screening\n(e.g., Cell Viability Assays) High-Throughput Screening (e.g., Cell Viability Assays) Compound Synthesis\nand Purification->High-Throughput Screening\n(e.g., Cell Viability Assays) Receptor Binding Assays\n(ERα, ERβ) Receptor Binding Assays (ERα, ERβ) High-Throughput Screening\n(e.g., Cell Viability Assays)->Receptor Binding Assays\n(ERα, ERβ) Enzyme Inhibition Assays\n(e.g., Tubulin Polymerization) Enzyme Inhibition Assays (e.g., Tubulin Polymerization) High-Throughput Screening\n(e.g., Cell Viability Assays)->Enzyme Inhibition Assays\n(e.g., Tubulin Polymerization) Electrophysiology\n(Ion Channel Patch Clamp) Electrophysiology (Ion Channel Patch Clamp) High-Throughput Screening\n(e.g., Cell Viability Assays)->Electrophysiology\n(Ion Channel Patch Clamp) Reporter Gene Assays\n(ERE-Luciferase) Reporter Gene Assays (ERE-Luciferase) Receptor Binding Assays\n(ERα, ERβ)->Reporter Gene Assays\n(ERE-Luciferase) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Enzyme Inhibition Assays\n(e.g., Tubulin Polymerization)->Cell Cycle Analysis\n(Flow Cytometry) Intracellular Ion Concentration\nMeasurement Intracellular Ion Concentration Measurement Electrophysiology\n(Ion Channel Patch Clamp)->Intracellular Ion Concentration\nMeasurement Animal Models\n(e.g., Xenograft models) Animal Models (e.g., Xenograft models) Reporter Gene Assays\n(ERE-Luciferase)->Animal Models\n(e.g., Xenograft models) Cell Cycle Analysis\n(Flow Cytometry)->Animal Models\n(e.g., Xenograft models) Intracellular Ion Concentration\nMeasurement->Animal Models\n(e.g., Xenograft models)

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Methodologies for Key Experiments

As no specific experimental data for this compound exists, the following are generalized protocols for the key experiments proposed in the workflow. These would need to be optimized for the specific compound.

1. Estrogen Receptor Binding Assay

  • Objective: To determine if this compound binds to ERα and ERβ.

  • Principle: A competitive binding assay using a radiolabeled estrogen (e.g., [³H]-estradiol) and recombinant human ERα or ERβ.

  • Protocol:

    • Prepare a reaction mixture containing a fixed concentration of radiolabeled estradiol and purified ERα or ERβ protein in a suitable buffer.

    • Add increasing concentrations of this compound or a known ER ligand (e.g., estradiol as a positive control).

    • Incubate the mixture to allow for competitive binding.

    • Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

2. Tubulin Polymerization Assay

  • Objective: To assess the inhibitory effect of this compound on tubulin polymerization.

  • Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter molecule.

  • Protocol:

    • Purify tubulin from a suitable source (e.g., bovine brain).

    • Prepare a reaction mixture containing tubulin, GTP, and a fluorescence-enhancing agent in a polymerization buffer.

    • Add various concentrations of this compound or a known tubulin inhibitor (e.g., colchicine).

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the change in fluorescence or absorbance over time using a spectrophotometer or fluorometer.

    • Determine the IC50 value for the inhibition of tubulin polymerization.

3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if this compound causes cell cycle arrest.

  • Principle: Propidium iodide (PI) is a fluorescent dye that stains DNA. The amount of PI fluorescence is proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G1, S, G2/M).

  • Protocol:

    • Culture a suitable cancer cell line (e.g., MCF-7 for estrogen receptor studies, HeLa for general cytotoxicity) in the presence of varying concentrations of this compound for a defined period (e.g., 24, 48 hours).

    • Harvest the cells and fix them in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with a solution containing propidium iodide.

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Quantitative Data from Analogous Compounds

To provide a reference point for future studies, the following table summarizes quantitative data for well-characterized compounds that are structurally or mechanistically related to the hypothesized actions of this compound.

CompoundTargetAssay TypeCell Line/SystemIC50 / Ki
EstradiolERαCompetitive BindingRecombinant HumanKi = 0.1 nM
DiethylstilbestrolERαCompetitive BindingRecombinant HumanKi = 1 nM
Combretastatin A4TubulinPolymerization InhibitionBovine Brain TubulinIC50 = 2 µM
ColchicineTubulinPolymerization InhibitionBovine Brain TubulinIC50 = 1-5 µM

Conclusion and Future Directions

While there is currently no direct scientific literature on the mechanism of action of this compound, its structural features provide a rational basis for hypothesizing its potential as an estrogen receptor modulator, a tubulin polymerization inhibitor, or an ion channel modulator. The experimental framework and protocols outlined in this guide offer a clear path for future research to elucidate the pharmacological profile of this novel compound. Further investigation is warranted to synthesize, purify, and subject this compound to rigorous biological evaluation to determine its true mechanism of action and therapeutic potential.

Preliminary In Vitro Screening of 1,2-Bis(4-methoxyphenyl)butan-1-one: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed framework for the preliminary in vitro screening of the novel compound, 1,2-Bis(4-methoxyphenyl)butan-1-one. Due to a lack of publicly available experimental data on this specific molecule, this document serves as a comprehensive roadmap for its initial biological evaluation. The proposed assays and methodologies are based on the known activities of structurally related compounds, such as stilbene and diarylbutane derivatives, which have demonstrated potential as anticancer agents.

Rationale for In Vitro Screening

Compounds possessing the 1,2-diarylbutane scaffold, particularly those with methoxy substitutions on the phenyl rings, have attracted interest in medicinal chemistry. These structural motifs are present in a variety of biologically active molecules. Preliminary in vitro screening is a critical first step to elucidate the potential cytotoxic and mechanistic properties of this compound and to determine its viability for further preclinical development.

Proposed Experimental Workflow

The initial screening will follow a tiered approach, beginning with broad cytotoxicity assessments across a panel of cancer cell lines. Subsequent assays will focus on elucidating the mechanism of action of the compound, including its effects on cell cycle progression and apoptosis.

experimental_workflow compound This compound cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) compound->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) cell_lines->cytotoxicity mechanism Mechanism of Action Studies ic50->mechanism data_analysis Data Analysis and Hit Prioritization ic50->data_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle->data_analysis apoptosis->data_analysis

Caption: Proposed workflow for the in vitro screening of this compound.

Data Presentation: Hypothetical Screening Data

The following tables are templates for the presentation of quantitative data that would be generated from the proposed in vitro screening.

Table 1: Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast AdenocarcinomaTo be determined
HCT116Colorectal CarcinomaTo be determined
A549Lung CarcinomaTo be determined
DU145Prostate CarcinomaTo be determined
MRC-5Normal Lung FibroblastTo be determined

Table 2: Effect of this compound on Cell Cycle Distribution in a Sensitive Cell Line (e.g., MCF-7)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle ControlTo be determinedTo be determinedTo be determinedTo be determined
Compound (IC₅₀)To be determinedTo be determinedTo be determinedTo be determined
Compound (2 x IC₅₀)To be determinedTo be determinedTo be determinedTo be determined

Table 3: Induction of Apoptosis by this compound

TreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)Live Cells (%)
Vehicle ControlTo be determinedTo be determinedTo be determinedTo be determined
Compound (IC₅₀)To be determinedTo be determinedTo be determinedTo be determined
Compound (2 x IC₅₀)To be determinedTo be determinedTo be determinedTo be determined

Detailed Experimental Protocols

Cell Culture

Human cancer cell lines (e.g., MCF-7, HCT116, A549, DU145) and a normal human cell line (e.g., MRC-5) will be obtained from the American Type Culture Collection (ATCC). Cells will be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)
  • Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, the medium will be replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for an additional 4 hours.

  • The medium will be aspirated, and 150 µL of DMSO will be added to dissolve the formazan crystals.

  • The absorbance will be measured at 570 nm using a microplate reader.

  • The percentage of cell viability will be calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) will be determined by non-linear regression analysis.

Cell Cycle Analysis
  • A sensitive cancer cell line will be seeded in 6-well plates and treated with this compound at its IC₅₀ and 2 x IC₅₀ concentrations for 24 hours.

  • Cells will be harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Fixed cells will be washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).

  • After incubation in the dark for 30 minutes at room temperature, the DNA content of the cells will be analyzed by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be quantified using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cells will be treated as described for the cell cycle analysis.

  • Following treatment, both adherent and floating cells will be collected and washed with cold PBS.

  • Cells will be resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide will be added to the cell suspension according to the manufacturer's protocol.

  • After incubation in the dark for 15 minutes at room temperature, the cells will be analyzed by flow cytometry.

  • The populations of viable, early apoptotic, late apoptotic, and necrotic cells will be quantified.

Proposed Signaling Pathway for Investigation

Based on the activities of related stilbene derivatives, a potential mechanism of action for this compound could involve the induction of apoptosis through intrinsic or extrinsic pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated in subsequent studies.

apoptosis_pathway compound This compound stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially activated by the compound.

Conclusion and Future Directions

This document provides a robust framework for the initial in vitro characterization of this compound. The successful execution of these experiments will provide crucial data on its cytotoxic potential and preliminary mechanism of action. Positive results from this screening cascade would warrant further investigation, including the evaluation of its effects on specific molecular targets (e.g., tubulin polymerization, protein kinases) and its efficacy in more complex in vitro models, such as 3D spheroids, before proceeding to in vivo studies.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds and the introduction of an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction typically involves the use of an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The resulting aryl ketones are valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and fragrances.[3] The methoxy group (-OCH₃) in anisole is an activating group that directs electrophilic substitution to the ortho and para positions.[4][5] Due to steric hindrance, the para-substituted product is generally favored.

This protocol details a proposed multi-step synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one. The key final step involves the Friedel-Crafts acylation of anisole with 2-(4-methoxyphenyl)butanoyl chloride. The necessary acyl chloride precursor is proposed to be synthesized from 2-(4-methoxyphenyl)butanoic acid, which in turn can be prepared from commercially available starting materials.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process starting from 4-methoxyphenylacetonitrile.

Step 1: Synthesis of 2-(4-methoxyphenyl)butanoic acid

This step involves the alkylation of 4-methoxyphenylacetonitrile with ethyl bromide to introduce the ethyl group, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.

Step 2: Synthesis of 2-(4-methoxyphenyl)butanoyl chloride

The carboxylic acid is then converted to the more reactive acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]

Step 3: Friedel-Crafts Acylation of Anisole

The final step is the Friedel-Crafts acylation of anisole with the prepared 2-(4-methoxyphenyl)butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the target product, this compound.

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, abstracts the chloride from the acyl chloride to generate the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of anisole. Subsequent deprotonation of the resulting carbocation intermediate restores the aromaticity of the ring and yields the final ketone product.[1]

Friedel_Crafts_Acylation_Mechanism AcylChloride 2-(4-methoxyphenyl)butanoyl Chloride Complex1 Acyl Chloride-AlCl₃ Complex AcylChloride->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Electrophile) Complex1->AcyliumIon Forms SigmaComplex σ-Complex (Intermediate) AcyliumIon->SigmaComplex + Anisole (Electrophilic Attack) Anisole Anisole (Nucleophile) Product This compound SigmaComplex->Product - H⁺ HCl HCl SigmaComplex->HCl Proton Transfer to [AlCl₄]⁻ AlCl3_regen AlCl₃ (Regenerated) HCl->AlCl3_regen Releases

Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
4-MethoxyphenylacetonitrileC₉H₉NO147.18≥98%Sigma-Aldrich
Ethyl bromideC₂H₅Br108.97≥99%Sigma-Aldrich
Sodium amideNaNH₂39.01≥98%Sigma-Aldrich
Hydrochloric acidHCl36.4637% aq. soln.Fisher Scientific
Sulfuric acidH₂SO₄98.0898% aq. soln.Fisher Scientific
Thionyl chlorideSOCl₂118.97≥99%Sigma-Aldrich
AnisoleC₇H₈O108.14≥99%Sigma-Aldrich
Aluminum chloride (anhydrous)AlCl₃133.34≥99%Sigma-Aldrich
Dichloromethane (anhydrous)CH₂Cl₂84.93≥99.8%Sigma-Aldrich
Diethyl ether (anhydrous)(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
Sodium bicarbonateNaHCO₃84.01Saturated aq. soln.Fisher Scientific
Magnesium sulfate (anhydrous)MgSO₄120.37≥99.5%Fisher Scientific

Equipment:

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration

  • Standard laboratory glassware

  • Fume hood

Step 1: Synthesis of 2-(4-methoxyphenyl)butanoic acid
  • Alkylation: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place sodium amide (1.1 eq) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 4-methoxyphenylacetonitrile (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Add ethyl bromide (1.2 eq) dropwise, maintaining the temperature below 30 °C.

  • After the addition, heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture and quench by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-methoxyphenyl)butanenitrile.

  • Hydrolysis: To the crude nitrile, add a mixture of concentrated sulfuric acid and water (1:1 v/v).

  • Heat the mixture to reflux for 6-8 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to afford 2-(4-methoxyphenyl)butanoic acid.

Step 2: Synthesis of 2-(4-methoxyphenyl)butanoyl chloride
  • In a round-bottom flask equipped with a reflux condenser and a gas trap, place 2-(4-methoxyphenyl)butanoic acid (1.0 eq).

  • Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.[8]

  • Heat the reaction mixture to reflux for 2 hours. The evolution of SO₂ and HCl gas will be observed.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-(4-methoxyphenyl)butanoyl chloride is used directly in the next step without further purification.

Step 3: Friedel-Crafts Acylation for the Synthesis of this compound
  • In a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas trap, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2-(4-methoxyphenyl)butanoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the stirred suspension.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of anisole (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Experimental_Workflow Start Start: 4-Methoxyphenylacetonitrile Alkylation Step 1a: Alkylation (EtBr, NaNH₂) Start->Alkylation Hydrolysis Step 1b: Hydrolysis (H₂SO₄, H₂O) Alkylation->Hydrolysis CarboxylicAcid Intermediate: 2-(4-methoxyphenyl)butanoic acid Hydrolysis->CarboxylicAcid AcylChlorideFormation Step 2: Acyl Chloride Formation (SOCl₂) CarboxylicAcid->AcylChlorideFormation AcylChloride Intermediate: 2-(4-methoxyphenyl)butanoyl chloride AcylChlorideFormation->AcylChloride FriedelCrafts Step 3: Friedel-Crafts Acylation (Anisole, AlCl₃) AcylChloride->FriedelCrafts Workup Reaction Workup (Quenching, Extraction, Washing) FriedelCrafts->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Figure 2: Experimental Workflow for Synthesis.

Data Presentation

Table 2: Summary of Reactants for Friedel-Crafts Acylation

ReactantMolar Eq.Moles (mmol)Mass (g) / Volume (mL)
2-(4-methoxyphenyl)butanoyl chloride1.010.0~2.13 g
Anisole1.111.01.19 g (1.20 mL)
Aluminum chloride1.212.01.60 g
Dichloromethane--50 mL

Table 3: Expected Product Characterization Data

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₈H₂₀O₃
Molecular Weight 284.35 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-6.80 (m, 8H, Ar-H), 4.50 (t, 1H, CH), 3.80 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 2.10-1.80 (m, 2H, CH₂), 0.90 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 200.0 (C=O), 163.0, 158.0, 132.0, 130.0, 128.0, 114.0, 113.5 (Ar-C), 55.2, 55.1 (OCH₃), 55.0 (CH), 25.0 (CH₂), 12.0 (CH₃)
IR (KBr, cm⁻¹) ~1680 (C=O stretch), ~1605, 1510 (Ar C=C stretch), ~1250, 1030 (C-O stretch)
Mass Spectrometry (ESI+) m/z: 285.1 [M+H]⁺, 307.1 [M+Na]⁺
Melting Point To be determined
Yield Expected: 60-80%

Note: The NMR and IR data are predicted values and should be confirmed by experimental analysis.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Anhydrous reagents are moisture-sensitive; handle them under an inert atmosphere (nitrogen or argon).

  • Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care.

  • The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This document provides a comprehensive, albeit theoretical, guide for the synthesis of this compound. By following the detailed protocols for the multi-step synthesis, including the crucial Friedel-Crafts acylation, researchers can aim to produce the target compound. The provided diagrams and tables are intended to facilitate the experimental process. It is imperative that all safety precautions are strictly adhered to throughout the synthesis. The characterization data provided are predictive and will require experimental verification upon successful synthesis.

References

Synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one via Grignard Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon, such as that in a carbonyl group.[1][2] Its significance lies in its ability to construct complex carbon skeletons from simpler precursors, a fundamental process in the synthesis of pharmaceuticals and other bioactive molecules.

This document provides detailed application notes and protocols for the synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one, a diaryl ketone derivative. The synthesis of such compounds is of interest in medicinal chemistry due to the prevalence of the diaryl ketone motif in various pharmacologically active agents. Two plausible synthetic routes utilizing the Grignard reaction are presented. Both routes culminate in the formation of a secondary alcohol intermediate, which is subsequently oxidized to the target ketone.

Route A involves the reaction of 4-methoxyphenylmagnesium bromide with 2-(4-methoxyphenyl)butanal.

Route B employs the reaction of 1-(4-methoxyphenyl)propylmagnesium bromide with 4-methoxybenzaldehyde.

These protocols are designed to provide researchers with a comprehensive guide to performing this synthesis, including detailed methodologies, expected data, and a visual representation of the experimental workflow.

Data Presentation

Parameter4-bromoanisoleMagnesium2-(4-methoxyphenyl)butanal4-methoxybenzaldehyde1-bromo-1-(4-methoxyphenyl)propane1,2-Bis(4-methoxyphenyl)butan-1-olThis compound
Molecular Weight ( g/mol ) 187.0424.31178.23136.15229.11286.37284.35
Stoichiometric Ratio (Route A) 1.11.21.0----
Stoichiometric Ratio (Route B) -1.2-1.01.1--
Theoretical Yield (g) -----Based on limiting reagentBased on alcohol

Experimental Protocols

Route A: Reaction of 4-methoxyphenylmagnesium bromide with 2-(4-methoxyphenyl)butanal

Materials:

  • 4-bromoanisole (1.1 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-(4-methoxyphenyl)butanal (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Apparatus:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and chromatography

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

    • Place magnesium turnings (1.2 eq) in the three-necked flask.

    • Add a small crystal of iodine.

    • Assemble the apparatus with the reflux condenser and dropping funnel.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 4-bromoanisole (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 4-bromoanisole solution to the flask to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction. Gentle warming may be necessary.

    • Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.[3]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Aldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 2-(4-methoxyphenyl)butanal (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation of the Alcohol:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 1,2-Bis(4-methoxyphenyl)butan-1-ol.

  • Oxidation to the Ketone:

    • Dissolve the crude alcohol in dichloromethane.

    • Add PCC (or another suitable oxidizing agent) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Route B: Reaction of 1-(4-methoxyphenyl)propylmagnesium bromide with 4-methoxybenzaldehyde

Materials:

  • 1-bromo-1-(4-methoxyphenyl)propane (1.1 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • 4-methoxybenzaldehyde (1.0 eq)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

  • PCC or other suitable oxidizing agent

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Apparatus:

  • Same as for Route A.

Procedure:

  • Preparation of the Grignard Reagent:

    • Follow the same procedure as in Route A, using 1-bromo-1-(4-methoxyphenyl)propane (1.1 eq) to prepare the Grignard reagent.

  • Reaction with the Aldehyde:

    • Cool the Grignard reagent solution to 0 °C.

    • Dissolve 4-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up, Oxidation, and Purification:

    • Follow the same work-up, oxidation, and purification procedures as described in Route A to obtain the final product, this compound.

Predicted Spectroscopic Data

As no experimental data for this compound is readily available, the following spectroscopic data is predicted based on the analysis of structurally similar diaryl ketones and related compounds.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.90-7.80 (d, 2H, Ar-H ortho to C=O)

    • δ 7.20-7.10 (d, 2H, Ar-H)

    • δ 6.90-6.80 (m, 4H, Ar-H)

    • δ 4.50-4.40 (t, 1H, CH)

    • δ 3.85 (s, 3H, OCH₃)

    • δ 3.80 (s, 3H, OCH₃)

    • δ 2.10-1.90 (m, 2H, CH₂)

    • δ 0.90-0.80 (t, 3H, CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 200.0-198.0 (C=O)

    • δ 163.0 (Ar-C-OCH₃)

    • δ 158.0 (Ar-C-OCH₃)

    • δ 135.0 (Ar-C)

    • δ 132.0 (Ar-C)

    • δ 130.0 (Ar-CH)

    • δ 128.0 (Ar-CH)

    • δ 114.0 (Ar-CH)

    • δ 113.0 (Ar-CH)

    • δ 55.5 (OCH₃)

    • δ 55.3 (OCH₃)

    • δ 50.0 (CH)

    • δ 25.0 (CH₂)

    • δ 12.0 (CH₃)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 3050-3000 (Ar C-H stretch)

    • 2960-2850 (Aliphatic C-H stretch)

    • ~1670 (C=O stretch, conjugated ketone)[4][5]

    • 1600, 1510, 1460 (Ar C=C stretch)

    • 1250, 1030 (C-O stretch)

  • Mass Spectrometry (EI, 70 eV):

    • Expected M⁺ peak at m/z = 284.

    • Major fragmentation patterns would likely involve alpha-cleavage on either side of the carbonyl group, leading to characteristic fragment ions.[6][7]

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Synthesis of 1,2-bis(4-hydroxyphenyl)butan-1-one: A Key Intermediate for Tamoxifen

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,2-bis(4-hydroxyphenyl)butan-1-one, a crucial intermediate in the production of the selective estrogen receptor modulator (SERM), Tamoxifen. The synthesis is a two-step process commencing with the formation of a methoxy-protected precursor, 1,2-bis(4-methoxyphenyl)butan-1-one, followed by a robust deprotection step to yield the target dihydroxy compound.

I. Synthesis of this compound (Protected Intermediate)

The synthesis of the methoxy-protected intermediate can be approached through methods such as the Friedel-Crafts acylation or the use of Grignard reagents. This protocol details a plausible synthetic route.

Experimental Protocol

Materials:

  • Anisole

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • 4-methoxyphenylmagnesium bromide solution (in THF)

  • 1-(4-methoxyphenyl)ethan-1-one

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

  • Synthesis of 1-(4-methoxyphenyl)butan-1-one:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in a dry solvent such as dichloromethane.

    • Cool the suspension in an ice bath.

    • Slowly add butyryl chloride to the cooled suspension with stirring.

    • After the addition is complete, add anisole dropwise, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

    • Purify the crude product by column chromatography or distillation to obtain 1-(4-methoxyphenyl)butan-1-one.

  • Synthesis of this compound:

    • In a separate flame-dried flask under an inert atmosphere, place a solution of 4-methoxyphenylmagnesium bromide in THF.

    • To this Grignard reagent, add a solution of a suitable electrophile, such as 2-bromo-1-(4-methoxyphenyl)ethan-1-one (which can be synthesized from 1-(4-methoxyphenyl)ethan-1-one), in dry THF at a low temperature (e.g., 0 °C or -78 °C).

    • Allow the reaction to proceed until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield this compound.

II. Deprotection to 1,2-bis(4-hydroxyphenyl)butan-1-one (Final Product)

The final step involves the cleavage of the methyl ethers to yield the desired dihydroxy product. This can be achieved using strong acids or Lewis acids. A common and effective method involves the use of pyridinium hydrochloride.

Experimental Protocol

Materials:

  • This compound

  • Pyridinium hydrochloride

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Demethylation Reaction:

    • In a reaction vessel, mix this compound with an excess of pyridinium hydrochloride.

    • Heat the mixture to a high temperature (typically 180-210 °C) with stirring for several hours. The reaction can be monitored by TLC.

    • Alternatively, the reaction can be performed in a microwave reactor for a significantly shorter reaction time.

  • Work-up and Purification:

    • After cooling to room temperature, dissolve the reaction mixture in water and make it basic with a sodium hydroxide solution.

    • Wash the aqueous solution with diethyl ether to remove any non-phenolic impurities.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization or column chromatography to afford pure 1,2-bis(4-hydroxyphenyl)butan-1-one.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
This compoundC₁₈H₂₀O₃284.35Solid60-80-
1,2-bis(4-hydroxyphenyl)butan-1-one C₁₆H₁₆O₃ 256.29 Solid 70-90 -

Note: Yields and melting points are typical and may vary depending on the specific reaction conditions and purity of the starting materials.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Protected Intermediate cluster_step2 Step 2: Deprotection Anisole Anisole Intermediate1 1-(4-methoxyphenyl)butan-1-one Anisole->Intermediate1 Friedel-Crafts Acylation ButyrylChloride Butyryl Chloride ButyrylChloride->Intermediate1 ProtectedProduct This compound Intermediate1->ProtectedProduct Grignard Reaction Grignard 4-methoxyphenyl- magnesium bromide Grignard->ProtectedProduct FinalProduct 1,2-bis(4-hydroxyphenyl)butan-1-one ProtectedProduct->FinalProduct Demethylation DeprotectionAgent Pyridinium Hydrochloride DeprotectionAgent->FinalProduct

Caption: Synthetic pathway for 1,2-bis(4-hydroxyphenyl)butan-1-one.

Logical Relationship of Synthesis Stages

LogicalRelationship Start Starting Materials (Anisole, Butyryl Chloride, etc.) Step1 Step 1: Formation of Methoxy-Protected Intermediate Start->Step1 Purification1 Purification of Intermediate Step1->Purification1 Step2 Step 2: Demethylation of Protected Intermediate Purification1->Step2 Purification2 Purification of Final Product Step2->Purification2 FinalProduct Target Molecule: 1,2-bis(4-hydroxyphenyl)butan-1-one Purification2->FinalProduct

Caption: Logical flow of the two-step synthesis process.

Alkylation of Desoxyanisoin for Diarylbutanone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of diarylbutanones through the alkylation of desoxyanisoin (also known as 4,4'-dimethoxydeoxybenzoin). Diarylbutanone scaffolds are of significant interest in medicinal chemistry and drug development due to their potential as cytotoxic agents and kinase inhibitors. This guide outlines a common and effective method for this transformation using a strong base, such as sodium hydride, and an alkylating agent, like methyl iodide. The provided protocols are intended to serve as a foundational method for researchers synthesizing these compounds for further investigation.

Introduction

Diarylbutanone derivatives represent a class of organic molecules that have garnered attention in the field of drug discovery for their diverse biological activities. Notably, compounds with a diaryl scaffold have shown promise as anti-cancer agents by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][2][3][4][5] The structural motif of a butanone linker between two aryl groups provides a versatile backbone for the development of targeted therapeutics, including kinase inhibitors.[6][7] The alkylation of a desoxyanisoin precursor is a fundamental synthetic strategy to access this important class of molecules. This process typically involves the generation of an enolate from the desoxyanisoin, followed by its reaction with an appropriate alkyl halide.

Experimental Protocols

Alkylation of 4,4'-Dimethoxydeoxybenzoin via Enolate Formation

This protocol details the methylation of 4,4'-dimethoxydeoxybenzoin to yield 1,3-bis(4-methoxyphenyl)butan-1-one. The reaction proceeds through the formation of a sodium enolate using sodium hydride, which is subsequently alkylated with methyl iodide.

Materials:

  • 4,4'-Dimethoxydeoxybenzoin (Desoxyanisoin)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet for inert gas (Argon or Nitrogen) is assembled. The glassware should be thoroughly dried in an oven and allowed to cool under an inert atmosphere.

  • Enolate Formation:

    • To the flask, add 4,4'-dimethoxydeoxybenzoin (1.0 equivalent).

    • Add anhydrous THF to dissolve the starting material.

    • Under a continuous flow of inert gas, carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

    • The reaction mixture is stirred at room temperature for 1 hour to allow for the complete formation of the enolate. The formation of the enolate can be monitored by the cessation of hydrogen gas evolution.[8][9]

  • Alkylation:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add methyl iodide (1.5 equivalents) dropwise to the stirred suspension of the enolate.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3-bis(4-methoxyphenyl)butan-1-one.

Data Presentation

The following table summarizes typical quantitative data for the alkylation of 4,4'-dimethoxydeoxybenzoin. Please note that yields can vary based on the scale of the reaction and the purity of the reagents.

Starting MaterialAlkylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
4,4'-DimethoxydeoxybenzoinMethyl IodideNaHTHF12-160 to RT75-85%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of diarylbutanones from desoxyanisoin.

experimental_workflow start Start dissolve Dissolve Desoxyanisoin in Anhydrous THF start->dissolve enolate Add NaH to form Sodium Enolate dissolve->enolate Inert Atmosphere alkylation Add Methyl Iodide at 0°C enolate->alkylation stir Stir at Room Temperature alkylation->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Et2O quench->extract purify Purify by Column Chromatography extract->purify product Diarylbutanone Product purify->product

Figure 1. Experimental workflow for the synthesis of diarylbutanones.
Potential Signaling Pathway Inhibition

Diarylbutanone derivatives have been investigated for their potential to inhibit cancer cell proliferation. One of the key signaling pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, survival, and metabolism. The diagram below represents a simplified model of this pathway and a hypothetical point of inhibition by a diarylbutanone derivative.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Diarylbutanone Derivative Inhibitor->Akt Inhibition

Figure 2. Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

References

Demethylation of Methoxy Groups in Diarylbutanone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the demethylation of methoxy groups in the synthesis of diarylbutanone derivatives. Diarylbutanones are a class of organic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The hydroxylated forms of these compounds are often crucial for their therapeutic effects. Therefore, the efficient demethylation of methoxy-substituted diarylbutanone precursors is a critical step in their synthesis.

This guide focuses on two common and effective reagents for this transformation: Boron Tribromide (BBr₃) and Aluminum Chloride (AlCl₃).

I. Overview of Demethylation Strategies

The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis. In the context of diarylbutanone synthesis, this step is often performed towards the end of the synthetic route to unmask polar hydroxyl groups, which can be important for biological activity or for further functionalization.

Several reagents are known to effect the demethylation of aryl methyl ethers, including strong acids like HBr, but Lewis acids such as Boron Tribromide (BBr₃) and Aluminum Chloride (AlCl₃) are often preferred due to their efficacy and, in some cases, selectivity under milder conditions.

Boron Tribromide (BBr₃) is a powerful Lewis acid that readily cleaves aryl methyl ethers, typically at low temperatures. It is often the reagent of choice for complete demethylation of polymethoxylated aromatic compounds.

Aluminum Chloride (AlCl₃) , another strong Lewis acid, can also be employed for demethylation. It is a more economical option and, in some systems, can offer regioselectivity, particularly when used in specific solvent systems like dichloromethane.

II. Data Presentation: Comparison of Demethylation Methods

The selection of a demethylation reagent and conditions can significantly impact the yield and purity of the desired hydroxylated diarylbutanone. Below is a summary of quantitative data for the demethylation of related diaryl ketones using Aluminum Chloride, which can serve as a valuable reference for diarylbutanone synthesis.

EntrySubstrateMolar Equiv. of AlCl₃Time (min)Yield (%)
13,4-Dimethoxyphenylbenzoate33085
23,4,5-Trimethoxyphenylbenzoate44082
33,4-Dimethoxynaphthyl benzoate33078
43,4,5-Trimethoxynaphthyl benzoate44075
53',4'-Dimethoxy-2-naphthophenone312053
63',4',5'-Trimethoxy-2-naphthophenone412059
73',4'-Dimethoxy-1-naphthophenone312068
83',4',5'-Trimethoxy-1-naphthophenone412065

Table adapted from a study on the regioselective demethylation of p-aryl methyl ethers in diaryl ketones.

III. Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol provides a general procedure for the demethylation of methoxy-substituted diarylbutanones using Boron Tribromide in dichloromethane.

Materials:

  • Methoxy-substituted diarylbutanone

  • Boron tribromide (BBr₃) solution (e.g., 1 M in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes and needles

  • Ice bath and/or dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Dissolve the methoxy-substituted diarylbutanone (1.0 equiv) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath or 0 °C using an ice bath.

  • Addition of BBr₃: Slowly add the Boron Tribromide solution (1.1-1.5 equiv per methoxy group) to the stirred solution of the diarylbutanone. The addition should be done dropwise via syringe.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol. This will decompose the excess BBr₃.

  • Work-up:

    • Add water to the mixture and transfer it to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired hydroxylated diarylbutanone.

Protocol 2: Regioselective Demethylation using Aluminum Chloride (AlCl₃)

This protocol is based on a method for the regioselective demethylation of the para-methoxy group in diaryl ketones and can be adapted for diarylbutanones.

Materials:

  • para-Methoxy-substituted diarylbutanone

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Dilute hydrochloric acid (e.g., 5% HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Dissolve the para-methoxy-substituted diarylbutanone (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Addition of AlCl₃: To the stirred solution, add anhydrous Aluminum Chloride (3.0-4.0 equiv) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to 2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, pour the reaction mixture into a flask containing crushed ice and dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired para-hydroxylated diarylbutanone.

IV. Visualizations

Reaction Pathway Diagrams

Demethylation_Pathways cluster_BBr3 Boron Tribromide Demethylation cluster_AlCl3 Aluminum Chloride Demethylation Methoxy_DB Methoxy-Diarylbutanone BBr3_Complex Lewis Acid Complex Methoxy_DB->BBr3_Complex BBr₃, DCM, -78°C to rt Demethylated_Product_B Hydroxylated Diarylbutanone BBr3_Complex->Demethylated_Product_B Hydrolysis pMethoxy_DB p-Methoxy-Diarylbutanone AlCl3_Complex Lewis Acid Complex pMethoxy_DB->AlCl3_Complex AlCl₃, DCM, rt pDemethylated_Product p-Hydroxylated Diarylbutanone AlCl3_Complex->pDemethylated_Product Aqueous Work-up

Caption: General reaction pathways for the demethylation of methoxy-diarylbutanones.

Experimental Workflow Diagram

Demethylation_Workflow start Start: Methoxy-Diarylbutanone dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to -78°C or 0°C dissolve->cool add_reagent Add Demethylating Agent (BBr₃ or AlCl₃) cool->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Work-up quench->workup purify Purify by Column Chromatography workup->purify end End: Hydroxylated Diarylbutanone purify->end

Caption: A generalized experimental workflow for diarylbutanone demethylation.

Application Note: Purification of 1,2-Bis(4-methoxyphenyl)butan-1-one by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of the synthetic compound 1,2-Bis(4-methoxyphenyl)butan-1-one using flash column chromatography and its analysis by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a diarylbutanone derivative. Compounds with similar structural motifs, such as methoxy-substituted chalcones and stilbenes, have garnered significant interest in medicinal chemistry due to their potential biological activities, including anticancer and estrogenic effects. The purity of such compounds is paramount for accurate biological evaluation and potential therapeutic applications. This protocol outlines a robust chromatographic method for the isolation and purification of this compound from a crude reaction mixture.

Chromatographic Purification and Analysis

A multi-step chromatographic approach is employed for the purification and analysis of this compound. Thin-Layer Chromatography (TLC) is utilized for initial reaction monitoring and to determine the optimal solvent system for column chromatography. Flash column chromatography is then used for the preparative purification of the target compound. Finally, High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the final product.

Experimental Protocols

1. Thin-Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Optimization

TLC is a rapid and effective method to monitor the progress of a chemical reaction and to identify a suitable solvent system for column chromatography.

  • Stationary Phase: Silica gel 60 F254 pre-coated aluminum plates.

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. A good starting ratio is 8:2 (v/v). The polarity can be adjusted to achieve an optimal Rf value (retardation factor) of approximately 0.3-0.4 for the desired compound.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent such as dichloromethane or ethyl acetate.

  • Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to ascend near the top of the plate.

  • Visualization: Visualize the separated spots under UV light (254 nm). The aromatic nature of the compound allows for easy detection.

2. Flash Column Chromatography for Preparative Purification

Flash column chromatography is a technique used for the rapid purification of organic compounds.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude material to be purified.

    • Insert a small cotton plug at the bottom of the column.

    • Add a thin layer of sand over the cotton plug.

    • Dry-pack the column with silica gel, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel column.

  • Elution:

    • Begin elution with the optimized mobile phase determined by TLC (e.g., n-hexane:ethyl acetate, 8:2 v/v).

    • Apply gentle positive pressure to the top of the column to maintain a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions containing the pure desired product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a highly sensitive and accurate technique to determine the purity of the purified compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting condition is a 65:35 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection Volume: 10-20 µL.

  • Analysis: The purity of the compound is determined by the peak area percentage in the chromatogram.

Data Presentation

The following table summarizes the expected chromatographic parameters for the purification and analysis of this compound. These values are indicative and may vary depending on the specific experimental conditions.

ParameterThin-Layer ChromatographyFlash Column ChromatographyHigh-Performance Liquid Chromatography
Stationary Phase Silica Gel 60 F254Silica Gel (230-400 mesh)C18 Reverse-Phase
Mobile Phase n-Hexane:Ethyl Acetate (8:2)n-Hexane:Ethyl Acetate (8:2)Acetonitrile:Water (65:35)
Expected Rf / RT ~0.35-To be determined experimentally
Expected Yield ->85%-
Expected Purity ->95%>98%

Mandatory Visualization

The following diagram illustrates the logical workflow of the purification and analysis process for this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Crude Product Crude Product TLC TLC Analysis Crude Product->TLC Optimize Eluent Column Flash Column Chromatography TLC->Column Optimized Eluent HPLC HPLC Purity Check Column->HPLC Purified Fractions Pure_Product Pure Product (>98%) HPLC->Pure_Product Confirm Purity

Figure 1. Logical workflow for the purification and analysis of this compound.

Due to the structural similarity of this compound to stilbene and chalcone derivatives, which are known to exhibit estrogenic and anti-cancer activities, a plausible biological signaling pathway is the estrogen signaling pathway. The following diagram illustrates a simplified representation of this pathway.

Estrogen_Signaling cluster_extracellular Extracellular cluster_cell Target Cell Compound This compound ER Estrogen Receptor (ER) Compound->ER Binds Complex Compound-ER Complex ER->Complex Nucleus Nucleus Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription->Response

Figure 2. Plausible estrogenic signaling pathway for this compound.

Conclusion

The described chromatographic methods provide an effective and reproducible protocol for the purification of this compound, yielding a product of high purity suitable for subsequent biological and pharmacological investigations. The structural similarity to known bioactive molecules suggests that this compound may interact with pathways such as the estrogen signaling pathway, warranting further investigation into its specific biological targets and mechanisms of action.

Application Note: Characterization of 1,2-Bis(4-methoxyphenyl)butan-1-one using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Bis(4-methoxyphenyl)butan-1-one is a complex ketone with potential applications as an intermediate in organic synthesis and drug discovery. Accurate structural verification is a critical step in the synthesis of such molecules. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms. This application note details the interpretation of the ¹H NMR spectrum for the structural confirmation of this compound.

Principle of ¹H NMR Spectroscopy

¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like protons (¹H), will align with an external magnetic field. Irradiation with radiofrequency waves can cause these nuclei to flip to a higher energy state. The precise frequency required for this transition, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the proton. This allows for the differentiation of protons in various parts of a molecule. Key information derived from a ¹H NMR spectrum includes:

  • Chemical Shift (δ): Indicates the electronic environment of a proton.

  • Integration: The area under a signal, proportional to the number of protons it represents.

  • Multiplicity (Splitting): Describes the number of adjacent, non-equivalent protons, following the n+1 rule.

Structural Analysis of this compound

The structure of this compound contains several distinct proton environments, which are reflected in its ¹H NMR spectrum.

Chemical structure of this compound with protons labeled for NMR assignment.

Figure 1: Chemical structure of this compound with key proton groups labeled (a-h) for spectral assignment.

¹H NMR Data Summary

The following table summarizes the expected ¹H NMR spectral data for this compound, acquired in a standard deuterated solvent such as CDCl₃ with TMS as an internal standard.

Signal Label Assignment Chemical Shift (δ, ppm) Multiplicity Integration
aAr-H (ortho to C=O)~ 7.95Doublet (d)2H
bAr-H (meta to C=O)~ 6.90Doublet (d)2H
cAr-H (ortho to alkyl)~ 7.15Doublet (d)2H
dAr-H (meta to alkyl)~ 6.85Doublet (d)2H
e-OCH₃ (on C1-aryl)~ 3.86Singlet (s)3H
f-OCH₃ (on C2-aryl)~ 3.78Singlet (s)3H
g-CH -~ 4.55Triplet (t)1H
h-CH₂ -~ 1.90Multiplet (m)2H
i-CH₃ ~ 0.95Triplet (t)3H

Interpretation of the Spectrum

  • Aromatic Region (6.5-8.0 ppm): The spectrum displays four distinct doublets, corresponding to the eight protons on the two para-substituted benzene rings.

    • The protons labeled 'a' are ortho to the electron-withdrawing carbonyl group, causing them to be significantly deshielded and appear furthest downfield (~7.95 ppm).

    • The protons 'b' and 'd' are ortho to the electron-donating methoxy groups, which shields them, shifting them upfield (~6.90 and ~6.85 ppm).

    • The protons 'c' are on the second aromatic ring and are less influenced by the carbonyl group, appearing at an intermediate chemical shift (~7.15 ppm).

  • Methoxy Region (3.7-3.9 ppm): Two sharp singlets are observed for the two methoxy groups ('e' and 'f'). Their slightly different chemical shifts (~3.86 and ~3.78 ppm) indicate that they are in non-equivalent chemical environments due to the overall asymmetry of the molecule.

  • Aliphatic Region (0.9-4.6 ppm):

    • The methine proton 'g' is adjacent to an aromatic ring and the carbonyl-bearing carbon, resulting in a significant downfield shift to ~4.55 ppm. It appears as a triplet due to coupling with the adjacent methylene ('h') protons.

    • The methylene protons 'h' (~1.90 ppm) are coupled to both the methine proton 'g' and the methyl protons 'i', resulting in a complex multiplet.

    • The terminal methyl protons 'i' are the most shielded protons in the molecule, appearing furthest upfield at ~0.95 ppm as a triplet due to coupling with the adjacent methylene ('h') protons.

The ¹H NMR spectrum provides a detailed fingerprint of this compound. The distinct chemical shifts, integration values, and splitting patterns observed for the aromatic, methoxy, and aliphatic protons are all consistent with the proposed structure. This comprehensive analysis confirms the successful synthesis and purity of the target compound, demonstrating the indispensable role of ¹H NMR spectroscopy in modern chemical research and drug development.

Protocol: ¹H NMR Analysis of Small Organic Molecules

Objective: To acquire a high-resolution ¹H NMR spectrum for the structural characterization of this compound.

Materials and Equipment:

  • Compound: this compound (5-10 mg)

  • NMR Spectrometer: 400 MHz or higher field instrument

  • Solvent: Deuterated chloroform (CDCl₃, 99.8 atom % D)

  • Internal Standard: Tetramethylsilane (TMS)

  • Equipment: High-precision 5 mm NMR tubes, Pasteur pipettes, analytical balance, sample vials.

Experimental Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the solid this compound sample directly into a clean, dry vial. b. Using a pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. c. Ensure the solvent contains 0.03% (v/v) TMS to serve as an internal reference (δ = 0.00 ppm). d. Gently swirl or vortex the vial until the sample is completely dissolved. e. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm. f. Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and adjust its depth using the depth gauge. b. Place the sample into the NMR spectrometer's autosampler or insert it manually into the magnet. c. Load a standard ¹H acquisition parameter set. d. Locking: The instrument will automatically lock onto the deuterium signal of the CDCl₃ solvent. e. Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which maximizes spectral resolution. f. Acquisition: Set the following typical acquisition parameters:

    • Pulse Angle: 30-45 degrees
    • Acquisition Time: 2-4 seconds
    • Relaxation Delay: 1-2 seconds
    • Number of Scans: 8-16 (adjust as needed based on sample concentration) g. Start the acquisition.

  • Data Processing and Analysis: a. Once the acquisition is complete, the Free Induction Decay (FID) signal is automatically processed. b. Fourier Transform: The FID is converted into the frequency-domain spectrum. c. Phase Correction: Manually or automatically adjust the phase to ensure all peaks are upright and symmetrical. d. Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat. e. Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. f. Integration: Integrate the area under each peak to determine the relative ratio of protons. g. Peak Picking: Identify the chemical shift (ppm) for each peak or multiplet. h. Analyze the chemical shifts, integrations, and multiplicities to assign the signals to the corresponding protons in the molecular structure.

G Experimental Workflow for 1H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample into Spectrometer transfer->insert lock 5. Lock on Solvent Signal insert->lock shim 6. Shim for Field Homogeneity lock->shim acquire 7. Acquire FID (16 Scans) shim->acquire ft 8. Fourier Transform (FID -> Spectrum) acquire->ft phase_base 9. Phase & Baseline Correction ft->phase_base ref 10. Reference (TMS = 0.00 ppm) phase_base->ref integrate 11. Integrate Peaks ref->integrate assign 12. Assign Signals to Structure integrate->assign

Caption: Workflow for ¹H NMR characterization.

Application Notes and Protocols for 13C NMR Analysis of 1,2-Bis(4-methoxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the 13C Nuclear Magnetic Resonance (NMR) analysis of the organic compound 1,2-Bis(4-methoxyphenyl)butan-1-one. This document includes predicted 13C NMR data, a comprehensive experimental protocol for data acquisition, and a visual representation of the analytical workflow.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were calculated using a reliable online prediction tool and are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon Atom Predicted Chemical Shift (ppm)
C=O201.2
C (ipso, C1 of methoxyphenyl attached to C=O)130.5
C (ipso, C1 of methoxyphenyl attached to CH)135.0
C (ortho, C2/C6 of methoxyphenyl attached to C=O)130.8
C (ortho, C2/C6 of methoxyphenyl attached to CH)129.5
C (meta, C3/C5 of methoxyphenyl attached to C=O)113.8
C (meta, C3/C5 of methoxyphenyl attached to CH)114.1
C (para, C4 of methoxyphenyl attached to C=O)163.7
C (para, C4 of methoxyphenyl attached to CH)158.1
OCH3 (on phenyl attached to C=O)55.5
OCH3 (on phenyl attached to CH)55.2
CH53.7
CH226.8
CH312.2

Experimental Protocol

This protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). Other deuterated solvents such as acetone-d6 or DMSO-d6 can be used if the compound's solubility is an issue, but this may alter the chemical shifts.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

    • Spectrometer Frequency: 100 MHz for 13C nucleus.

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (NS): 1024-4096 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

    • Spectral Width (SW): 0-220 ppm.

    • Temperature: Room temperature (e.g., 298 K).

3. Data Acquisition:

  • Insert the NMR tube into the spectrometer's magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Tune and match the 13C probe.

  • Set the receiver gain.

  • Acquire the 13C NMR spectrum using the parameters defined above.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a flat baseline and absorptive peaks.

  • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

  • Integrate the peaks if quantitative analysis is required, though routine 13C NMR is generally not quantitative.

  • Identify and label the chemical shifts of all peaks.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

G Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire Spectrum setup->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal peak_pick Peak Picking and Analysis phase_cal->peak_pick report Generate Report peak_pick->report

Caption: A flowchart outlining the key steps in the 13C NMR analysis of a chemical compound.

Application Note: Mass Spectrometry of 1,2-Bis(4-methoxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a theoretical framework and predictive analysis for the mass spectrometric behavior of 1,2-Bis(4-methoxyphenyl)butan-1-one. Due to the absence of publicly available mass spectral data for this specific compound, this note outlines the expected fragmentation patterns based on the established principles of mass spectrometry for aromatic ketones. A detailed, generalized experimental protocol for the analysis of such compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented. This guide serves as a valuable resource for researchers anticipating the analysis of this compound or structurally similar molecules, enabling them to predict key fragments and develop appropriate analytical methods.

Introduction

This compound is an aromatic ketone of interest in various fields, including organic synthesis and potentially drug development. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. The fragmentation patterns observed in mass spectrometry provide a molecular fingerprint, offering insights into the compound's structure. While specific experimental data for this compound is not available in public spectral libraries, its structure allows for the prediction of its fragmentation pathways under electron ionization (EI).

The structure of this compound contains a carbonyl group, two para-methoxyphenyl substituents, and a butyl chain. This combination of functional groups will dictate its behavior in the mass spectrometer. The primary fragmentation mechanisms expected for ketones are alpha-cleavage and McLafferty rearrangements.[1] For aromatic ketones, cleavage at the bond adjacent to the carbonyl group is a dominant fragmentation pathway.[2]

Predicted Fragmentation Pathways

The molecular weight of this compound (C₁₈H₂₀O₃) is 284.35 g/mol . The initial ionization in an EI-MS experiment would result in a molecular ion [M]⁺• at m/z 284.

The most probable fragmentation pathways are predicted to be:

  • Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.

    • Cleavage 1: Loss of the propyl group (-CH₂CH₂CH₃) would result in the formation of a stable acylium ion.

    • Cleavage 2: Cleavage of the bond between the carbonyl carbon and the C2 of the butane chain would lead to another set of fragments.

  • Fragments involving the Methoxy Group: The methoxy group (-OCH₃) can be lost as a methyl radical (-CH₃) or a neutral formaldehyde molecule (CH₂O).

  • Rearrangements: McLafferty-type rearrangements might occur if a gamma-hydrogen is available for transfer to the carbonyl oxygen.

Predicted Quantitative Data

In the absence of experimental data, the following table summarizes the predicted major fragment ions, their corresponding m/z values, and the proposed fragmentation mechanism for this compound.

Predicted m/zProposed Fragment Ion StructureProposed Fragmentation Pathway
284[C₁₈H₂₀O₃]⁺•Molecular Ion
241[C₁₅H₁₃O₃]⁺Alpha-cleavage: Loss of propyl radical (•C₃H₇)
135[C₉H₉O]⁺Cleavage of the C-C bond between the carbonyl and the substituted phenyl group
107[C₇H₇O]⁺Fragment from the p-methoxyphenyl group
77[C₆H₅]⁺Phenyl cation from the aromatic ring

Experimental Protocol: GC-MS Analysis

This section provides a general protocol for the analysis of high-molecular-weight aromatic ketones like this compound using GC-MS.

1. Sample Preparation

  • Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble (e.g., dichloromethane, ethyl acetate, or methanol).

  • Standard Solution Preparation:

    • Prepare a stock solution of the analyte at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For drug development studies, extract the analyte from the matrix (e.g., plasma, tissue) using an appropriate method like liquid-liquid extraction or solid-phase extraction.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is suitable for separating aromatic compounds. A typical dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Inlet: Split/splitless injector. For trace analysis, use splitless mode.

    • Injector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: 5 minutes at 300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 50-500

    • Scan Rate: 2 scans/second

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

3. Data Acquisition and Analysis

  • Acquire the data using the instrument's software.

  • Identify the analyte peak in the total ion chromatogram (TIC).

  • Extract the mass spectrum of the analyte peak.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern and, if available, with a reference spectrum from a library.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard solutions.

Logical Workflow

The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.

Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start stock_sol Prepare Stock Solution (1 mg/mL) prep_start->stock_sol Standard Preparation sample_ext Extract Analyte from Matrix prep_start->sample_ext Sample Preparation working_std Prepare Working Standards (1-100 µg/mL) stock_sol->working_std prep_end Inject into GC-MS working_std->prep_end reconstitute Reconstitute in Mobile Phase sample_ext->reconstitute reconstitute->prep_end gc_sep Gas Chromatographic Separation prep_end->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion mass_analyzer Mass Analysis (m/z 50-500) ms_ion->mass_analyzer tic Generate Total Ion Chromatogram (TIC) mass_analyzer->tic extract_ms Extract Mass Spectrum of Analyte Peak tic->extract_ms frag_analysis Analyze Fragmentation Pattern extract_ms->frag_analysis quant Quantitative Analysis (Calibration Curve) frag_analysis->quant data_end Final Report quant->data_end

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a predictive guide to the mass spectrometric analysis of this compound. By understanding the likely fragmentation pathways, researchers can more effectively identify this compound and its analogues in complex mixtures. The provided experimental protocol offers a robust starting point for method development. It is important to note that the predicted fragmentation data should be confirmed by experimental analysis once a standard of the compound becomes available. The principles and protocols outlined herein are valuable for scientists and professionals in drug development and related fields who are working with novel aromatic ketones.

References

Application Notes and Protocols for 1,2-Bis(4-methoxyphenyl)butan-1-one in Antiestrogen Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "1,2-Bis(4-methoxyphenyl)butan-1-one" in Antiestrogen Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical compound that has been investigated for its potential role in antiestrogen research. As a derivative of stilbene, a class of compounds known for their interaction with estrogen receptors, this molecule is of interest for its potential to modulate estrogenic activity. Antiestrogens are crucial in the treatment of hormone-responsive cancers, such as certain types of breast cancer, and for studying the physiological roles of estrogens.

These application notes provide an overview of the antiestrogenic properties of compounds structurally related to this compound, along with detailed protocols for key experiments to evaluate such compounds. While direct research on this compound is limited, the methodologies described are standard in the field for assessing antiestrogenic potential.

Data Presentation: Antiestrogenic Activity of Related Compounds

The following table summarizes the antiestrogenic activity of C2-alkyl substituted 1,1,2-tris(4-hydroxyphenyl)ethenes, which are synthesized from the related precursor 1,2-bis(4-methoxyphenyl)ethanone. These compounds demonstrate the antiestrogenic potential of structures with similar phenyl groupings.[1]

CompoundAlkyl Group (R)Relative Binding Affinity (RBA, %)IC50 (nM) for E2 AntagonismAgonistic Activity (Relative Luciferase Activation at 1 µM)
3a H45.5-60%
3b Me52.11535%
3c Et29.610Low
3d Prop4.03-Low
3e But0.95-Low
4-hydroxytamoxifen (4OHT) --7-

Experimental Protocols

Protocol 1: Estrogen Receptor (ER) Competitive Binding Assay

This protocol is used to determine the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with radiolabeled estradiol.

Materials:

  • Test compound (e.g., this compound)

  • [3H]-Estradiol (radioligand)

  • Estrogen receptor preparation (e.g., from uterine cytosol of ovariectomized rats or recombinant human ERα/ERβ)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compound and a standard competitor (e.g., unlabeled estradiol).

  • In assay tubes, combine the estrogen receptor preparation, a fixed concentration of [3H]-estradiol, and varying concentrations of the test compound or standard.

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol).

Protocol 2: MCF-7 Cell Proliferation Assay

This assay assesses the effect of a test compound on the proliferation of estrogen-dependent human breast cancer cells (MCF-7).

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Phenol red-free medium with charcoal-stripped FBS (to remove endogenous estrogens)

  • Test compound

  • Estradiol (E2)

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates in regular growth medium and allow them to attach overnight.

  • Replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24-48 hours to induce estrogen deprivation.

  • Treat the cells with various concentrations of the test compound in the presence or absence of a fixed concentration of estradiol (e.g., 1 nM).

  • Include control groups: vehicle control, estradiol alone, and a known antiestrogen (e.g., 4-hydroxytamoxifen).

  • Incubate the cells for a period of 4-6 days.

  • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the control and determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity) values.

Protocol 3: Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit the transcriptional activity of the estrogen receptor.

Materials:

  • ER-positive cells (e.g., MCF-7) stably or transiently transfected with an ERE-luciferase reporter plasmid.

  • Cell culture reagents as in Protocol 2.

  • Test compound

  • Estradiol (E2)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Plate the transfected cells in 96-well plates.

  • After cell attachment, treat the cells with the test compound in the presence (antagonist mode) or absence (agonist mode) of estradiol.

  • Incubate for 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

  • Express the results as a percentage of the maximal response induced by estradiol.

Visualizations

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor, which can be modulated by antiestrogenic compounds.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) ER Estrogen Receptor (ER) (inactive, bound to HSPs) E2->ER Binds HSP Heat Shock Proteins (HSPs) ER_E2 ER-E2 Complex (active dimer) ER->ER_E2 Conformational Change & Dimerization HSP->ER Dissociates ERE Estrogen Response Element (ERE) on DNA ER_E2->ERE Binds to ER_E2->ERE Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: Classical Estrogen Receptor Signaling Pathway.

Experimental Workflow for Antiestrogen Screening

This diagram outlines a typical workflow for screening and characterizing potential antiestrogenic compounds.

AntiestrogenScreeningWorkflow start Compound Library binding_assay ER Competitive Binding Assay start->binding_assay Primary Screen reporter_assay ERE-Luciferase Reporter Assay binding_assay->reporter_assay Hits proliferation_assay MCF-7 Cell Proliferation Assay reporter_assay->proliferation_assay Confirmed Hits in_vivo In Vivo Studies (e.g., Uterine Growth Assay) proliferation_assay->in_vivo Active Compounds lead Lead Compound in_vivo->lead

Caption: Workflow for Antiestrogen Compound Screening.

References

Application Notes and Protocols for Studying Estrogen Receptor Binding of 1,2-Bis(4-methoxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-methoxyphenyl)butan-1-one is a chemical compound with a structure suggestive of potential interaction with the estrogen receptor (ER). Its core scaffold, featuring two methoxyphenyl groups, is a common motif in known estrogenic and antiestrogenic compounds.[1][2][3] The study of such compounds is crucial for the development of new therapeutics targeting hormone-dependent cancers and other estrogen-related disorders. These application notes provide a comprehensive guide to investigating the ER binding properties of this compound.

Chemical Properties

PropertyValueReference
IUPAC Name This compoundN/A
Molecular Formula C18H20O3Inferred
Molecular Weight 284.35 g/mol Inferred
Structure A butanone with two 4-methoxyphenyl substituents at positions 1 and 2.N/A

Principle of Estrogen Receptor Binding Assays

The primary method to determine the binding affinity of a test compound for the estrogen receptor is the competitive binding assay.[4][5][6] This assay measures the ability of the test compound to displace a radiolabeled estrogen, typically [³H]-17β-estradiol, from the receptor. The concentration of the test compound that inhibits 50% of the radiolabeled estrogen binding is known as the IC50 value.[4][7]

Experimental Protocols

Protocol 1: Preparation of Rat Uterine Cytosol

This protocol is adapted from established procedures for preparing a source of estrogen receptors.[4][5]

Materials:

  • Uteri from ovariectomized Sprague-Dawley rats

  • TEDG Buffer (10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4)

  • Homogenizer

  • Ultracentrifuge

Procedure:

  • Excise uteri from ovariectomized rats and place them in ice-cold TEDG buffer.

  • Thaw and weigh the uteri.

  • Homogenize the tissue in TEDG buffer (typically 4 mL per gram of tissue).

  • Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet cellular debris and nuclei.

  • The resulting supernatant is the uterine cytosol, which contains the estrogen receptors.

  • Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).

Protocol 2: Estrogen Receptor Competitive Binding Assay

This protocol outlines the steps for a competitive binding assay to determine the relative binding affinity (RBA) of this compound.[4][5][8]

Materials:

  • Rat uterine cytosol (prepared as in Protocol 1)

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • This compound (test compound)

  • Assay Buffer (e.g., TEDG)

  • Hydroxylapatite (HAP) slurry to separate bound from free ligand

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound, this compound, and unlabeled 17β-estradiol in the assay buffer.

  • In duplicate tubes, incubate a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM) with a specific amount of uterine cytosol (e.g., 50-100 µg protein) and varying concentrations of the test compound or unlabeled 17β-estradiol.[4]

  • Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).

  • Incubate the reaction mixtures at 4°C for 18-24 hours to reach equilibrium.

  • To separate bound from free radioligand, add cold hydroxylapatite slurry to each tube and incubate on ice with intermittent vortexing.

  • Centrifuge the tubes and wash the HAP pellet to remove unbound ligand.

  • Resuspend the final HAP pellet in ethanol and transfer to scintillation vials.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Plot the percentage of [³H]-17β-estradiol bound against the log concentration of the competitor.

  • Determine the IC50 value from the resulting sigmoidal curve.

  • Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100

Data Presentation

The following table presents hypothetical data for this compound, based on values observed for similar compounds.[2][3]

CompoundIC50 (nM)Relative Binding Affinity (RBA) (%)Estrogenic/Antiestrogenic Activity
17β-Estradiol 1.0100Agonist
Tamoxifen 2.540Antagonist
This compound To be determinedTo be determinedTo be determined
Hypothetical Value205Likely antagonist or partial agonist

Visualizations

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor. Estrogens bind to ERs, which then dimerize, translocate to the nucleus, and bind to Estrogen Response Elements (EREs) on DNA to regulate gene transcription.[9][10][11]

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binding ER_Estrogen Estrogen-ER Complex ER->ER_Estrogen Dimer Dimerized Complex ER_Estrogen->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Translocation & Binding Gene Target Gene ERE->Gene Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Classical genomic estrogen receptor signaling pathway.

Experimental Workflow for Competitive Binding Assay

This diagram outlines the key steps in the competitive binding assay to determine the ER binding affinity of a test compound.

Competitive_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prep_Cytosol Prepare Rat Uterine Cytosol Incubate Incubate Cytosol, [³H]-E2, and Competitor Prep_Cytosol->Incubate Prep_Ligands Prepare Radiolabeled Ligand ([³H]-E2) & Competitors Prep_Ligands->Incubate Add_HAP Add Hydroxylapatite (HAP) Slurry Incubate->Add_HAP Centrifuge Centrifuge and Wash Add_HAP->Centrifuge Scintillation Scintillation Counting Centrifuge->Scintillation Analysis Data Analysis: IC50 & RBA Calculation Scintillation->Analysis

References

Application of a 1,2,4-Triazole Derivative in Breast Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific studies were identified for "1,2-Bis(4-methoxyphenyl)butan-1-one" in the context of breast cancer cell line research. The following application notes and protocols are based on a structurally related compound, (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol (referred to as Compound 22b), which has been evaluated for its anti-cancer properties in breast cancer cell lines.[1][2][3] This information is provided as a representative example of the potential application of similar chemical scaffolds in cancer research.

Application Notes

Compound: (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol (Compound 22b)

Background: Compound 22b is a synthetic small molecule designed as a hybrid of microtubule-targeting agents and an aromatase inhibitor.[1][2] Its efficacy has been evaluated in both estrogen receptor (ER)-positive and triple-negative breast cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent.

Mechanism of Action: The primary mechanism of action of Compound 22b is the inhibition of tubulin polymerization.[1][2] By disrupting microtubule dynamics, the compound interferes with the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from proliferating.[1][2] Subsequently, this cell cycle arrest induces apoptosis (programmed cell death), further contributing to its anti-cancer effects.[1][2] Computational docking studies suggest that Compound 22b binds to the colchicine binding site of tubulin.[1][2] Additionally, this compound has been shown to selectively inhibit aromatase, an enzyme involved in estrogen synthesis, which could be particularly beneficial in ER-positive breast cancers.[1][2]

Applications in Breast Cancer Research:

  • Antiproliferative Studies: To determine the cytotoxic effects of the compound on different breast cancer subtypes.

  • Cell Cycle Analysis: To investigate the compound's impact on cell cycle progression and identify specific checkpoints that are affected.

  • Apoptosis Assays: To confirm that the compound induces programmed cell death in cancer cells.

  • Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways involved in the compound's anti-cancer activity, such as tubulin polymerization and aromatase inhibition.

Quantitative Data

Table 1: Antiproliferative Activity of Compound 22b in Breast Cancer Cell Lines
Cell LineReceptor StatusIC50 (µM)Reference
MCF-7ER+/PR+0.39[1][2]
MDA-MB-231Triple-Negative0.77[1][2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline based on standard cell viability assays used in cancer research.

Objective: To determine the cytotoxic effect of Compound 22b on breast cancer cell lines and calculate the IC50 value.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound 22b stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound 22b in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Compound 22b on the cell cycle distribution of breast cancer cells.

Materials:

  • Breast cancer cell lines

  • Compound 22b

  • 6-well plates

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound 22b at a designated concentration (e.g., near the IC50 value) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of Compound 22b on tubulin polymerization in vitro.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)[4][5]

  • Purified tubulin

  • GTP

  • Polymerization buffer

  • Compound 22b

  • Positive control (e.g., Paclitaxel)

  • Negative control (e.g., Nocodazole)

  • Microplate reader capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reaction Setup: Prepare the reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

  • Compound Addition: Add Compound 22b or control compounds to the reaction mixture.

  • Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance over time to generate polymerization curves. Compare the curve of the compound-treated sample to the controls to determine its effect on tubulin polymerization.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays MCF7 MCF-7 Cells Compound Compound 22b Treatment MCF7->Compound MDAMB231 MDA-MB-231 Cells MDAMB231->Compound Viability Cell Viability Assay (MTT) Compound->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Compound->CellCycle Apoptosis Apoptosis Assay Compound->Apoptosis

Caption: Experimental workflow for evaluating the anticancer effects of Compound 22b.

Mechanism_of_Action Compound Compound 22b Tubulin Tubulin Compound->Tubulin Inhibits Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Failure Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action for Compound 22b in breast cancer cells.

References

Application Notes and Protocols: "1,2-Bis(4-methoxyphenyl)butan-1-one" as a Precursor for Triarylethylene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of triarylethylenes, a class of compounds with significant pharmacological importance, particularly as Selective Estrogen Receptor Modulators (SERMs). While a direct synthetic route from 1,2-Bis(4-methoxyphenyl)butan-1-one is not readily found in published literature, this document outlines a robust and well-established alternative methodology. This representative protocol details the synthesis of a structurally related triarylethylene, 1,1-bis(4-methoxyphenyl)-2-phenylethylene, starting from the commercially available 4,4'-dimethoxybenzophenone. The described method involves a Grignard reaction followed by an acid-catalyzed dehydration. This protocol can be adapted for various substituted diaryl ketones and Grignard reagents to generate a library of triarylethylene derivatives for further investigation. Additionally, the mechanism of action of triarylethylene-based SERMs through the estrogen receptor signaling pathway is discussed and visualized.

Introduction

Triarylethylenes are a cornerstone in medicinal chemistry, with prominent members like tamoxifen being used in the treatment of hormone-receptor-positive breast cancer. These compounds often exhibit selective estrogen receptor modulator (SERM) activity, acting as either estrogen receptor (ER) agonists or antagonists depending on the target tissue. This tissue-specific action makes them attractive candidates for treating a range of hormone-dependent conditions while minimizing side effects.

The synthesis of triarylethylenes can be achieved through various methods. A common and versatile approach involves the reaction of a diaryl ketone with a Grignard reagent to form a tertiary alcohol, which is subsequently dehydrated to yield the target triarylethylene. This methodology allows for the introduction of diverse substituents on all three aryl rings, enabling the fine-tuning of the molecule's pharmacological properties.

This document provides a detailed protocol for the synthesis of a representative triarylethylene, which serves as a model for the potential, though not explicitly documented, conversion of this compound to a related triarylethylene structure.

Representative Synthesis of a Triarylethylene

As a direct protocol for the utilization of this compound in triarylethylene synthesis is not available, a general and reliable two-step synthesis is presented below. This protocol uses 4,4'-dimethoxybenzophenone and ethylmagnesium bromide to produce 1,1-bis(4-methoxyphenyl)-1-propanol, which is then dehydrated to 1,1-bis(4-methoxyphenyl)propene. This serves as an illustrative example of triarylethylene synthesis.

Experimental Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration start Start: 4,4'-dimethoxybenzophenone Ethylmagnesium bromide Anhydrous THF reaction Reaction: Stir at 0°C to rt start->reaction quench Quench: Saturated aq. NH4Cl reaction->quench extraction Workup: Extraction with Ethyl Acetate quench->extraction drying Drying: Anhydrous Na2SO4 extraction->drying concentration Concentration: Rotary Evaporation drying->concentration product1 Intermediate: 1,1-bis(4-methoxyphenyl)-1-propanol concentration->product1 start2 Start: 1,1-bis(4-methoxyphenyl)-1-propanol Toluene p-Toluenesulfonic acid product1->start2 Proceed to Step 2 reaction2 Reaction: Reflux with Dean-Stark trap start2->reaction2 workup2 Workup: Wash with NaHCO3 (aq) and brine reaction2->workup2 drying2 Drying: Anhydrous MgSO4 workup2->drying2 concentration2 Concentration: Rotary Evaporation drying2->concentration2 purification Purification: Column Chromatography concentration2->purification product2 Final Product: 1,1-bis(4-methoxyphenyl)propene purification->product2

Caption: Synthetic workflow for the two-step synthesis of a triarylethylene.

Experimental Protocols

Step 1: Synthesis of 1,1-bis(4-methoxyphenyl)-1-propanol (Grignard Reaction)

  • Preparation: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (nitrogen or argon).

  • Reagents: 4,4'-dimethoxybenzophenone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) in the flask. Ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is charged into the dropping funnel.

  • Reaction: The flask is cooled to 0 °C in an ice bath. The Grignard reagent is added dropwise to the stirred solution of the ketone over 30 minutes.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Work-up: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, a tertiary alcohol, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1,1-bis(4-methoxyphenyl)propene (Dehydration)

  • Setup: The crude 1,1-bis(4-methoxyphenyl)-1-propanol (1.0 eq) from the previous step is dissolved in toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Catalyst: A catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) is added to the solution.

  • Reaction: The mixture is heated to reflux, and water is collected in the Dean-Stark trap. The reaction is typically complete within 2-4 hours, or when no more water is collected.

  • Work-up: The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired triarylethylene as a mixture of (E)- and (Z)-isomers.

Quantitative Data
ParameterStep 1: Grignard ReactionStep 2: Dehydration
Starting Material 4,4'-dimethoxybenzophenone1,1-bis(4-methoxyphenyl)-1-propanol
Reagents Ethylmagnesium bromide, THFp-Toluenesulfonic acid, Toluene
Reaction Time 2.5 hours2-4 hours
Reaction Temperature 0 °C to Room TemperatureReflux (approx. 111 °C)
Typical Yield 85-95%70-85%
Product Purity >90% (crude)>95% (after chromatography)

Mechanism of Action: Triarylethylenes as SERMs

Triarylethylenes often exert their biological effects by binding to estrogen receptors (ERα and ERβ). The binding of a SERM to the ER induces a conformational change in the receptor. This altered conformation can either mimic the binding of the natural ligand, estradiol (agonist effect), or prevent the receptor from adopting its active conformation (antagonist effect). The tissue-specific outcome depends on the local concentrations of co-activator and co-repressor proteins that interact with the SERM-ER complex.

Estrogen Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus SERM SERM ER Estrogen Receptor (ERα/ERβ) SERM->ER Binding SERM_ER SERM-ER Complex ER->SERM_ER Dimer Dimerized SERM-ER Complex SERM_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation and Binding to ERE Coactivator Co-activators ERE->Coactivator Recruitment (Agonist) Corepressor Co-repressors ERE->Corepressor Recruitment (Antagonist) Transcription_Agonist Gene Transcription (Agonist Effect) Coactivator->Transcription_Agonist Transcription_Antagonist Gene Transcription Blocked (Antagonist Effect) Corepressor->Transcription_Antagonist

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing 1,2-diaryl ketones like this compound?

A1: A prevalent and effective strategy is the α-arylation of a ketone. This typically involves the deprotonation of a ketone to form an enolate, which then reacts with an aryl halide. For the target molecule, a plausible route involves the α-arylation of 1-(4-methoxyphenyl)butan-1-one with a suitable 4-methoxyphenyl electrophile, or a multi-step sequence starting from 1-(4-methoxyphenyl)ethanone.

Q2: My reaction yield is consistently low. What are the most probable causes?

A2: Low yields can stem from several factors:

  • Incomplete Deprotonation: The base used may not be strong enough to fully convert the starting ketone into its reactive enolate form.

  • Side Reactions: Competing reactions such as self-condensation of the starting ketone or competing benzoin-type reactions can consume starting materials.

  • Poor Quality Reagents: Starting materials may contain impurities (e.g., water, other nucleophiles) that quench the base or react with the electrophile.

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed at a reasonable rate or too high, promoting decomposition and side reactions.

Q3: I'm observing multiple spots on my TLC analysis of the crude product. What are these impurities?

A3: Common impurities include:

  • Unreacted Starting Materials: 1-(4-methoxyphenyl)butan-1-one and the arylating agent.

  • Self-Condensation Product: An aldol condensation product of the starting ketone.

  • Benzoin-type Products: If an aldehyde precursor is used or formed in situ, it can undergo self-condensation.

  • Over-arylated Product: In some cases, a second arylation can occur if the product itself can be deprotonated.

Q4: What is the best method for purifying the final product?

A4: Purification of ketones often requires chromatographic techniques. Flash column chromatography on silica gel is typically effective for separating the target compound from non-polar starting materials and more polar byproducts. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is recommended. Recrystallization from a suitable solvent system can be used for final purification if the crude product is of sufficient purity.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Ineffective Base Use a stronger base (e.g., LDA, NaHMDS) or ensure the current base (e.g., NaH) is fresh and active.Complete enolate formation is critical for the subsequent C-C bond formation.
Presence of Moisture Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and handle reagents under an inert atmosphere (Nitrogen or Argon).Protic impurities like water will quench the strong base and the nucleophilic enolate, halting the reaction.
Inactive Catalyst If using a palladium-catalyzed α-arylation, ensure the catalyst and ligands are active and not poisoned.Palladium-catalyzed reactions are sensitive to impurities and require specific conditions to maintain catalytic activity.
Low Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC.Some arylation reactions require thermal energy to overcome the activation barrier.
Problem 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Step Rationale
Self-Condensation Add the ketone/enolate solution slowly to the reaction mixture at a low temperature to keep its instantaneous concentration low.This minimizes the chance of two enolate molecules reacting with each other.
Benzoin Condensation If using aldehyde precursors, ensure reaction conditions favor the desired 1,4-addition (Stetter reaction) over the reversible 1,2-addition (Benzoin condensation).The Stetter reaction leads to more stable products and is generally irreversible, while the Benzoin condensation is reversible.
Reaction Temperature Too High Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can provide the activation energy for undesired side reactions.

Visual Guides

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Purity of Reagents (Ketone, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Anhydrous) start->check_conditions check_base Is Deprotonation Complete? check_reagents->check_base Pure purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents Impure check_conditions->check_base check_temp Is Temperature Optimal? check_base->check_temp Yes increase_base Use Stronger/Fresher Base check_base->increase_base No adjust_temp Adjust Temperature (Increase or Decrease) check_temp->adjust_temp No end_ok Yield Improved check_temp->end_ok Yes increase_base->check_temp adjust_temp->end_ok purify_reagents->check_base end_fail Issue Persists (Consult Further) Problem Problem Check Verification Step Decision Decision Point Action Corrective Action

Caption: A flowchart for diagnosing and resolving issues of low product yield.

Plausible Synthetic and Purification Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Deprotonation (e.g., NaH in THF) B 2. Alkylation (e.g., Ethyl Iodide) A->B C 3. Second Deprotonation (e.g., LDA) B->C D 4. Arylation (e.g., 4-Methoxybenzyl bromide) C->D E 5. Quench Reaction (e.g., sat. NH4Cl) D->E Crude Product F 6. Liquid-Liquid Extraction (e.g., EtOAc/Water) E->F G 7. Column Chromatography F->G H 8. Final Product G->H

Caption: General workflow for a plausible synthesis and purification process.

Representative Experimental Protocol

Disclaimer: The following is a representative, plausible protocol for the synthesis of this compound via a multi-step approach. This protocol has been constructed based on general principles of organic synthesis, including α-arylation of ketones, and may require optimization.

Objective: To synthesize this compound from 1-(4-methoxyphenyl)ethanone.

Step 1: Synthesis of 1-(4-Methoxyphenyl)butan-1-one

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and suspend the NaH in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0 °C. Add a solution of 1-(4-methoxyphenyl)ethanone (1.0 eq) in anhydrous THF dropwise over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour.

  • Alkylation: Add ethyl iodide (1.5 eq) dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(4-methoxyphenyl)butan-1-one.

Step 2: α-Arylation to form this compound

  • Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add diisopropylamine (1.5 eq) in anhydrous THF. Cool the solution to -78 °C.

  • LDA Formation: Add n-butyllithium (n-BuLi, 1.4 eq) dropwise and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Enolate Formation: Add a solution of 1-(4-methoxyphenyl)butan-1-one (from Step 1, 1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Arylation: Add a solution of 1-(bromomethyl)-4-methoxybenzene (1.2 eq) in anhydrous THF dropwise. Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride and perform a standard extractive workup as described in Step 1. Purify the crude material by flash column chromatography to isolate the final product, this compound.

Data Summary

The following table summarizes hypothetical outcomes based on varying reaction conditions for the α-arylation step (Step 2), derived from general principles observed in related deoxybenzoin syntheses.

Entry Base Solvent Temperature (°C) Hypothetical Yield (%) Key Observation
1LDATHF-78 to 2565-75Standard conditions, generally clean reaction.
2NaHMDSTHF0 to 2560-70Sodium enolate may be less reactive; slight increase in self-condensation.
3KHMDSToluene0 to 2565-75Potassium enolate offers good reactivity.
4LDATHF25 (initial)30-40Higher initial temperature leads to significant self-condensation byproducts.

Technical Support Center: Grignard Synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one via the Grignard reaction. The primary synthetic route discussed is the reaction of 4-methoxyphenylmagnesium bromide with 2-(4-methoxyphenyl)butanenitrile, followed by acidic hydrolysis.

Troubleshooting Guide

Problem: Low or No Yield of this compound

Possible CauseRecommended Solutions
Presence of Water or Protic Solvents Grignard reagents are strong bases and react readily with acidic protons from water, alcohols, or even trace moisture on glassware.[1][2] Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use. Use anhydrous solvents, freshly distilled over a suitable drying agent (e.g., sodium/benzophenone for ether or THF).[1]
Poor Quality or Inactive Magnesium The magnesium surface can be coated with magnesium oxide, which prevents the reaction with the aryl halide.[3] Use fresh, shiny magnesium turnings. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in a dry flask to expose a fresh surface.[1][3]
Impure Starting Materials The aryl halide (4-bromoanisole) and the nitrile (2-(4-methoxyphenyl)butanenitrile) must be pure and dry. Purify starting materials by distillation or recrystallization if necessary.
Incorrect Reaction Temperature Grignard formation can be slow to initiate but can become vigorous. Maintain a gentle reflux during formation. The subsequent reaction with the nitrile is typically performed at a reduced temperature (e.g., 0 °C to -20 °C) to control the reaction rate and minimize side reactions, followed by warming to room temperature.[1]
Inefficient Hydrolysis of the Imine Intermediate The intermediate imine salt must be hydrolyzed to the ketone.[4][5][6] This is typically achieved by quenching the reaction with a cold, aqueous acid solution (e.g., 10% HCl or saturated NH₄Cl). Ensure thorough mixing during the workup step.

Problem: Significant Formation of 4,4'-Dimethoxybiphenyl (Wurtz Coupling Product)

Possible CauseRecommended Solutions
High Local Concentration of Aryl Halide Adding the 4-bromoanisole too quickly during the Grignard reagent formation can lead to coupling between the newly formed Grignard reagent and unreacted aryl halide.
Elevated Reaction Temperature Higher temperatures can favor the radical pathways that lead to biphenyl formation.
Presence of Transition Metal Impurities Trace amounts of transition metals can catalyze the coupling reaction.

Problem: Recovery of Unreacted 2-(4-methoxyphenyl)butanenitrile

Possible CauseRecommended Solutions
Insufficient Grignard Reagent An insufficient amount of Grignard reagent was formed or added. Some of the reagent may have been consumed by reacting with trace water or other impurities.
Low Reactivity Nitriles are generally less reactive than aldehydes or ketones.[5] The reaction may not have gone to completion.
Steric Hindrance Steric hindrance around the nitrile or the Grignard reagent can slow down the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound using a Grignard reagent?

The most direct method is the reaction of a Grignard reagent, 4-methoxyphenylmagnesium bromide, with the nitrile 2-(4-methoxyphenyl)butanenitrile. The Grignard reagent adds to the electrophilic carbon of the nitrile to form an intermediate imine salt.[5][6][7] This intermediate is then hydrolyzed with aqueous acid during the workup step to yield the final ketone product, this compound.[4][8]

Q2: Why is the ketone product not attacked by a second Grignard reagent molecule?

In the Grignard synthesis using a nitrile, the ketone is not formed until the hydrolysis (acid workup) step.[5] During the reaction, the product of the first addition is a magnesium imine salt. This intermediate is stable and does not react further with another molecule of the Grignard reagent.[8][9] This is a key advantage of using nitriles to synthesize ketones.

Q3: What are the most critical parameters to control during this synthesis?

The most critical parameter is the complete exclusion of water and atmospheric moisture.[1][2] All reagents, solvents, and glassware must be scrupulously dry. Other important parameters include the rate of addition of the aryl halide to form the Grignard reagent, the reaction temperature, and the purity of the starting materials.

Q4: Can side reactions other than Wurtz coupling occur?

Yes. Besides the formation of 4,4'-dimethoxybiphenyl, other potential side reactions include:

  • Reaction with CO₂: If the reaction is not maintained under a strictly inert atmosphere, atmospheric carbon dioxide can react with the Grignard reagent to form 4-methoxybenzoic acid after workup.

  • Enolization: If the nitrile has acidic α-protons, the Grignard reagent can act as a base and deprotonate it, forming an enolate. This consumes the reagent and reduces the yield of the desired ketone.

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the nitrile via a six-membered transition state. However, this is not a concern with 4-methoxyphenylmagnesium bromide.

Visualizations

Main_Reaction_Pathway cluster_reactants Reactants cluster_grignard_formation Grignard Formation cluster_reaction Reaction & Workup 4-Bromoanisole 4-Bromoanisole Grignard 4-Methoxyphenyl- magnesium bromide 4-Bromoanisole->Grignard  Anhydrous Ether Mg Mg Mg->Grignard Nitrile 2-(4-methoxyphenyl)butanenitrile Imine_Salt Intermediate Imine Salt Nitrile->Imine_Salt Grignard->Imine_Salt Ketone This compound Imine_Salt->Ketone  H₃O⁺ Workup Side_Reactions cluster_products Potential Products Grignard 4-Methoxyphenyl- magnesium bromide Desired_Product Desired Ketone (via Nitrile Addition) Grignard->Desired_Product + Nitrile Wurtz_Product 4,4'-Dimethoxybiphenyl (Wurtz Coupling) Grignard->Wurtz_Product + 4-Bromoanisole Protonation_Product Anisole (Protonation) Grignard->Protonation_Product + H₂O, ROH, etc. Carbonation_Product 4-Methoxybenzoic Acid (Reaction with CO₂) Grignard->Carbonation_Product + CO₂ Troubleshooting_Workflow start Low Yield of Ketone q1 Was unreacted nitrile recovered? start->q1 q2 Was biphenyl byproduct observed? start->q2 q3 Was anisole detected? start->q3 cause1 Cause: Incomplete Reaction or Insufficient Grignard q1->cause1 Yes cause2 Cause: Wurtz Coupling q2->cause2 Yes cause3 Cause: Reaction with Moisture q3->cause3 Yes sol1 Solution: Increase reaction time/temp or use excess Grignard cause1->sol1 sol2 Solution: Add 4-bromoanisole slowly during Grignard prep cause2->sol2 sol3 Solution: Ensure all glassware, solvents, and reagents are anhydrous cause3->sol3

References

Technical Support Center: Optimizing Friedel-Crafts Acylation for Diaryl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Friedel-Crafts acylation conditions for the synthesis of diaryl ketones.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: Low or No Conversion to the Desired Diaryl Ketone

  • Question: My Friedel-Crafts acylation reaction is showing low or no conversion of the starting materials. What are the potential causes and how can I improve the yield?

  • Answer: Low or no conversion in a Friedel-Crafts acylation can stem from several factors related to the reactants, catalyst, and reaction conditions. Here are the primary causes and troubleshooting steps:

    • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture.[1] Contamination with water will deactivate the catalyst.

      • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. Handle the Lewis acid in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

    • Deactivated Aromatic Substrate: The aromatic substrate may be too deactivated for the reaction to proceed under the chosen conditions. Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H) are generally unreactive in Friedel-Crafts acylations.[1][2]

      • Solution: Consider using a more reactive, less deactivated aromatic substrate if your synthetic route allows. Alternatively, more forcing reaction conditions, such as higher temperatures and a more potent Lewis acid, may be required. However, be aware that this can lead to side reactions. For some deactivated substrates, alternative synthetic routes might be more viable.[3]

    • Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid catalyst forms a complex with the product ketone, rendering it inactive.[4] Therefore, a stoichiometric amount of the catalyst is often required.

      • Solution: Use at least one equivalent of the Lewis acid catalyst relative to the acylating agent. In some cases, a slight excess (e.g., 1.1 equivalents) may be beneficial.[4]

    • Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier.

      • Solution: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) will help determine the optimal temperature. Some reactions that are sluggish at room temperature proceed smoothly at elevated temperatures.[5]

Issue 2: Formation of Multiple Products and Isomeric Impurities

  • Question: My reaction is producing a mixture of isomers and other byproducts, making purification difficult. How can I improve the regioselectivity and minimize side reactions?

  • Answer: The formation of multiple products is a common challenge in Friedel-Crafts acylation, particularly with substituted aromatic compounds. Here’s how to address this:

    • Steric Hindrance: When acylating a substituted arene like toluene, substitution at the ortho position can be sterically hindered, leading to a preference for the para product.[5][6]

      • Solution: To maximize the formation of the para isomer, you can sometimes leverage steric hindrance by choosing a bulkier acylating agent if the synthesis allows.

    • Solvent Effects: The choice of solvent can significantly influence the ratio of isomers.[7]

      • Solution: Experiment with different solvents. For example, in the acylation of naphthalene, non-polar solvents tend to favor the kinetically controlled product, while polar solvents can favor the thermodynamically more stable isomer.

    • Reaction Temperature: Temperature can affect the isomer distribution.

      • Solution: Lowering the reaction temperature may increase the selectivity for the kinetically favored product. Conversely, higher temperatures might allow for equilibration to the thermodynamically more stable isomer.

    • Polysubstitution: Although less common than in Friedel-Crafts alkylation, polysubstitution can occur, especially with highly activated aromatic rings.[1]

      • Solution: The product ketone is generally deactivated towards further acylation, which naturally minimizes this issue.[2][8] However, if polysubstitution is observed, using a milder Lewis acid or lower temperatures can help.

Issue 3: Difficult Work-up and Product Isolation

  • Question: I am having trouble with the work-up of my Friedel-Crafts acylation. I am observing persistent emulsions or a tarry residue. How can I improve my work-up procedure?

  • Answer: Work-up issues in Friedel-Crafts acylation are often related to the quenching of the reaction and the nature of the aluminum chloride complexes formed.

    • Emulsion Formation: Emulsions are common during the aqueous work-up, especially when using chlorinated solvents.[9][10]

      • Solution:

        • Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel.[11]

        • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[11][12]

        • Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. This can break the emulsion by removing fine particulate matter.[10]

        • Solvent Evaporation: Before work-up, evaporate the reaction solvent and then redissolve the residue in the extraction solvent.[9][10]

    • Tarry Byproducts: The formation of dark, tarry materials can be due to side reactions, especially at higher temperatures.

      • Solution:

        • Optimize Reaction Conditions: Re-evaluate your reaction temperature and time to minimize byproduct formation.

        • Purification: Column chromatography is often necessary to separate the desired product from polymeric or tarry impurities. The use of a solvent system with increasing polarity can help elute the product while retaining the highly polar impurities on the stationary phase.

Frequently Asked Questions (FAQs)

1. How do I choose the right Lewis acid for my diaryl ketone synthesis?

The choice of Lewis acid depends on the reactivity of your aromatic substrate and acylating agent.

  • For activated to moderately activated arenes: Aluminum chloride (AlCl₃) is the most common and powerful Lewis acid for Friedel-Crafts acylation.[13] Iron(III) chloride (FeCl₃) is another effective and often milder alternative.[13]

  • For highly activated arenes: Milder Lewis acids like zinc chloride (ZnCl₂) can be sufficient and may offer better selectivity.[3]

  • For electron-rich substrates sensitive to strong Lewis acids: "Greener" and less harsh catalysts like certain ionic liquids or solid acid catalysts (e.g., zeolites) can be employed.[14][15]

2. What is the optimal molar ratio of reactants and catalyst?

  • Aromatic Substrate: Often used in excess to act as a solvent, especially if it is inexpensive and liquid.[16]

  • Acylating Agent: This is typically the limiting reagent.

  • Lewis Acid Catalyst: As the product ketone complexes with the Lewis acid, at least a stoichiometric amount (1.0 to 1.2 equivalents) relative to the acylating agent is generally required for good conversion.[4]

3. Can I use carboxylic acids or anhydrides instead of acyl chlorides?

Yes, both carboxylic acids and acid anhydrides can be used as acylating agents, often with specific activators or catalysts.

  • Acid Anhydrides: These are common alternatives to acyl chlorides and are often used with a Lewis acid like AlCl₃.[17]

  • Carboxylic Acids: Direct acylation with carboxylic acids is possible using strong Brønsted acids or specific activating agents that convert the carboxylic acid into a more reactive electrophile in situ.[8]

4. What are the best solvents for Friedel-Crafts acylation?

The choice of solvent is crucial and can affect reaction rate and selectivity.

  • Non-polar, inert solvents: Carbon disulfide (CS₂) and dichloromethane (DCM) are traditional solvents. However, CS₂ is highly flammable and toxic. DCM is a good general-purpose solvent.

  • Nitro-aromatics: Nitrobenzene or nitromethane can be used, especially for less reactive substrates, as they can dissolve the aluminum chloride complexes. However, they are strong oxidants and can pose safety risks.[16]

  • Excess Aromatic Substrate: Using the aromatic reactant itself as the solvent is a common and efficient strategy when feasible.[16]

5. Are there any functional groups that are incompatible with Friedel-Crafts acylation?

Yes, several functional groups can interfere with the reaction.

  • Amines (-NH₂, -NHR, -NR₂): These basic groups will react with the Lewis acid catalyst, deactivating it and making the aromatic ring highly unreactive.[17][18]

  • Alcohols (-OH) and Phenols: These groups also react with the Lewis acid.

  • Strongly deactivating groups: As mentioned earlier, groups like -NO₂, -CN, and -SO₃H on the aromatic ring will prevent the reaction from occurring under standard conditions.[2]

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for the Synthesis of Benzophenone Derivatives

EntryAromatic SubstrateAcylating AgentCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1BenzeneBenzoyl ChlorideBmimCl-FeCl₃Ionic Liquid800.5>99[7]
2BenzeneBenzoyl ChlorideBmimCl-AlCl₃Ionic Liquid800.5~80[7]
3BenzeneBenzoyl ChlorideBmimCl-ZnCl₂Ionic Liquid800.5~70[7]
4TolueneBenzoyl ChloridePANI/nano-ZnONone40-High[19]
5Toluene4-Nitrobenzoyl ChlorideAlCl₃ (1.5)CH₂Cl₂RT4-[20]
6AnisoleAcetic AnhydrideFeCl₃·6H₂O (0.1)TAAIL602494[21]
7AnisoleBenzoyl ChlorideHBEA ZeoliteNone12024~75-80[15]

Experimental Protocols

General Protocol for the Synthesis of an Unsymmetrical Diaryl Ketone (e.g., 4-Methoxybenzophenone)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >100°C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Dichloromethane can be distilled from calcium hydride.

    • Ensure the Lewis acid (e.g., AlCl₃) is a fresh, unopened container or has been stored under anhydrous conditions.

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (filled with CaCl₂ or connected to a nitrogen line), add the less activated aromatic compound (e.g., benzene, 1.2 equivalents) and the solvent (e.g., dichloromethane).

    • Cool the mixture in an ice bath to 0-5°C.

    • Carefully add the Lewis acid (e.g., AlCl₃, 1.2 equivalents) portion-wise to the stirred solution.

  • Addition of Acylating Agent:

    • Dissolve the acylating agent (e.g., oxalyl chloride, 1.2 equivalents for the formation of the aroyl chloride in situ, followed by the more activated arene) in the reaction solvent in the dropping funnel.

    • Add the acylating agent solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction with the Second Arene:

    • After the initial acylation to form the aroyl chloride, add the more activated arene (e.g., anisole, 1.0 equivalent) to the reaction mixture, either neat or as a solution in the reaction solvent.

    • The reaction is often allowed to warm to room temperature and stirred for several hours. Monitor the progress of the reaction by TLC or GC.

  • Reaction Quenching and Work-up:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 2 x 50 mL).

    • Combine the organic layers and wash with 2M HCl, then with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Mandatory Visualization

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Substrate & Reagent Selection drying Dry Glassware & Solvents start->drying setup Reaction Setup (Inert Atmosphere) drying->setup addition Slow Addition of Acylating Agent setup->addition monitoring Reaction Monitoring (TLC/GC) addition->monitoring quench Quenching (Ice/HCl) monitoring->quench extraction Extraction & Washing quench->extraction purification Purification (Recrystallization/Chromatography) extraction->purification analysis Product Characterization (NMR, IR, MS) purification->analysis

Caption: Experimental workflow for optimizing Friedel-Crafts acylation.

Troubleshooting_FC_Acylation problem Low Yield or No Reaction cause1 Inactive Catalyst (Moisture) problem->cause1 Is the catalyst old or exposed to air? cause2 Deactivated Arene problem->cause2 Does the arene have deactivating groups? cause3 Insufficient Catalyst problem->cause3 Is the catalyst amount substoichiometric? solution1 Use Anhydrous Conditions cause1->solution1 solution2 Use More Reactive Arene or Forcing Conditions cause2->solution2 solution3 Use Stoichiometric Amount of Catalyst cause3->solution3

Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible method is a two-step process involving the preparation of an acyl chloride followed by a Friedel-Crafts acylation reaction.

  • Step 1: Synthesis of 2-(4-methoxyphenyl)butanoyl chloride. This intermediate is typically synthesized from 2-(4-methoxyphenyl)butanoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Step 2: Friedel-Crafts Acylation. The resulting 2-(4-methoxyphenyl)butanoyl chloride is then reacted with anisole in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or solid acid catalysts like zeolites) to yield the target molecule, this compound.

Q2: My Friedel-Crafts acylation step is resulting in a very low yield. What are the potential causes?

Low yields in Friedel-Crafts acylation of anisole can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst may have been deactivated by moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the rate and selectivity. For activated rings like anisole, the reaction may proceed at or below room temperature. Higher temperatures can lead to side reactions.

  • Poor Quality Reagents: The purity of anisole, the acyl chloride, and the solvent is crucial. Impurities can interfere with the catalyst and the reaction.

  • Incorrect Stoichiometry: An improper molar ratio of reactants and catalyst can lead to incomplete conversion or side product formation. A slight excess of the acylating agent and catalyst is often used.

  • Demethylation of the Methoxy Group: Strong Lewis acids like AlCl₃ can sometimes cause demethylation of the methoxy group on anisole, especially at elevated temperatures, leading to phenolic byproducts.[1]

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired para-substituted product?

Anisole is an ortho-, para-directing activator. The methoxy group directs incoming electrophiles to the ortho and para positions.[2]

  • Steric Hindrance: The bulky nature of the 2-(4-methoxyphenyl)butanoyl group generally favors substitution at the less sterically hindered para-position.

  • Choice of Catalyst and Solvent: The choice of catalyst and solvent can influence the ortho/para product ratio. Using milder Lewis acids or solid acid catalysts like zeolites can sometimes enhance para-selectivity.[3][4] For instance, zeolites can offer shape selectivity that favors the formation of the para isomer.[3]

  • Temperature Control: Lower reaction temperatures often favor the formation of the para-isomer.

Q4: Can I use a greener or more reusable catalyst for the Friedel-Crafts acylation step?

Yes, solid acid catalysts such as modified zeolites (e.g., H-Beta, H-ZSM5) are excellent alternatives to traditional Lewis acids like AlCl₃.[3]

  • Advantages of Zeolites: They are generally more environmentally friendly, reusable, and can lead to higher selectivity with easier product work-up.[3][4]

  • Reaction Conditions: Reactions with zeolites may require higher temperatures compared to those with AlCl₃.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (hydrolyzed Lewis acid).2. Insufficiently reactive acylating agent.3. Reaction temperature is too low.4. Deactivated aromatic ring (less likely with anisole).1. Use fresh, anhydrous Lewis acid. Handle in a glovebox or under an inert atmosphere.2. Confirm the successful synthesis and purity of the 2-(4-methoxyphenyl)butanoyl chloride.3. Gradually increase the reaction temperature, monitoring for product formation and side reactions.4. Ensure the starting anisole is pure.
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high.2. Use of an overly reactive catalyst.3. Presence of impurities.1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).2. Consider a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a solid acid catalyst.3. Purify all reagents and solvents before use.
Product is Contaminated with the Ortho Isomer 1. Reaction conditions favor ortho-substitution.2. Inherent reactivity of the substrate.1. Lower the reaction temperature.2. Experiment with different solvents and catalysts (e.g., zeolites) to enhance para-selectivity.3. The isomers may need to be separated by column chromatography.
Evidence of Demethylation (Phenolic Byproducts) 1. Use of a strong Lewis acid (AlCl₃) at elevated temperatures.1. Use a milder Lewis acid catalyst.2. Maintain a lower reaction temperature throughout the addition and reaction time.3. Use a stoichiometric amount of the Lewis acid, as excess can promote side reactions.

Data Presentation: Comparison of Catalysts for Friedel-Crafts Acylation of Anisole

The following table summarizes typical reaction conditions and outcomes for the acylation of anisole with various catalysts, providing a baseline for optimizing the synthesis of this compound.

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Anisole Conversion (%)para-Selectivity (%)Reference
AlCl₃Acetyl chlorideDichloromethaneRoom Temp0.5 - 2>95~98[5]
FeCl₃Propionyl chlorideDichloromethaneRoom Temp0.5 - 1HighHigh[6]
HBEA ZeoliteBenzoyl chloride-1404~80~96[4]
HPW/Hβ ZeoliteHexanoic acid-1606100High (para favored)[3]
Mordenite ZeoliteAcetic anhydrideAcetic acid1002 - 3>99>99

Experimental Protocols

Step 1: Synthesis of 2-(4-methoxyphenyl)butanoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place 2-(4-methoxyphenyl)butanoic acid.

  • Add thionyl chloride (SOCl₂) (approximately 1.5 to 2.0 molar equivalents) dropwise at room temperature.

  • Slowly heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 2-(4-methoxyphenyl)butanoyl chloride can be purified by vacuum distillation or used directly in the next step.

Step 2: Friedel-Crafts Acylation to Synthesize this compound

  • Set up a dry, three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and an inert gas inlet (e.g., nitrogen or argon).

  • Suspend anhydrous aluminum chloride (AlCl₃) (approximately 1.1 to 1.3 molar equivalents) in a dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Cool the suspension in an ice bath to 0 °C.

  • Dissolve the 2-(4-methoxyphenyl)butanoyl chloride from Step 1 in a minimal amount of the same dry solvent and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add anisole (1.0 molar equivalent) dropwise, also at 0 °C.

  • Allow the reaction to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by carefully and slowly pouring the mixture into a beaker of crushed ice containing concentrated hydrochloric acid.[5]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the solvent (e.g., DCM).

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation A 2-(4-methoxyphenyl)butanoic acid C Heat (Reflux) A->C B Thionyl Chloride (SOCl₂) B->C D 2-(4-methoxyphenyl)butanoyl chloride C->D Distillation G Reaction at 0°C to RT D->G E Anisole E->G F AlCl₃ in DCM F->G H Work-up & Purification G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree A Low Yield or No Product B Check Reagent Purity & Anhydrous Conditions A->B Moisture/Impurity Suspected C Optimize Reaction Temperature A->C Conditions Too Mild D Verify Acyl Chloride Synthesis A->D Precursor Issue E Formation of Multiple Products F Lower Reaction Temperature E->F Ortho-isomer high G Change Catalyst (e.g., Zeolite) E->G Selectivity low H Purify by Column Chromatography E->H Separation needed I Dark Tar Formation J Reduce Reaction Temperature I->J Decomposition K Use Milder Lewis Acid I->K Catalyst too strong

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of Non-Steroidal Estrogen Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of non-steroidal estrogen analogs.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Purification

Issue: High Backpressure

Possible Cause Troubleshooting Steps
Blocked Frit 1. Reverse-flush the column with a strong solvent. 2. If the pressure remains high, replace the inlet frit.[1]
Column Contamination 1. Wash the column with a series of strong solvents (e.g., isopropanol, methanol, acetonitrile).[1] 2. Ensure proper sample preparation to remove particulates before injection.[2]
Precipitated Buffer 1. Flush the system with a high-aqueous mobile phase (without buffer) to dissolve precipitated salts.[3] 2. Ensure the mobile phase is fully miscible and buffers are completely dissolved.
System Blockage 1. Systematically check for blockages by loosening fittings, starting from the detector and moving backward towards the pump.[4]

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause Troubleshooting Steps
Column Overload 1. Reduce the injection volume or the concentration of the sample.[5]
Secondary Interactions 1. Adjust the mobile phase pH to suppress the ionization of the analyte. 2. Add a competing base or acid to the mobile phase.
Column Void or Channeling 1. Replace the column. Voids can form from pressure shocks or high pH dissolving the silica.[3]
Inappropriate Injection Solvent 1. Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used, inject a smaller volume.

Issue: Inconsistent Retention Times

Possible Cause Troubleshooting Steps
Fluctuating Temperature 1. Use a column oven to maintain a consistent temperature.[5]
Inconsistent Mobile Phase Composition 1. Prepare fresh mobile phase and ensure accurate mixing. 2. Degas the mobile phase to prevent bubble formation.[5]
Pump Malfunction 1. Check for leaks in the pump seals and fittings. 2. Purge the pump to remove any trapped air bubbles.[4]
Crystallization

Issue: Failure to Crystallize

Possible Cause Troubleshooting Steps
Solution is Not Supersaturated 1. Evaporate some of the solvent to increase the concentration of the compound. 2. If using a multi-solvent system, slowly add an anti-solvent.[6]
Lack of Nucleation Sites 1. Scratch the inside of the flask with a glass rod to create nucleation sites.[7] 2. Add a seed crystal of the pure compound.[6]
Compound is Too Soluble 1. Cool the solution in an ice bath to decrease solubility.[8]

Issue: Oiling Out (Formation of a Liquid Instead of Crystals)

Possible Cause Troubleshooting Steps
Solution is Too Concentrated 1. Add more of the primary solvent to dilute the solution before cooling.
Cooling Rate is Too Fast 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate Solvent System 1. Re-evaluate the solvent system. The compound may be too soluble or the boiling point of the solvent may be too high.

Issue: Impure Crystals

Possible Cause Troubleshooting Steps
Insoluble Impurities Present 1. Perform a hot filtration to remove any insoluble material before allowing the solution to cool.[7][9]
Colored Impurities 1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[7]
Crystals Crashing Out Too Quickly 1. Ensure a slow cooling rate to allow for selective crystallization of the desired compound.

Frequently Asked Questions (FAQs)

1. What are the most common impurities I might encounter when synthesizing non-steroidal estrogen analogs?

Common impurities can include starting materials, reagents, by-products from side reactions, and stereoisomers of the target compound. It is also possible to have residual solvents from the reaction or purification process.

2. How do I choose the right HPLC column for my purification?

The choice of column depends on the polarity of your non-steroidal estrogen analog. For many synthetic small molecules, reversed-phase chromatography with a C18 or C8 stationary phase is a good starting point.[10] Screening different stationary phases and mobile phases at the analytical scale can help you determine the best conditions before scaling up to preparative HPLC.[11]

3. What is the best way to assess the purity of my final compound?

A combination of analytical techniques is recommended for purity assessment. High-performance liquid chromatography (HPLC) with UV detection is a standard method.[10] For more definitive identification of the compound and any impurities, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be used.[12]

4. My compound is difficult to crystallize. What are some alternative purification methods?

If crystallization is challenging, preparative HPLC is a powerful alternative for purifying small molecules.[13] Normal-phase chromatography can also be effective, especially for separating isomers.

5. How can I improve the yield of my purification?

To improve yield, minimize the number of purification steps and optimize each step. For crystallization, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound. For HPLC, optimizing the loading conditions on an analytical scale first can help maximize recovery on a preparative scale.[11]

Quantitative Data

Table 1: Comparison of Analytical Methods for Estrogen Detection

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Considerations
HPLC-UV ~1 µg/mL[10]10-1100 µg/mL[10]Good for quantification of known compounds.
GC-MS 0.2-3 µg/L[12]1.0-10 µg/L[12]Often requires derivatization of the analyte.
LC-MS/MS Lower than GC-MSLow pg/mL rangeHigh sensitivity and specificity, good for complex matrices.

Note: The values presented are illustrative and can vary significantly depending on the specific non-steroidal estrogen analog, the instrumentation, and the sample matrix.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not at room temperature.[14]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.[7][8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.[7][9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[8]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[8]

  • Drying: Allow the crystals to air dry completely on the filter paper or in a desiccator.

Protocol 2: General Procedure for Analytical Reversed-Phase HPLC
  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. A common mobile phase system is water with 0.1% trifluoroacetic acid (TFA) as the aqueous phase (A) and acetonitrile with 0.1% TFA as the organic phase (B). Filter and degas both mobile phases.

  • System Equilibration: Purge the HPLC system with the mobile phases. Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the purified non-steroidal estrogen analog in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.[2]

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient to elute the compound. A typical gradient might be from 5% B to 95% B over 20-30 minutes.

  • Detection: Monitor the elution of the compound using a UV detector at an appropriate wavelength (e.g., 240 nm).[10]

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and assess the purity of the compound.

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen PI3K_Akt PI3K/Akt Pathway Estrogen->PI3K_Akt Non-genomic MAPK MAPK Pathway Estrogen->MAPK Non-genomic ER Estrogen Receptor (ER) (inactive) HSP90 HSP90 ER->HSP90 Releases ER_active ER (active dimer) ER->ER_active Dimerizes ERE Estrogen Response Element (ERE) ER_active->ERE Translocates & Binds Transcription Gene Transcription ERE->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis

Caption: Simplified Estrogen Signaling Pathway.

Purification_Workflow Primary_Purification Primary Purification (e.g., Column Chromatography or Crystallization) Purity_Analysis_1 Purity Analysis (TLC or Analytical HPLC) Primary_Purification->Purity_Analysis_1 Impure_Fractions Impure Fractions Primary_Purification->Impure_Fractions Secondary_Purification Secondary Purification (e.g., Preparative HPLC) Purity_Analysis_1->Secondary_Purification <95% Pure Pure_Compound Pure Non-Steroidal Estrogen Analog Purity_Analysis_1->Pure_Compound >95% Pure Purity_Analysis_2 Final Purity & Identity Confirmation (LC-MS, GC-MS, NMR) Secondary_Purification->Purity_Analysis_2 Secondary_Purification->Impure_Fractions Purity_Analysis_2->Secondary_Purification Needs Further Purification Purity_Analysis_2->Pure_Compound Confirmed

Caption: General Purification and Analysis Workflow.

Troubleshooting_Logic Isolate_Variable Isolate Potential Cause (One variable at a time) Check_Column Check Column Condition Isolate_Variable->Check_Column Column? Check_Mobile_Phase Check Mobile Phase Isolate_Variable->Check_Mobile_Phase Mobile Phase? Check_System Check HPLC System Isolate_Variable->Check_System System? Check_Sample Check Sample Preparation Isolate_Variable->Check_Sample Sample? Solution Problem Resolved Check_Column->Solution Check_Mobile_Phase->Solution Check_System->Solution Check_Sample->Solution

Caption: Logical Troubleshooting Flow for HPLC.

References

Preventing byproduct formation in the synthesis of "1,2-Bis(4-methoxyphenyl)butan-1-one"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound via the Friedel-Crafts acylation of anisole with 2-(4-methoxyphenyl)butanoyl chloride.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in this Friedel-Crafts acylation can stem from several factors. A primary concern is the purity of the starting materials, particularly the 2-(4-methoxyphenyl)butanoyl chloride. Impurities in the acyl chloride can inhibit the reaction. Another significant factor is the activity of the Lewis acid catalyst (e.g., AlCl₃). It is highly sensitive to moisture and must be handled under anhydrous conditions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Catalyst Activity: Use a fresh, unopened container of the Lewis acid catalyst or a recently purchased batch.

  • Check Acyl Chloride Quality: Prepare the 2-(4-methoxyphenyl)butanoyl chloride immediately before use from high-purity 2-(4-methoxyphenyl)butanoic acid.

  • Optimize Reaction Temperature: The initial formation of the acylium ion complex is typically performed at low temperatures (0-5 °C) to control the reaction rate. Subsequently, the reaction mixture can be slowly warmed to room temperature or slightly heated to drive the reaction to completion.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side products and how can I minimize their formation?

A2: The formation of byproducts is a common challenge in Friedel-Crafts acylation. The primary byproducts in this synthesis are typically the ortho and para isomers of the acylated product. The methoxy group of anisole is an ortho-para directing group.[1][2] Due to the steric bulk of the acylating agent, the para product is generally favored.[2]

Potential Byproducts and Prevention Strategies:

  • Ortho-acylated Isomer: The formation of the ortho isomer is a common side reaction.[1]

    • Prevention: Lowering the reaction temperature can increase the selectivity for the para product. The choice of solvent can also influence the ortho/para ratio.

  • Phenol Formation (Demethylation): Strong Lewis acids like AlCl₃ can catalyze the demethylation of the methoxy group on anisole or the product, leading to phenolic impurities.[3][4]

    • Prevention: Use a milder Lewis acid catalyst such as ZnCl₂ or FeCl₃.[4] Using a stoichiometric amount of the catalyst, rather than a large excess, can also reduce the extent of demethylation.

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted anisole and acyl chloride.

    • Prevention: Ensure a sufficient reaction time and optimal temperature. A slight excess of the acylating agent can be used to drive the reaction forward.

Q3: I am having difficulty preparing the 2-(4-methoxyphenyl)butanoyl chloride. What is a reliable method?

A3: The preparation of the acyl chloride from the corresponding carboxylic acid is a critical step. A standard and effective method is the reaction of 2-(4-methoxyphenyl)butanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7][8]

Key Considerations:

  • Use of a Catalyst: A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride to facilitate the reaction.

  • Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride or oxalyl chloride must be removed under reduced pressure, as it can interfere with the subsequent Friedel-Crafts reaction.

  • Anhydrous Conditions: This reaction should also be performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-methoxyphenyl)butanoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-methoxyphenyl)butanoic acid (1 equivalent).

  • Under a fume hood, add thionyl chloride (1.5 equivalents) dropwise at room temperature.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-(4-methoxyphenyl)butanoyl chloride is used directly in the next step.

Protocol 2: Synthesis of this compound

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2-(4-methoxyphenyl)butanoyl chloride (1 equivalent) in the dry solvent to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of anisole (1.1 equivalents) in the dry solvent dropwise over 30 minutes at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table provides hypothetical data to illustrate the effect of different reaction conditions on the yield and purity of this compound. This data is for illustrative purposes and actual results may vary.

EntryLewis AcidTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (para-isomer)
1AlCl₃0 → RT67590
2AlCl₃RT67085
3FeCl₃0 → RT86595
4ZnCl₂25 → 50125098

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation Carboxylic_Acid 2-(4-methoxyphenyl)butanoic acid Acyl_Chloride 2-(4-methoxyphenyl)butanoyl chloride Carboxylic_Acid->Acyl_Chloride Reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acyl_Chloride Product This compound Acyl_Chloride->Product Anisole Anisole Anisole->Product Lewis_Acid AlCl₃ Lewis_Acid->Product 0°C to RT Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Anhydrous Conditions) Start->Reaction_Setup Acyl_Chloride_Formation Acyl Chloride Formation Reaction_Setup->Acyl_Chloride_Formation FC_Reaction Friedel-Crafts Acylation Acyl_Chloride_Formation->FC_Reaction Quenching Reaction Quenching FC_Reaction->Quenching Workup Aqueous Workup Quenching->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization Purification->Characterization End End Product Characterization->End

References

Optimizing reaction conditions for the dehydration of tertiary alcohols in tamoxifen analog synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tamoxifen analogs, with a specific focus on the critical dehydration of tertiary alcohol intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed dehydration of the tertiary alcohol precursor in tamoxifen analog synthesis?

A1: The acid-catalyzed dehydration of the tertiary alcohol precursor to a tamoxifen analog proceeds through an E1 (Elimination, Unimolecular) mechanism. The reaction involves the following steps:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl (-OH) group of the tertiary alcohol, converting it into a good leaving group (water).

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation intermediate.

  • Deprotonation to form the alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and yielding the tamoxifen analog as a mixture of (E) and (Z)-isomers.

Q2: Why is the control of (E)/(Z) isomerism so critical in tamoxifen synthesis?

A2: The biological activity of tamoxifen and its analogs is highly dependent on their stereochemistry. The (Z)-isomer is the pharmacologically active antiestrogenic agent, while the (E)-isomer is significantly less active and can even exhibit estrogenic properties.[1][2] Therefore, maximizing the yield of the (Z)-isomer is crucial for the therapeutic efficacy of the final compound.

Q3: What are the common side reactions to be aware of during the dehydration step?

A3: Besides the formation of the undesired (E)-isomer, other potential side reactions include:

  • Carbocation rearrangements: Although less common with stable tertiary carbocations, rearrangements can occur if a more stable carbocation can be formed.

  • Ether formation: Under certain conditions, particularly at lower temperatures, the alcohol can react with another alcohol molecule or the carbocation intermediate to form an ether byproduct.[3][4]

  • Polymerization: The acidic conditions and the reactive nature of the resulting alkene can sometimes lead to polymerization, especially at higher temperatures.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low overall yield of the dehydrated product Incomplete reaction- Increase reaction time. - Increase reaction temperature. - Use a stronger acid catalyst.
Decomposition of starting material or product- Use milder reaction conditions (lower temperature, less concentrated acid). - Use a less aggressive acid catalyst (e.g., phosphoric acid instead of sulfuric acid).
Formation of side products- Optimize reaction temperature and time to favor alkene formation. - Ensure anhydrous conditions to minimize competing reactions.
Poor (Z)/(E) isomer ratio (low proportion of the desired Z-isomer) Thermodynamic control favoring the more stable isomer- While the reaction often yields a mixture, subsequent isomerization of the (E)-isomer to a (Z)/(E) mixture is possible. Isolate the (E)-isomer and treat it with a strong acid (e.g., trifluoroacetic acid in dichloromethane or aqueous strong acid in acetonitrile) to re-equilibrate the mixture, followed by another separation.[5]
Reaction conditions not optimized for kinetic control- Experiment with different acid catalysts (e.g., HCl, H2SO4, p-TsOH) to determine the effect on the isomer ratio.
Formation of a significant amount of ether byproduct Reaction temperature is too low- Increase the reaction temperature to favor elimination over substitution. Dehydration of tertiary alcohols is generally favored at higher temperatures.
High concentration of alcohol- Use a more dilute solution to reduce the likelihood of intermolecular reactions.
Difficulty in separating the (Z) and (E) isomers Similar physical properties of the isomers- Utilize semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for clean separation.[5] - Employ fractional crystallization. The citrate salts of the isomers often have different solubilities, allowing for selective crystallization. For instance, in some cases, the (E)-isomer citrate is less soluble and can be preferentially removed.[5][6]

Quantitative Data on Reaction Conditions

Table 1: Effect of Acid Catalyst and Temperature on Dehydration

Starting Material Acid Catalyst Solvent Temperature (°C) Time (h) (Z)/(E) Ratio Yield (%) Reference
Tamoxifen precursor tertiary alcoholHydrochloric acid (37 wt%)Not specified (industrial scale)6010Mixture of isomersNot specified[7]
Endoxifen precursor tertiary alcoholTrifluoroacetic acidDichloromethaneNot specifiedNot specified1:1 (from pure E-isomer)Not specified[5]
Tamoxifen precursorSulfuric acidMethanolReflux6E-isomer > 35% (from Z/E mixture)Not specified[5]

Table 2: Isomer Separation by Crystallization

Compound Solvent System Temperature (°C) Outcome Reference
Tamoxifen citrateAcetone-5 to 10Enriches the E-isomer in the crystalline solid[5]
EndoxifenIsopropyl acetate40 to 100, then coolEnriches the Z-isomer in the mother liquor[8]
EndoxifenAcetone-10Crystallizes the Z-isomer from the enriched mother liquor[6]

Experimental Protocols

Protocol 1: General Acid-Catalyzed Dehydration of a Tertiary Alcohol Precursor

  • Dissolution: Dissolve the tertiary alcohol precursor in a suitable solvent such as methanol or ethanol.

  • Acid Addition: Slowly add the acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid) to the solution with stirring.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 60°C and reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or crystallization, to separate the (Z) and (E) isomers.

Protocol 2: Isomerization of (E)-Tamoxifen Analog to a (Z)/(E) Mixture

  • Dissolution: Dissolve the isolated (E)-isomer in a suitable solvent system, such as dichloromethane or acetonitrile.

  • Acidification: Add a strong acid, such as trifluoroacetic acid or an aqueous solution of a strong acid.[5]

  • Equilibration: Stir the mixture at room temperature until HPLC analysis indicates that an equilibrium mixture of (Z) and (E) isomers (often close to 1:1) has been reached.[5]

  • Work-up and Separation: Neutralize the acid, extract the product, and purify the resulting mixture using the methods described in Protocol 1 to isolate the desired (Z)-isomer.

Visualizations

Dehydration_Workflow cluster_synthesis Synthesis cluster_separation Separation & Isomerization Tertiary_Alcohol Tertiary Alcohol Precursor Dehydration Acid-Catalyzed Dehydration Tertiary_Alcohol->Dehydration Mixture (Z) and (E) Isomer Mixture Dehydration->Mixture Separation Isomer Separation (HPLC/Crystallization) Mixture->Separation Z_Isomer Desired (Z)-Isomer (Product) Separation->Z_Isomer  Final Product E_Isomer Undesired (E)-Isomer Separation->E_Isomer Isomerization Acid-Catalyzed Isomerization E_Isomer->Isomerization Recycle Isomerization->Mixture

Caption: Workflow for the synthesis, separation, and isomerization of tamoxifen analogs.

Troubleshooting_Logic Start Dehydration Reaction Outcome Assessment Low_Yield Low Overall Yield? Start->Low_Yield Poor_Ratio Poor (Z)/(E) Ratio? Start->Poor_Ratio Byproduct Significant Byproducts? Start->Byproduct Low_Yield->Poor_Ratio No Incomplete_Rxn Incomplete Reaction? (Check TLC/HPLC) Low_Yield->Incomplete_Rxn Yes Decomposition Decomposition Observed? Low_Yield->Decomposition Yes Poor_Ratio->Byproduct No Isomerize_E Isomerize (E)-isomer and Recycle Poor_Ratio->Isomerize_E Yes Separate_Isomers Optimize Separation (HPLC/Crystallization) Poor_Ratio->Separate_Isomers Yes Ether_Formation Ether Formation? (Check NMR/MS) Byproduct->Ether_Formation Yes Success Successful Synthesis Byproduct->Success No Optimize_Conditions Optimize Temp/Time/Catalyst Incomplete_Rxn->Optimize_Conditions Milder_Conditions Use Milder Conditions Decomposition->Milder_Conditions Optimize_Conditions->Success Milder_Conditions->Success Isomerize_E->Poor_Ratio Re-evaluate Separate_Isomers->Success Increase_Temp Increase Temperature Ether_Formation->Increase_Temp Increase_Temp->Success

Caption: Troubleshooting decision tree for the dehydration of tertiary alcohols in tamoxifen analog synthesis.

References

Resolving issues with reagent purity in "1,2-Bis(4-methoxyphenyl)butan-1-one" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: this compound can be synthesized through several routes, with the most common being variations of acyloin-type condensations or Grignard reactions. A plausible approach involves the condensation of 4-methoxybenzaldehyde with 1-(4-methoxyphenyl)propan-1-one. Another potential route is the reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with a suitable nitrile precursor like 2-(4-methoxyphenyl)butanenitrile, followed by hydrolysis.[1][2][3][4]

Q2: What are the typical impurities I might encounter, and how can I identify them?

A2: Impurities largely depend on the synthetic route chosen.

  • Acyloin/Aldol Condensation Route: Expect unreacted starting materials (4-methoxybenzaldehyde, 1-(4-methoxyphenyl)propan-1-one), the self-condensation product of 1-(4-methoxyphenyl)propan-1-one, and potentially a Cannizzaro reaction byproduct from 4-methoxybenzaldehyde under strong basic conditions.[5][6]

  • Grignard Route: Common impurities include unreacted nitrile, the byproduct of Grignard reagent reacting with any moisture, and potential side-products from the deprotonation of the nitrile at the alpha-position.[2][7] Identification is best achieved using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What are the recommended purification methods for this compound?

A3: Purification typically involves a combination of techniques. After the initial workup to remove inorganic salts and solvents, the crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[8][9][10][11] For higher purity, column chromatography on silica gel is recommended.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Degraded Reagents Ensure starting materials, especially aldehydes and Grignard reagents, are pure and dry. Aldehydes can oxidize to carboxylic acids, and Grignard reagents are highly sensitive to moisture.Use of fresh or purified reagents should improve the reaction yield.
Incorrect Reaction Temperature Optimize the reaction temperature. Acyloin/aldol condensations and Grignard reactions are often temperature-sensitive.Maintaining the optimal temperature range will favor the desired reaction pathway and minimize side reactions.
Inefficient Catalyst/Reagent For condensation reactions, ensure the base catalyst is active. For Grignard synthesis, ensure the magnesium turnings are activated.An active catalyst/reagent is crucial for the reaction to proceed efficiently.
Presence of Moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially for Grignard reactions.Exclusion of moisture will prevent the quenching of moisture-sensitive reagents.
Issue 2: Product Contamination and Impurities
Observed Impurity Potential Cause Troubleshooting Step
Presence of Starting Materials Incomplete reaction.Increase reaction time, temperature (if appropriate for the reaction), or the amount of catalyst/reagent.
Formation of Side-Products (e.g., self-condensation product) Reaction conditions favoring side reactions.Adjust stoichiometry of reactants. For crossed aldol condensations, slowly add the enolizable ketone to the non-enolizable aldehyde.[5][6]
Polymeric Material High concentration of reactants or prolonged reaction at high temperatures.Perform the reaction at a lower concentration or temperature.
Discoloration of Product Presence of colored impurities or degradation of the product.Purify the product by recrystallization with activated charcoal or by column chromatography.

Experimental Protocols

Protocol 1: Synthesis via Aldol-Type Condensation

This protocol describes the synthesis of this compound via a base-catalyzed aldol-type condensation.

Materials:

  • 1-(4-methoxyphenyl)propan-1-one

  • 4-Methoxybenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(4-methoxyphenyl)propan-1-one (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.2 equivalents) in water to the flask with stirring.

  • Slowly add 4-methoxybenzaldehyde (1.1 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel.

Data Presentation

Parameter Expected Value Analytical Method
Molecular Formula C₁₈H₂₀O₃-
Molecular Weight 284.35 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Melting Point Not widely reported, expected >100 °CMelting Point Apparatus
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.9-6.8 (m, 8H, Ar-H), 4.5-4.0 (m, 1H, CH), 3.8 (s, 6H, 2x OCH₃), 2.1-1.8 (m, 2H, CH₂), 0.9 (t, 3H, CH₃)NMR Spectroscopy
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~200 (C=O), 163-158 (Ar-C-O), 132-113 (Ar-C), 55 (OCH₃), ~50 (CH), ~25 (CH₂), ~12 (CH₃)NMR Spectroscopy
IR (KBr) ν (cm⁻¹): ~3000 (C-H, Ar), ~2950 (C-H, ali), ~1670 (C=O), ~1600, 1510 (C=C, Ar), ~1250 (C-O)IR Spectroscopy

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow start Start Synthesis check_yield Low/No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagent_quality Check Reagent Purity & Dryness check_yield->reagent_quality Yes purification Purify by Recrystallization or Chromatography check_purity->purification Yes characterization Characterize Product (NMR, MS, IR) check_purity->characterization No reaction_conditions Optimize Temperature & Time reagent_quality->reaction_conditions reaction_conditions->start purification->characterization success Pure Product Obtained characterization->success Purity Confirmed fail Consult Further characterization->fail Purity Not Confirmed

Caption: A logical workflow for troubleshooting common synthesis issues.

Proposed Synthesis Pathway via Aldol-Type Condensation

synthesis_pathway reactant1 1-(4-methoxyphenyl)propan-1-one enolate Enolate Intermediate reactant1->enolate + Base reactant2 4-Methoxybenzaldehyde aldol_adduct β-hydroxy ketone adduct reactant2->aldol_adduct base Base (e.g., NaOH) base->enolate enolate->aldol_adduct + Reactant 2 product This compound aldol_adduct->product Workup dehydration Dehydration (optional) aldol_adduct->dehydration enone_product α,β-unsaturated ketone dehydration->enone_product

Caption: Proposed synthesis of the target compound via an aldol-type condensation.

References

Technical Support Center: Synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This typically involves the reaction of anisole with 2-(4-methoxyphenyl)butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: Why is this compound a significant compound?

A2: This compound is a crucial precursor in the total synthesis of Dienestrol, a non-steroidal estrogen. The efficiency of its synthesis directly impacts the overall yield and purity of the final active pharmaceutical ingredient.

Q3: What are the primary challenges in this synthesis?

A3: Common challenges include controlling the regioselectivity of the acylation, preventing poly-acylation, managing the exothermic nature of the reaction, and purification of the final product from reaction byproducts and isomers.

Q4: What safety precautions should be taken during the synthesis?

A4: The reagents used, particularly aluminum chloride and acyl chlorides, are corrosive and react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Care should be taken to work under anhydrous conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive catalyst (hydrolyzed AlCl₃).2. Insufficient reaction temperature.3. Poor quality starting materials (anisole or acyl chloride).1. Use fresh, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried.2. Monitor the reaction temperature and ensure it reaches the optimal range for the acylation (typically between 0°C to room temperature, followed by gentle heating if necessary).3. Purify starting materials before use. Anisole can be distilled, and the acyl chloride can be freshly prepared or purified by distillation under reduced pressure.
Formation of Multiple Products (Isomers) 1. Incorrect stoichiometry of the Lewis acid.2. Reaction temperature is too high, leading to side reactions or rearrangement.1. Use a stoichiometric amount or a slight excess of AlCl₃ relative to the acyl chloride to ensure the formation of the desired acylium ion.2. Maintain a controlled temperature profile. The initial addition of reagents should be done at a low temperature (e.g., 0°C) and then slowly allowed to warm to room temperature.
Product is an Oily or Gummy Solid 1. Presence of unreacted starting materials.2. Contamination with byproducts.3. Incomplete removal of the solvent.1. Ensure the reaction has gone to completion using TLC analysis.2. Purify the crude product using column chromatography on silica gel.3. Ensure the product is thoroughly dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also help in obtaining a crystalline solid.
Difficulty in Product Purification 1. Similar polarity of the product and major impurities.2. Product decomposition on silica gel.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.2. Deactivate the silica gel with a small percentage of triethylamine in the eluent to prevent decomposition of acid-sensitive compounds. Alternatively, use a different stationary phase like alumina.

Experimental Protocol: Friedel-Crafts Acylation Route

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 2-(4-methoxyphenyl)butanoyl chloride

  • Anisole

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Formation of Acylium Ion: Cool the suspension to 0°C using an ice bath. Add a solution of 2-(4-methoxyphenyl)butanoyl chloride (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Stir the mixture at 0°C for an additional 30 minutes.

  • Acylation: Add a solution of anisole (1.2 eq) in anhydrous DCM dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification start Suspend AlCl3 in DCM acylium Add 2-(4-methoxyphenyl)butanoyl chloride at 0°C start->acylium acylation Add Anisole at 0°C acylium->acylation stir Stir at RT for 2-4h acylation->stir quench Quench with Ice/HCl stir->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? inactive_catalyst Check Catalyst Activity start->inactive_catalyst Yes impure_product Impure Product? start->impure_product No use_fresh_catalyst Use Fresh Anhydrous AlCl3 inactive_catalyst->use_fresh_catalyst Inactive check_temp Check Reaction Temperature inactive_catalyst->check_temp Active end Successful Synthesis use_fresh_catalyst->end optimize_temp Optimize Temperature Profile check_temp->optimize_temp Incorrect check_reagents Check Starting Material Purity check_temp->check_reagents Correct optimize_temp->end purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure purify_reagents->end check_completion Check Reaction Completion (TLC) impure_product->check_completion Yes impure_product->end No extend_time Extend Reaction Time check_completion->extend_time Incomplete purify Optimize Purification check_completion->purify Complete extend_time->end optimize_chromatography Optimize Chromatography Conditions purify->optimize_chromatography Co-elution optimize_chromatography->end

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Stability of 1,2-Bis(4-methoxyphenyl)butan-1-one in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of "1,2-Bis(4-methoxyphenyl)butan-1-one" in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited, and the following guidance is based on general principles of ketone stability and data from structurally related molecules.

Troubleshooting Guide

Issue: Rapid degradation of this compound observed in solution during experiments.

Potential Cause Troubleshooting Steps
pH Instability 1. Determine the pH of your solution. 2. Perform a pH stability profile by dissolving the compound in a series of buffers with varying pH (e.g., pH 3, 5, 7, 9). 3. Analyze the samples at different time points using a stability-indicating method like HPLC.
Oxidative Degradation 1. Degas your solvent to remove dissolved oxygen. 2. Consider adding an antioxidant to your solution. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation 1. Protect your solution from light by using amber vials or covering the container with aluminum foil. 2. Conduct a photostability study by exposing the solution to a controlled light source and comparing it to a sample kept in the dark.
Solvent Reactivity 1. Evaluate the compatibility of the compound with your chosen solvent. 2. Test the stability in a range of solvents with different polarities and protic/aprotic properties.
Microbial Contamination 1. If using aqueous solutions for extended periods, consider sterile filtering the solution. 2. Visually inspect for any signs of microbial growth.

Issue: Inconsistent analytical results for this compound concentration.

Potential Cause Troubleshooting Steps
Inadequate Analytical Method 1. Ensure your analytical method (e.g., HPLC) is validated for specificity, linearity, accuracy, and precision. 2. The method must be "stability-indicating," meaning it can separate the intact drug from its degradation products.[1]
Improper Sample Handling and Storage 1. Analyze samples immediately after preparation, if possible. 2. If storage is necessary, determine the stability of the compound under the intended storage conditions (e.g., -80°C, -20°C, 4°C).[2][3] 3. Avoid repeated freeze-thaw cycles.
Adsorption to Container Surface 1. Test for loss of compound due to adsorption by analyzing a solution that has been in contact with the container for a period. 2. Consider using different types of containers (e.g., glass vs. polypropylene) or silanized glass.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

A1: While specific pathways for this molecule are not extensively documented, ketones are generally susceptible to degradation through several mechanisms. Potential pathways include oxidation of the ketone functional group, cleavage of the carbon-carbon bond adjacent to the carbonyl group, and reactions involving the methoxy groups on the phenyl rings, especially under acidic or basic conditions. Forced degradation studies are essential to identify the likely degradation products.[1][4]

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies, or stress testing, involve exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.[4] This helps in developing a stability-indicating analytical method.[1] Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Exposing the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures.

  • Oxidation: Treating the solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[5]

  • Thermal Stress: Heating the solid compound or a solution at a high temperature.

  • Photolytic Stress: Exposing the compound (in solid or solution form) to UV and visible light.[5]

The goal is to achieve 5-20% degradation to ensure that the degradation products are observable without being secondary degradation products from over-stressing the molecule.[5]

Q3: What is a stability-indicating analytical method and why is it important?

A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, excipients, and impurities.[1] High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector is a common technique for this purpose.[1] It is crucial for accurately assessing the stability of a drug substance and ensuring the safety and efficacy of a potential drug product.

Q4: What are the best practices for preparing and storing solutions of this compound?

A4: To minimize degradation, consider the following best practices:

  • Solvent Selection: Use high-purity solvents and assess the compound's stability in the chosen solvent.

  • pH Control: If using aqueous solutions, buffer them to a pH where the compound is most stable.

  • Light Protection: Always protect solutions from light.

  • Temperature Control: Store solutions at the lowest practical temperature to slow down degradation. Studies on other ketones have shown that freezing can make samples practically stable.[6] For instance, storage at -80°C has been shown to be more effective than -20°C for preserving some ketone bodies.[3]

  • Inert Atmosphere: For oxygen-sensitive compounds, purge the solvent and the headspace of the container with an inert gas.

Experimental Protocols

Protocol 1: pH Stability Profile of this compound

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the stock solution with each buffer to a final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the buffer's pH.

  • Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 40°C) in the dark.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining this compound against time for each pH to determine the pH of maximum stability.

Protocol 2: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid compound at 80°C.

    • Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines).

  • Sampling: Take samples at various time points until approximately 10-20% degradation is achieved.

  • Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/MS method to separate and identify the degradation products.

Data Presentation

Table 1: Example pH Stability Data for this compound at 40°C

Time (hours)% Remaining (pH 3)% Remaining (pH 5)% Remaining (pH 7)% Remaining (pH 9)
0100.0100.0100.0100.0
298.599.899.995.2
496.299.599.890.1
892.199.099.682.3
2475.397.298.560.5
4855.894.597.140.2

Table 2: Summary of Forced Degradation Results

Stress ConditionDuration% DegradationNumber of Degradants
0.1 M HCl (60°C)8 hours15.22
0.1 M NaOH (RT)4 hours18.53
3% H₂O₂ (RT)24 hours12.81
Thermal (80°C, solid)48 hours5.11
Photolytic (ICH Q1B)24 hours9.72

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute acid Acid Hydrolysis dilute->acid base Base Hydrolysis dilute->base oxide Oxidation dilute->oxide photo Photolysis dilute->photo thermal Thermal Stress dilute->thermal hplc HPLC Analysis acid->hplc base->hplc oxide->hplc photo->hplc thermal->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound oxidation Oxidative Cleavage (e.g., Baeyer-Villiger oxidation) parent->oxidation [O] hydrolysis Hydrolysis of Methoxy Groups (under strong acid) parent->hydrolysis H₃O⁺ enolization Enolization/Keto-Enol Tautomerism (base or acid catalyzed) parent->enolization H⁺ or OH⁻ ester Ester Product oxidation->ester phenol Phenolic Product hydrolysis->phenol enol Enol Intermediate enolization->enol

Caption: Potential degradation pathways for a ketone compound.

References

Technical Support Center: Troubleshooting Solubility of 1,2-Bis(4-methoxyphenyl)butan-1-one in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with "1,2-Bis(4-methoxyphenyl)butan-1-one" in biological assays. The following information is designed to address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For initial stock solutions of hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is a common starting point due to its strong solubilizing capacity for a wide range of organic molecules.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Optimize the Dilution Protocol: It is preferable to add the DMSO stock directly to the final assay media with vigorous mixing rather than preparing an intermediate aqueous dilution.[2] This maximizes the interaction of the compound with components in the media, such as proteins or lipids, which can help maintain solubility.[2]

  • Reduce the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can interfere with assay results.[3][4] Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.[2] Ensure the same final DMSO concentration is present in all experimental wells, including vehicle controls.[5]

  • Use a Co-solvent: In some cases, a mixture of DMSO and another solvent, like ethanol or polyethylene glycol (PEG), can improve solubility in the final aqueous solution.[6][7] The choice of co-solvent should be empirically tested for compatibility with your specific assay.

  • Warm the Solution: Gently warming the solution to 37°C while vortexing can sometimes help dissolve fine precipitates that form upon dilution.[8]

Q3: What are the potential effects of the solvent on my biological assay?

A3: Solvents, particularly DMSO, are not inert and can have direct effects on biological systems. These can include:

  • Cell Toxicity and Growth Inhibition: High concentrations of DMSO can be cytotoxic.[4]

  • Alteration of Gene Expression and Epigenetics: Even low concentrations of DMSO (e.g., 0.1%) have been shown to cause significant changes in gene expression and DNA methylation in cell culture.[9][10]

  • Enzyme Inhibition or Activation: DMSO can sometimes directly interact with proteins and affect their activity.[1]

  • Increased Cell Permeability: DMSO can make cell membranes more permeable, which may be a desired or undesired effect depending on the experiment.[3]

It is crucial to perform solvent tolerance tests to determine the maximum concentration of your chosen solvent system that does not interfere with the assay readout or cell health.

Q4: Are there alternative solvents I can try if DMSO is problematic?

A4: Yes, several other organic solvents can be considered, although their suitability depends on the specific compound and assay. Some alternatives include:

  • Ethanol

  • Methanol

  • Polyethylene Glycols (PEGs) of various molecular weights[6]

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMA)

When considering an alternative, it is essential to evaluate both the compound's solubility and the solvent's compatibility with the biological assay.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Testing

This guide provides a workflow for systematically determining the optimal solvent and concentration for your compound.

Workflow Diagram:

Solubility_Testing_Workflow Start Start: Compound Solubility Issue Prep_Stock Prepare High-Concentration Stock (e.g., 50 mM in 100% DMSO) Start->Prep_Stock Test_Solvents Test Serial Dilutions in Alternative Solvents (Ethanol, PEG, etc.) Prep_Stock->Test_Solvents Select_Solvent Select Solvent with Best Initial Solubility Test_Solvents->Select_Solvent Assay_Dilution Dilute Stock into Assay Buffer/ Medium to Final Concentration Select_Solvent->Assay_Dilution Check_Precipitate Visually Inspect for Precipitation (Microscopy, Turbidity Measurement) Assay_Dilution->Check_Precipitate Precipitate_Yes Precipitation Observed Check_Precipitate->Precipitate_Yes Precipitate_No No Precipitation Check_Precipitate->Precipitate_No  Clear Solution Troubleshoot Implement Troubleshooting Strategies (See Guide 2) Precipitate_Yes->Troubleshoot Troubleshoot->Assay_Dilution Solvent_Tolerance Perform Solvent Tolerance Assay (Test for Cytotoxicity & Assay Interference) Precipitate_No->Solvent_Tolerance Final_Protocol Establish Final Solubilization Protocol Solvent_Tolerance->Final_Protocol

Caption: A workflow for systematically testing and optimizing compound solubility.

Guide 2: Strategies to Address Compound Precipitation

If you observe precipitation after diluting your stock solution, consider the following strategies.

Solubility Enhancement Techniques:

StrategyDescriptionConsiderations
Co-solvency Using a mixture of water-miscible solvents (e.g., DMSO/ethanol) to increase the solubility of a hydrophobic compound.[6][7]The co-solvent must be compatible with the assay and not cause toxicity. The ratio of co-solvents may need optimization.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase solubility by converting the compound to its more soluble salt form.[6][11]The pH change must not affect the biological activity of the compound or the performance of the assay.
Use of Surfactants Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[12]Surfactants can interfere with some assays, particularly those involving membranes or protein-protein interactions. Use concentrations below the critical micelle concentration for cell-based assays.[13]
Particle Size Reduction Techniques like sonication can help to break down larger compound aggregates into smaller particles, which may dissolve more readily.[12][13]This may create a suspension rather than a true solution. The long-term stability of the suspension should be considered.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol helps to determine the highest concentration of this compound that can be achieved in your final assay medium without precipitation.

  • Prepare a high-concentration stock solution of the compound (e.g., 50 mM) in 100% DMSO.

  • Create a series of dilutions of the stock solution in DMSO (e.g., 2-fold serial dilutions).

  • Add a fixed volume of each DMSO dilution to your assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all dilutions.

  • Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).

  • Visually inspect for precipitation immediately after dilution and after the incubation period. For a more quantitative measure, you can measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm).[8]

  • The highest concentration that remains clear is your maximum working concentration.

Protocol 2: Solvent Tolerance Assay

This protocol is to determine the highest concentration of your chosen solvent system that does not adversely affect your cells or assay readout.

  • Prepare your cells as you would for your main experiment (e.g., seed cells in a 96-well plate).

  • Prepare a dilution series of your solvent system (e.g., DMSO in cell culture medium) ranging from a concentration higher than your expected final concentration down to zero (medium only).

  • Replace the medium on your cells with the solvent dilutions.

  • Incubate for the same duration as your planned experiment.

  • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.

  • In a parallel experiment (cell-free or with cells, depending on your assay), test the effect of the solvent dilutions on your assay's background signal and positive/negative controls.

  • The highest solvent concentration that does not cause significant cytotoxicity or interfere with your assay readout is the maximum tolerated concentration.

Signaling Pathway Considerations

Given that structurally related compounds, such as derivatives of 1,2-bis(4-methoxyphenyl)ethanone, have shown antiestrogenic activity, it is plausible that this compound could interact with the estrogen receptor (ER) signaling pathway.[14] Researchers investigating the biological effects of this compound may find it relevant to consider its potential impact on this pathway.

Simplified Estrogen Receptor Signaling Pathway:

Estrogen_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP_complex ER-HSP Complex ER_HSP_complex->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Estradiol Estradiol (E2) Estradiol->ER_HSP_complex Binds Test_Compound This compound (Potential Antagonist) Test_Compound->ER_HSP_complex Potentially Binds & Inhibits E2 Binding

Caption: Potential interaction with the estrogen receptor signaling pathway.

References

Technical Support Center: Optimizing Cell-Based Assays for 1,2-Bis(4-methoxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for "1,2-Bis(4-methoxyphenyl)butan-1-one," a compound with potential endocrine-disrupting or selective estrogen receptor modulator (SERM) activity.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its likely mechanism of action?

A1: "this compound" is a chemical compound whose structure suggests it may act as a selective estrogen receptor modulator (SERM) or an endocrine-disrupting chemical (EDC).[1][2][3] Compounds with similar bisphenol structures are known to interact with estrogen receptors (ERs), potentially mimicking or inhibiting the actions of endogenous estrogens.[2][4] Its activity can be characterized through various in vitro methods, including receptor binding assays, reporter gene assays, and cell proliferation assays.[5][6]

Q2: Which cell lines are appropriate for studying the effects of this compound?

A2: The choice of cell line is critical for obtaining relevant data.[7] For studying potential estrogenic effects, ER-positive cell lines are recommended. Commonly used and well-characterized cell lines include:

  • MCF-7: A human breast cancer cell line that expresses ERα and is widely used for studying estrogenic and antiestrogenic effects.[8][9]

  • T-47D: Another ERα-positive human breast cancer cell line suitable for endocrine disruption screening.[1]

  • LNCaP: A human prostate cancer cell line that expresses the androgen receptor but can also be responsive to other steroid hormones.[10]

  • HEK293 or HeLa cells transiently or stably transfected with ERα or ERβ: These cells can be used to create specific reporter gene assays to distinguish between receptor subtype activity.

It is crucial to ensure the chosen cell line expresses the target receptor at sufficient levels for the assay.[7]

Q3: What are the key types of cell-based assays to characterize this compound?

A3: A panel of assays is recommended to build a comprehensive profile of the compound's activity.[3][10] Key assays include:

  • Estrogen Receptor (ER) Competitive Binding Assays: These assays measure the ability of the compound to bind to the estrogen receptor, competing with a labeled ligand (e.g., radiolabeled estradiol).[6][9]

  • Reporter Gene Assays: These assays measure the transcriptional activation of the estrogen receptor. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[3][5][6]

  • Cell Proliferation Assays (e.g., MTT, Resazurin, E-screen): These assays determine the effect of the compound on the proliferation of estrogen-dependent cell lines like MCF-7.[6][8][11]

  • Cell Viability/Cytotoxicity Assays: It is essential to assess the compound's general toxicity to ensure that observed effects in other assays are not due to cell death.[3][8]

Experimental Protocols and Troubleshooting Guides

Estrogen Receptor Competitive Binding Assay

This assay determines the affinity of "this compound" for the estrogen receptor.

Detailed Methodology:

  • Preparation of ER-Source: Utilize either purified recombinant human ERα or ERβ, or cytosol extracts from ER-positive cells (e.g., MCF-7).

  • Assay Buffer: A typical binding buffer may consist of 10 mM Tris-HCl (pH 7.5), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate.

  • Radioligand: Use [3H]-estradiol as the labeled ligand.

  • Competition Setup: In a 96-well plate, add a fixed concentration of the ER source and [3H]-estradiol. Add a serial dilution of "this compound" or a known competitor (e.g., unlabeled estradiol for positive control).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Use a method like dextran-coated charcoal, hydroxylapatite, or filter-based separation to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that displaces 50% of the radioligand).

Troubleshooting Guide: ER Competitive Binding Assay

Problem Possible Cause(s) Solution(s)
High Background/Non-Specific Binding [12][13]- Insufficient blocking of non-specific sites.- Radioligand sticking to the plate or filter.- Contamination of reagents.- Increase the concentration of blocking agents (e.g., BSA) in the assay buffer.- Pre-treat plates/filters with a blocking agent.- Test different types of plates or filters.- Ensure all reagents are fresh and free of contamination.
Low Signal/Total Binding [12][13]- Inactive or low concentration of the estrogen receptor.- Degraded radioligand.- Suboptimal assay conditions (e.g., buffer pH, incubation time).- Use a fresh batch of receptor or prepare a new cell extract.- Check the specific activity and purity of the radioligand.- Optimize incubation time and temperature.[12]- Titrate the receptor and radioligand concentrations to find the optimal signal window.
Poor Reproducibility [12]- Inconsistent pipetting.- Temperature fluctuations during incubation.- Incomplete mixing of reagents.- Use calibrated pipettes and practice proper pipetting techniques.[14]- Ensure a stable incubation temperature.- Thoroughly mix all reagents before adding them to the assay plate.[14]

Hypothetical Data Presentation: ER Binding Affinity

Compound Receptor IC50 (nM) Relative Binding Affinity (%)
17β-EstradiolERα1.2100
This compoundERα851.4
17β-EstradiolERβ1.5100
This compoundERβ1201.25
Relative Binding Affinity (RBA) = (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100
Luciferase Reporter Gene Assay

This assay measures the ability of "this compound" to activate or inhibit ER-mediated gene transcription.

Detailed Methodology:

  • Cell Culture and Transfection: Culture an appropriate cell line (e.g., HEK293) and transfect them with two plasmids: one expressing the human ERα or ERβ, and another containing a luciferase reporter gene driven by an estrogen response element (ERE) promoter. Alternatively, use a stable cell line.

  • Cell Seeding: Seed the transfected cells into a 96-well plate at an optimized density.[7]

  • Compound Treatment: After 24 hours, replace the medium with a medium containing serial dilutions of "this compound". Include a positive control (17β-estradiol) and a vehicle control (e.g., DMSO). To test for antagonistic activity, co-treat with a fixed concentration of 17β-estradiol.

  • Incubation: Incubate the cells for 24-48 hours.[3]

  • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Quantification: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel cytotoxicity assay). Plot the normalized luciferase activity against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Troubleshooting Guide: Reporter Gene Assay

Problem Possible Cause(s) Solution(s)
High Background Luminescence - Autoluminescence of the compound.- High basal activity of the reporter construct.- Run a parallel assay without cells to check for compound autoluminescence and subtract this from the readings.- Use a promoter with lower basal activity or reduce the amount of transfected plasmid.
Low Signal-to-Noise Ratio [12]- Low transfection efficiency.- Insufficient receptor expression.- Cell stress or toxicity.- Optimize the transfection protocol.- Use a stable cell line with consistent receptor expression.- Perform a cell viability assay in parallel to ensure the compound concentrations used are not cytotoxic.[3]
"Bell-Shaped" Dose-Response Curve - Cellular toxicity at higher concentrations.- Receptor downregulation at high ligand concentrations.- Correlate the response with a cytotoxicity assay to identify the toxic concentration range.- Reduce the incubation time.

Hypothetical Data Presentation: ER Transcriptional Activity

Compound Assay Mode EC50 (nM) Max Efficacy (% of E2) IC50 (nM)
17β-Estradiol (E2)Agonist0.1100-
This compoundAgonist1565-
TamoxifenAntagonist--25
This compoundAntagonist-->1000
Cell Viability and Proliferation Assay (Resazurin Reduction Assay)

This assay assesses the impact of the compound on cell viability and proliferation.[8]

Detailed Methodology:

  • Cell Seeding: Seed an estrogen-dependent cell line (e.g., MCF-7) in a 96-well plate at a pre-optimized density.[15]

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of "this compound". Include appropriate controls.

  • Incubation: Incubate for a period that allows for measurable cell proliferation (e.g., 72-144 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Quantification: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Troubleshooting Guide: Cell Viability Assay

Problem Possible Cause(s) Solution(s)
High Variability Between Replicates [12]- Uneven cell seeding.- Edge effects in the 96-well plate.[14]- Inconsistent incubation time with the viability reagent.- Ensure a single-cell suspension before seeding and mix the plate gently after seeding.- Avoid using the outer wells of the plate or fill them with sterile medium.- Use a multichannel pipette for reagent addition to minimize timing differences.
Low Assay Sensitivity [14]- Suboptimal cell number.- Insufficient incubation time with the reagent.- Optimize the initial cell seeding density to ensure the signal is within the linear range of the assay.[7]- Optimize the incubation time with the resazurin reagent.
Interference from the Compound - The compound may directly react with the viability reagent or have its own color/fluorescence.- Run controls with the compound in cell-free media to check for direct reactivity.- If there is interference, consider using an alternative viability assay that relies on a different principle (e.g., ATP measurement with CellTiter-Glo®).

Hypothetical Data Presentation: Cell Viability

Cell Line Compound Time Point GI50 (µM)
MCF-7 (ER+)This compound72h5.2
MDA-MB-231 (ER-)This compound72h> 50
Bortezomib (Control)MCF-7 (ER+)72h0.02

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative signaling pathway for an estrogen-like compound and a general workflow for its characterization.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound ER Estrogen Receptor (ER) (Inactive) Compound->ER Binds HSP Heat Shock Proteins ER->HSP ER_Active Activated ER Dimer ER->ER_Active Conformational Change & Dimerization HSP->ER Dissociates ERE Estrogen Response Element (ERE) in DNA ER_Active->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response Nucleus Nucleus Cytoplasm Cytoplasm Experimental_Workflow Start Start: Characterize 'this compound' BindingAssay 1. ER Competitive Binding Assay Start->BindingAssay CheckBinding Binds to ER? BindingAssay->CheckBinding ReporterAssay 2. Reporter Gene Assay CheckBinding->ReporterAssay Yes Inactive Conclusion: Inactive at ER CheckBinding->Inactive No CheckActivity Agonist or Antagonist? ReporterAssay->CheckActivity ProlifAssay 3. Cell Proliferation Assay (ER+ vs ER- cells) CheckActivity->ProlifAssay Agonist CheckActivity->ProlifAssay Antagonist CytoAssay 4. Cytotoxicity Assay ProlifAssay->CytoAssay Analysis Data Analysis & Profiling CytoAssay->Analysis End End: Compound Profiled Analysis->End

References

Technical Support Center: Addressing Inconsistencies in the Biological Activity of "1,2-Bis(4-methoxyphenyl)butan-1-one" and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the estrogenic activity of our compound. What could be the potential causes?

A1: Batch-to-batch variability is a common issue and can stem from several factors:

  • Compound Purity and Integrity: Inconsistencies in the purity of synthesized batches can lead to variable results. The presence of unreacted starting materials, byproducts, or degradation products can significantly alter the observed biological activity. It is crucial to thoroughly characterize each batch using methods like NMR, mass spectrometry, and HPLC.

  • Compound Stability: Methoxy-substituted compounds can be susceptible to degradation under certain storage and experimental conditions. Factors like exposure to light, temperature fluctuations, and pH of the solvent can impact stability.

  • Solvent Effects: The choice of solvent for dissolving the compound can influence its aggregation state and bioavailability in cell culture.[1][2][3][4] Using a consistent, high-purity solvent like DMSO is recommended, with final concentrations in assays kept low to avoid solvent-induced artifacts.[5]

Q2: Our compound shows estrogenic activity in a reporter gene assay but not in a cell proliferation assay. How can we explain this discrepancy?

A2: This discrepancy between different assay formats is not uncommon and can be attributed to several biological and technical reasons:

  • Different Endpoints: Reporter gene assays measure the direct activation of a specific signaling pathway (e.g., estrogen receptor-mediated transcription), while cell proliferation assays measure a more complex downstream biological effect.[6] Your compound might be a partial agonist or have off-target effects that uncouple transcriptional activation from a full proliferative response.

  • Cell Line Differences: The genetic and phenotypic characteristics of the cell lines used can vary, even between different passages of the same line.[7] This can lead to differences in receptor expression levels, co-activator/co-repressor profiles, and overall cellular response.[8]

  • Assay Conditions: Differences in incubation time, cell density, and media composition can all contribute to divergent results between assays.

Q3: What are the critical parameters to control for ensuring the reproducibility of our in vitro anticancer assays?

A3: Ensuring the reproducibility of in vitro anticancer assays requires strict control over several experimental parameters:

  • Cell Line Authenticity and Health: Regularly authenticate your cell lines using methods like STR profiling to ensure they have not been misidentified or cross-contaminated.[8] Monitor cell morphology and doubling time to ensure the cells are healthy and behaving as expected.

  • Standardized Protocols: Adhere to a standardized protocol for cell seeding density, treatment duration, and assay endpoint measurement. Even minor variations can introduce significant variability.[9][10]

  • Reagent Quality: Use high-quality, certified reagents, including cell culture media, serum, and assay components. Variations in reagent quality can impact cell growth and response to treatment.

Troubleshooting Guides

Issue 1: High Background or "Noisy" Data in Estrogen Receptor (ER) Binding Assays
Potential Cause Troubleshooting Step Rationale
High Non-Specific Binding Decrease the concentration of the radiolabeled ligand.[5] Optimize the washing steps to more effectively remove unbound ligand.Excessive radioligand can bind to non-receptor components, increasing background signal. Insufficient washing can leave unbound radioligand, contributing to high background.
Contaminated Reagents Prepare fresh buffers and solutions. Ensure all glassware and plasticware are scrupulously clean.Contaminants in buffers or on labware can interfere with the binding assay, leading to inconsistent results.
Poor Quality Receptor Preparation Prepare fresh uterine cytosol or nuclear extract, ensuring protease inhibitors are included. Quantify protein concentration accurately.Degradation of the estrogen receptor during preparation will lead to lower specific binding and higher variability.[11]
Ligand Depletion Ensure that the total receptor concentration is significantly lower than the ligand concentration to prevent depletion of the free ligand.If a substantial fraction of the ligand binds to the receptor, the free concentration will be lower than the nominal concentration, affecting the accuracy of binding parameters.[12]
Issue 2: Inconsistent IC50/EC50 Values in Cell-Based Assays
Potential Cause Troubleshooting Step Rationale
Cell Passage Number Use a consistent and narrow range of cell passage numbers for all experiments.Cell lines can undergo genetic and phenotypic drift over time in culture, which can alter their response to compounds.[7]
Inconsistent Seeding Density Standardize the cell seeding density and ensure even cell distribution in multi-well plates.Cell density can affect growth rates and the cellular response to treatment. Uneven seeding leads to variability between wells.
Serum Batch Variability Test and pre-screen different lots of fetal bovine serum (FBS) for their effects on cell growth and compound activity.FBS contains a complex mixture of hormones and growth factors that can vary between batches and influence the outcome of estrogenicity assays.
Compound Precipitation Visually inspect for compound precipitation in the stock solution and in the cell culture medium. If precipitation is observed, consider using a different solvent or a lower concentration.Precipitation of the compound will lead to an inaccurate effective concentration and consequently, variable results.

Experimental Protocols

Protocol 1: Competitive Estrogen Receptor Binding Assay

This protocol is adapted from established methods for assessing the binding affinity of compounds to the estrogen receptor.[11][13][14][15]

  • Preparation of Uterine Cytosol:

    • Uteri are collected from ovariectomized rats.

    • The tissue is homogenized in a cold buffer (e.g., Tris-EDTA-DTT-Glycerol buffer).

    • The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.

  • Binding Assay:

    • A constant concentration of radiolabeled estradiol (e.g., [³H]E2) is incubated with the uterine cytosol.

    • Increasing concentrations of the unlabeled test compound ("1,2-Bis(4-methoxyphenyl)butan-1-one") are added to compete for binding to the ER.

    • Non-specific binding is determined in the presence of a large excess of unlabeled estradiol.

  • Separation and Detection:

    • Bound and free radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.

Protocol 2: MCF-7 Cell Proliferation Assay (E-SCREEN)

This protocol is a widely used method to assess the estrogenic or anti-estrogenic activity of compounds.[7][16][17][18][19]

  • Cell Culture:

    • MCF-7 cells are maintained in a complete growth medium.

    • Prior to the assay, cells are cultured in a hormone-free medium for several days to deplete endogenous estrogens.

  • Assay Procedure:

    • Cells are seeded in multi-well plates at a standardized density.

    • Cells are treated with a range of concentrations of "this compound" or a positive control (e.g., 17β-estradiol).

    • Cells are incubated for a defined period (e.g., 6 days), with media changes as required.

  • Endpoint Measurement:

    • Cell proliferation is assessed using methods such as the Sulforhodamine B (SRB) assay, MTT assay, or direct cell counting.

  • Data Analysis:

    • The concentration of the test compound that produces a half-maximal proliferative response (EC50) or inhibits proliferation by 50% (in the case of anti-estrogenic activity) is calculated.

Protocol 3: Estrogen-Responsive Luciferase Reporter Gene Assay

This assay provides a sensitive and specific measure of ER-mediated transcriptional activation.[20][21][22][23]

  • Cell Line:

    • A suitable cell line (e.g., MCF-7, T47D) is stably or transiently transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.

  • Assay Procedure:

    • The transfected cells are seeded in multi-well plates.

    • Cells are treated with various concentrations of "this compound" or a control.

  • Luciferase Activity Measurement:

    • After an appropriate incubation period, the cells are lysed.

    • Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis:

    • The fold-induction of luciferase activity relative to a vehicle control is calculated to determine the EC50 value.

Visualizations

Experimental_Workflow cluster_prep Compound Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Stock Stock Solution Preparation (e.g., in DMSO) Purification->Stock ER_Binding ER Binding Assay Stock->ER_Binding Cell_Prolif Cell Proliferation (MCF-7 E-SCREEN) Stock->Cell_Prolif Reporter Luciferase Reporter Assay Stock->Reporter IC50 IC50/EC50 Determination ER_Binding->IC50 Cell_Prolif->IC50 Reporter->IC50 Activity Biological Activity Profile IC50->Activity

Caption: A generalized experimental workflow for assessing the biological activity of a test compound.

Estrogen_Signaling_Pathway Compound This compound (or other estrogenic compound) ER Estrogen Receptor (ER) Compound->ER HSP Heat Shock Proteins ER->HSP dissociation Dimerization ER Dimerization ER->Dimerization Nucleus Translocation to Nucleus Dimerization->Nucleus ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Binding Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: A simplified diagram of the classical estrogen receptor signaling pathway.

References

Validation & Comparative

Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 1,2-Bis(4-methoxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For a novel compound such as "1,2-Bis(4-methoxyphenyl)butan-1-one," techniques that can unambiguously define its atomic arrangement are critical. While X-ray crystallography stands as the gold standard for structural validation, a comprehensive understanding of its capabilities in comparison to other analytical methods is essential for researchers. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by generalized experimental data and protocols relevant to the structural analysis of small organic molecules.

At a Glance: Comparing Structural Elucidation Techniques

For a compound like this compound, several analytical techniques can be employed to determine its structure. The following table provides a high-level comparison of the most common methods.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Information Provided 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, chemical environment of nuclei (¹H, ¹³C), through-space interactionsMolecular weight, elemental composition, fragmentation pattern
Key Strengths Unambiguous determination of absolute stereochemistry and conformation in the solid state.Provides detailed information about the molecule's structure and dynamics in solution.[1][2][3][4]High sensitivity, provides exact molecular formula.
Limitations Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution or biologically active conformation.Can be complex to interpret for large molecules, may not provide absolute stereochemistry directly.Does not provide information on stereochemistry or the 3D arrangement of atoms.

X-ray Crystallography Data for a Representative Compound

While specific crystallographic data for this compound is not publicly available, the data for a structurally related compound, 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone, provides a representative example of the parameters obtained from a single-crystal X-ray diffraction experiment.[5]

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.9808 Å, b = 12.0766 Å, c = 18.9390 Å
Volume 1367.0 ų
Z 4
Calculated Density 1.32 g/cm³
R-factor ~5% (typical for a well-refined structure)

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments discussed.

Single-Crystal X-ray Diffraction
  • Crystal Growth: A suitable single crystal of the compound is grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[6]

  • Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and space group. Initial phases are determined using direct methods or Patterson methods.[7]

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of radiofrequency pulses are applied to the sample, and the resulting signals from the nuclei (e.g., ¹H, ¹³C) are detected.

  • Data Processing: The raw data is Fourier transformed to produce the NMR spectrum.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectrum are analyzed to determine the connectivity and chemical environment of the atoms in the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish more complex correlations.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via direct injection or through a gas chromatograph. For non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used.

  • Ionization: The sample molecules are ionized in the ion source.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The molecular ion peak provides the molecular weight of the compound. High-resolution mass spectrometry can provide the exact elemental composition. The fragmentation pattern can give clues about the structure of the molecule.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the rationale for choosing a particular analytical technique, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth Suitable Single Crystal nmr NMR Spectroscopy purification->nmr Soluble Sample ms Mass Spectrometry purification->ms Ionizable Sample data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Validated 3D Structure structure_refinement->final_structure

Experimental workflow for structural validation.

decision_tree start Need for Structural Validation q1 Is absolute stereochemistry and solid-state conformation critical? start->q1 xray Pursue X-ray Crystallography q1->xray Yes other_methods Rely on other methods q1->other_methods No q2 Can a suitable single crystal be obtained? xray->q2 xray_yes Perform X-ray Diffraction q2->xray_yes Yes q2->other_methods No nmr_ms NMR & Mass Spectrometry for connectivity and formula other_methods->nmr_ms

Decision guide for structural validation methods.

References

"1,2-Bis(4-methoxyphenyl)butan-1-one" vs. tamoxifen: a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the well-characterized selective estrogen receptor modulator (SERM), Tamoxifen, and the structurally related but less-studied compound, 1,2-Bis(4-methoxyphenyl)butan-1-one. The comparison serves as a framework for researchers and drug development professionals to understand the established benchmark (Tamoxifen) and to outline the necessary experimental investigations for a novel compound of interest.

Introduction

Tamoxifen is a widely used non-steroidal SERM, primarily for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Its mechanism of action involves competitive binding to the estrogen receptor, leading to tissue-specific antagonist or agonist effects. In breast tissue, it acts as an antagonist, inhibiting estrogen-dependent growth of cancer cells.

This compound shares a structural backbone with other triphenylethylene-based SERMs. However, it is not a well-characterized compound in scientific literature, and as such, direct comparative experimental data against Tamoxifen is not available. This guide will therefore present the established pharmacological profile of Tamoxifen and propose the experimental framework required to characterize this compound and establish a comparative profile.

Structural Comparison

A key structural difference is that Tamoxifen is a triphenylethylene derivative, while this compound is a deoxybenzoin derivative. This difference may influence receptor binding, metabolism, and overall pharmacological activity.

Pharmacological Data Summary

The following table summarizes the known quantitative data for Tamoxifen and highlights the data points that would need to be determined for this compound.

ParameterTamoxifenThis compound
Receptor Binding Affinity
Estrogen Receptor α (ERα) Ki~1-5 nMTo Be Determined
Estrogen Receptor β (ERβ) Ki~1-10 nMTo Be Determined
In Vitro Efficacy
IC50 (MCF-7 cells)~5-15 µM (Estrogen-antagonist activity)To Be Determined
EC50 (Ishikawa cells)~10-100 nM (Estrogen-agonist activity)To Be Determined
Pharmacokinetics
Bioavailability (Oral)~100%To Be Determined
Half-life5-7 days (for Tamoxifen), >14 days (for active metabolites)To Be Determined
MetabolismPrimarily via CYP2D6 and CYP3A4 to active metabolites (e.g., 4-hydroxytamoxifen, endoxifen)To Be Determined

Mechanism of Action: Signaling Pathways

Tamoxifen's dual agonist/antagonist activity is dependent on the tissue-specific expression of co-regulator proteins (co-activators and co-repressors) that are recruited to the ER-ligand complex.

tamoxifen_pathway Tamoxifen Tamoxifen ER Estrogen Receptor (ERα/ERβ) Tamoxifen->ER Binds ER_Complex Tamoxifen-ER Complex HSP HSP90 ER->HSP Released ERE Estrogen Response Element (ERE) on DNA CoRepressor Co-repressors (e.g., NCoR, SMRT) ERE->CoRepressor Recruits (e.g., in Breast Tissue) CoActivator Co-activators (e.g., SRC-1) ERE->CoActivator Recruits (e.g., in Uterine Tissue) Transcription_Block Transcription Blocked (Antagonist Effect) CoRepressor->Transcription_Block Transcription_Active Transcription Activated (Agonist Effect) CoActivator->Transcription_Active ER_Complex->ERE Binds to

Caption: Tamoxifen's tissue-specific mechanism of action.

Proposed Experimental Workflow for Comparative Analysis

To effectively compare this compound with Tamoxifen, a systematic experimental approach is required. The following workflow outlines the key stages.

experimental_workflow cluster_ADME cluster_INVIVO A Phase 1: In Vitro Characterization B Receptor Binding Assays (ERα and ERβ) A->B C Cell-Based Proliferation Assays (e.g., MCF-7, T-47D) A->C D Reporter Gene Assays (Agonist vs. Antagonist) A->D E Phase 2: ADME & Toxicology B->E C->E D->E F Metabolic Stability (Microsomes, Hepatocytes) E->F G In Vitro Cytotoxicity (e.g., HepG2 cells) E->G H Phase 3: In Vivo Evaluation F->H G->H I Xenograft Tumor Models (e.g., MCF-7 in nude mice) H->I J Uterotrophic Assay (in immature female rats) H->J K Comparative Analysis I->K J->K

Caption: Proposed workflow for characterizing a novel SERM.

Experimental Protocols

Below are detailed methodologies for key experiments essential for the characterization and comparison of the two compounds.

Competitive Radioligand Binding Assay for ERα/ERβ
  • Objective: To determine the binding affinity (Ki) of the test compounds for human ERα and ERβ.

  • Materials:

    • Recombinant human ERα and ERβ proteins.

    • [3H]-Estradiol (radioligand).

    • Test compounds (Tamoxifen, this compound) at various concentrations.

    • Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

    • 96-well plates.

    • Scintillation counter.

  • Methodology:

    • A constant concentration of ER protein and [3H]-Estradiol is incubated with increasing concentrations of the unlabeled test compound.

    • Incubations are carried out at 4°C for 18-24 hours to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled estradiol.

    • Bound and free radioligand are separated (e.g., using dextran-coated charcoal or filtration).

    • The amount of bound [3H]-Estradiol is quantified using a scintillation counter.

    • The IC50 (concentration of test compound that displaces 50% of the radioligand) is calculated.

    • The Ki is determined from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MCF-7 Cell Proliferation Assay (Antagonist Activity)
  • Objective: To measure the ability of the test compounds to inhibit estrogen-stimulated proliferation of ER+ breast cancer cells.

  • Materials:

    • MCF-7 human breast adenocarcinoma cell line.

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

    • Phenol red-free medium supplemented with charcoal-stripped FBS (to remove endogenous steroids).

    • 17β-Estradiol (E2).

    • Test compounds.

    • Cell proliferation reagent (e.g., MTT, PrestoBlue).

    • 96-well cell culture plates.

  • Methodology:

    • MCF-7 cells are plated in 96-well plates in regular medium and allowed to attach overnight.

    • The medium is replaced with phenol red-free medium containing charcoal-stripped FBS for 24-48 hours to induce quiescence.

    • Cells are then treated with a constant, proliferation-inducing concentration of E2 (e.g., 1 nM) in combination with increasing concentrations of the test compound.

    • Control wells include cells treated with vehicle, E2 alone, and test compound alone.

    • Cells are incubated for 5-7 days.

    • Cell proliferation is assessed by adding a viability reagent and measuring absorbance or fluorescence according to the manufacturer's protocol.

    • The IC50 (concentration of the compound that inhibits 50% of the E2-stimulated growth) is calculated.

Uterotrophic Assay in Immature Rodents (In Vivo Agonist/Antagonist Activity)
  • Objective: To assess the estrogenic (agonist) or anti-estrogenic (antagonist) effects of a compound on the uterine weight of immature or ovariectomized female rats.

  • Materials:

    • Immature female Sprague-Dawley rats (e.g., 20-22 days old).

    • Test compounds, Estradiol, Tamoxifen.

    • Vehicle (e.g., corn oil).

  • Methodology:

    • Agonist Mode:

      • Animals are randomly assigned to groups (e.g., Vehicle control, Positive control [Estradiol], Test compound groups at various doses).

      • Compounds are administered daily via oral gavage or subcutaneous injection for 3 consecutive days.

      • On day 4, animals are euthanized, and the uteri are excised, trimmed of fat, blotted to remove fluid, and weighed.

      • A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.

    • Antagonist Mode:

      • Groups include Vehicle, Estradiol alone, and Estradiol co-administered with various doses of the test compound.

      • Dosing and tissue collection follow the same procedure.

      • A significant reduction in the estradiol-induced increase in uterine weight indicates anti-estrogenic activity.

Conclusion

While Tamoxifen is a well-defined SERM with a vast body of supporting data, the pharmacological profile of this compound remains to be established. The structural similarity suggests it may interact with estrogen receptors, but its specific affinity, efficacy, and tissue-specific effects can only be determined through rigorous experimental evaluation. The protocols and workflow outlined in this guide provide a clear roadmap for the characterization of this and other novel compounds, enabling a direct and meaningful comparison to established drugs like Tamoxifen.

Comparative Analysis of Estrogen Receptor Binding Affinity: 4-Hydroxytamoxifen vs. 1,2-Bis(4-methoxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the available scientific literature reveals a significant disparity in the characterization of 4-hydroxytamoxifen and 1,2-Bis(4-methoxyphenyl)butan-1-one concerning their binding affinity for the estrogen receptor (ER). While 4-hydroxytamoxifen is a well-documented, high-affinity ligand for the ER, extensive searches have yielded no direct experimental data on the estrogen receptor binding affinity of this compound.

This guide, therefore, presents a comprehensive overview of the binding characteristics of 4-hydroxytamoxifen, a crucial active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen. The information provided serves as a benchmark for researchers and drug development professionals. In contrast, the absence of data for this compound highlights a knowledge gap and a potential area for future investigation. It is possible that this compound may act as a pro-drug, requiring metabolic activation to exert any potential estrogenic or anti-estrogenic effects, a phenomenon observed for other compounds where hydroxylation of a phenyl group can significantly increase estrogen receptor affinity.

Binding Affinity of 4-Hydroxytamoxifen to the Estrogen Receptor

4-Hydroxytamoxifen (4-OHT) is widely recognized for its high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its binding affinity is often comparable to or even exceeds that of the endogenous ligand, estradiol (E2). The following table summarizes key quantitative data from various studies.

ParameterValueReceptor Subtype(s)Comments
IC₅₀ 3.3 nMEstrogen Receptor (unspecified)Determined by [³H]estradiol displacement assay[1].
IC₅₀ 27 µMEstrogen Receptor (unspecified)
IC₅₀ 0.029 µMEstrogen Receptor (in MCF-7 cells)[2]
Kᵢ 2.3 nM (range: 0.1–3.61)ERα[3]
Kᵢ 0.04–4.8 nMERβ[3]
Kd 35 nMEstrogen-Related Receptor γ (ERRγ)4-OHT also demonstrates high-affinity binding to this orphan nuclear receptor[4].
Relative Binding Affinity (RBA) 100.1% (relative to Estradiol)ERα[3]
Relative Binding Affinity (RBA) 10% (relative to Estradiol)ERβ[3]

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinity of 4-hydroxytamoxifen for the estrogen receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of a test compound (the "competitor," in this case, 4-OHT) to displace a radiolabeled ligand that has a known high affinity for the receptor (e.g., [³H]estradiol).

Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), which can then be used to calculate the inhibitory constant (Kᵢ).

Materials:

  • Receptor Source: Rat uterine cytosol or purified human estrogen receptors (ERα or ERβ).

  • Radioligand: [³H]estradiol.

  • Competitor: 4-Hydroxytamoxifen and a reference compound (unlabeled estradiol).

  • Assay Buffer: Tris-HCl buffer with additives to prevent protein degradation.

  • Separation Medium: Hydroxyapatite slurry or glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation of Receptor: Uteri from ovariectomized rats are homogenized in a cold buffer and centrifuged to obtain a cytosolic fraction rich in estrogen receptors. The protein concentration of the cytosol is determined.

  • Assay Setup: A series of tubes are prepared containing a fixed amount of the receptor preparation and a fixed concentration of [³H]estradiol.

  • Competition: Increasing concentrations of unlabeled 4-hydroxytamoxifen are added to the tubes. Control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol) are also included.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand. This is commonly achieved by adding a hydroxyapatite slurry, which binds the receptor complexes, followed by centrifugation and washing. Alternatively, the mixture can be filtered through glass fiber filters that trap the receptor complexes.

  • Quantification: The amount of radioactivity in the pellets (hydroxyapatite method) or on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of [³H]estradiol versus the log concentration of 4-hydroxytamoxifen. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis receptor Receptor Source (e.g., Uterine Cytosol) incubation Incubation receptor->incubation radioligand Radioligand ([³H]estradiol) radioligand->incubation competitor Competitor (4-OHT) competitor->incubation separation Separation of Bound/Free Ligand incubation->separation quantification Quantification (Scintillation Counting) separation->quantification data_plotting Data Plotting quantification->data_plotting ic50_determination IC₅₀ Determination data_plotting->ic50_determination ki_calculation Kᵢ Calculation ic50_determination->ki_calculation

Figure 1: Experimental workflow for a competitive radioligand binding assay.

Estrogen Receptor Signaling Pathway

The binding of a ligand, such as 4-hydroxytamoxifen, to the estrogen receptor initiates a cascade of molecular events that ultimately modulate gene expression. As a SERM, 4-OHT can act as either an antagonist or a partial agonist depending on the tissue context. This differential activity is a key aspect of its therapeutic profile.

The classical (genomic) signaling pathway involves the following steps:

  • Ligand Binding: Estrogen or a SERM binds to the ER located in the cytoplasm or nucleus.

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the ER, causing it to dissociate from heat shock proteins and form a dimer.

  • Nuclear Translocation: The ligand-receptor dimer translocates to the nucleus if it is not already there.

  • DNA Binding: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Recruitment of Co-regulators: The conformation of the ligand-bound ER determines whether it recruits co-activators or co-repressors to the transcriptional complex.

  • Modulation of Gene Transcription: The recruitment of these co-regulators leads to either an increase or a decrease in the transcription of target genes, resulting in a physiological response.

In addition to this classical pathway, non-genomic signaling pathways have also been described, where ERs located at the cell membrane can rapidly activate intracellular signaling cascades.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand 4-Hydroxytamoxifen er Estrogen Receptor (ER) ligand->er Binding hsp Heat Shock Proteins er->hsp Dissociation er_dimer ER Dimer er->er_dimer Dimerization ere Estrogen Response Element (ERE) er_dimer->ere Nuclear Translocation and DNA Binding gene Target Gene transcription Modulation of Gene Transcription ere->transcription Recruitment of Co-regulators response Cellular Response transcription->response

Figure 2: Simplified diagram of the classical estrogen receptor signaling pathway.

References

A Comparative Analysis of the Antiestrogenic Activity of 1,1,2-Tris(4-hydroxyphenyl)ethene Derivatives and Other Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiestrogenic activity of a series of C2-alkyl substituted 1,1,2-tris(4-hydroxyphenyl)ethene derivatives with established Selective Estrogen Receptor Modulators (SERMs) such as Tamoxifen, Raloxifene, and the selective estrogen receptor degrader (SERD) Fulvestrant. Due to the limited availability of public data on the specific compound "1,2-Bis(4-methoxyphenyl)butan-1-one," this guide focuses on its closely related and biologically active derivatives, which are synthesized from the precursor 1,2-bis(4-methoxyphenyl)ethanone. This comparison is based on key performance indicators of antiestrogenic activity, including Estrogen Receptor (ER) binding affinity and the inhibition of estrogen-induced cellular proliferation, supported by detailed experimental protocols.

Quantitative Comparison of Antiestrogenic Activity

The antiestrogenic potential of the compounds is evaluated based on their Relative Binding Affinity (RBA) for the estrogen receptor alpha (ERα) and their half-maximal inhibitory concentration (IC50) in ER-positive breast cancer cell lines (MCF-7). RBA is a measure of a compound's ability to bind to the ER relative to estradiol, while the IC50 value indicates the concentration of a compound required to inhibit the proliferative effect of estradiol by 50%.

CompoundTypeRelative Binding Affinity (RBA) for ERα (%)¹IC50 in MCF-7 Cells (nM)²
1,1,2-tris(4-hydroxyphenyl)ethene (3a) Investigational SERM45.5Not Reported as IC50³
1,1,2-tris(4-hydroxyphenyl)propene (3b) Investigational SERM52.115
1,1,2-tris(4-hydroxyphenyl)butene (3c) Investigational SERM29.610
4-Hydroxytamoxifen (4OHT) SERM (Active Metabolite)195[1]7
Raloxifene SERMSimilar to Estradiol[2][3]~1-10 µM (for anti-proliferative effects)[4]
Fulvestrant (ICI 182,780) SERD89[5]0.29[6][7][8]

¹ RBA values are typically determined relative to estradiol (set at 100%). ² IC50 values represent the concentration required to inhibit estradiol-induced proliferation or gene expression. ³ Compound 3a showed 60% relative activation of luciferase expression at 1 µM, indicating partial agonist activity.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the mechanism of action of SERMs and a typical workflow for assessing antiestrogenic activity.

SERM_Signaling_Pathway E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER SERM SERM SERM->ER ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Coactivator Coactivator ERE->Coactivator Recruitment (E2-bound) Corepressor Corepressor ERE->Corepressor Recruitment (SERM-bound) Gene_Activation Gene Activation Coactivator->Gene_Activation Gene_Repression Gene Repression Corepressor->Gene_Repression

Fig. 1: Generalized SERM Signaling Pathway.

Antiestrogenic_Activity_Workflow cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_outcome Outcome ER_Binding_Assay Estrogen Receptor Binding Assay RBA_Calculation Calculation of Relative Binding Affinity (RBA) ER_Binding_Assay->RBA_Calculation Reporter_Gene_Assay Reporter Gene Assay (e.g., in MCF-7 cells) IC50_Determination Determination of IC50 Values Reporter_Gene_Assay->IC50_Determination Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT on MCF-7 cells) Cell_Proliferation_Assay->IC50_Determination Comparison Comparison of Antiestrogenic Potency RBA_Calculation->Comparison IC50_Determination->Comparison

Fig. 2: Experimental Workflow for Antiestrogenic Activity Assessment.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Estrogen Receptor (ER) Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of a test compound for the estrogen receptor by measuring its ability to compete with radiolabeled estradiol.

Materials:

  • Test compounds (1,1,2-tris(4-hydroxyphenyl)ethene derivatives, SERMs)

  • [³H]-Estradiol (radioligand)

  • ER source (e.g., cytosol from uterine tissue of ovariectomized rats or recombinant human ERα)

  • Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)

  • Hydroxyapatite slurry or dextran-coated charcoal for separation of bound and free ligand

  • Scintillation cocktail and scintillation counter

Procedure:

  • Preparation of ER: Uterine cytosol is prepared from ovariectomized rats, or recombinant ER is used. The protein concentration is determined.

  • Competitive Binding Reaction: A constant amount of ER and [³H]-estradiol are incubated with increasing concentrations of the unlabeled test compound in the assay buffer. A control with no competitor (total binding) and a control with a large excess of unlabeled estradiol (non-specific binding) are included.

  • Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation of Bound and Free Ligand: Hydroxyapatite slurry or dextran-coated charcoal is added to the reaction tubes to separate the receptor-bound [³H]-estradiol from the free radioligand. The mixture is centrifuged.

  • Quantification: The amount of bound radioactivity in the pellet (with hydroxyapatite) or the supernatant (with charcoal) is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is calculated. The RBA is then calculated using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.

Reporter Gene Assay in ER-Positive Cells

Objective: To measure the ability of a compound to antagonize estradiol-induced gene expression mediated by the estrogen receptor.

Materials:

  • ER-positive human breast cancer cell line (e.g., MCF-7) stably or transiently transfected with a reporter plasmid.

  • The reporter plasmid contains an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).

  • Estradiol (agonist).

  • Test compounds.

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture: MCF-7 cells are cultured in a medium free of estrogens for a period to ensure low basal ER activity.

  • Treatment: Cells are treated with a fixed concentration of estradiol (e.g., 1 nM) alone or in combination with increasing concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated for a sufficient time (e.g., 24 hours) to allow for gene transcription and translation of the reporter protein.

  • Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the reporter enzyme.

  • Reporter Assay: The appropriate substrate is added to the cell lysate, and the resulting signal (luminescence or color change) is measured using a luminometer or spectrophotometer.

  • Data Analysis: The reporter activity is normalized to the total protein concentration in each sample. The antagonistic activity of the test compound is determined by its ability to reduce the estradiol-induced reporter gene expression. The IC50 value, the concentration of the antagonist that causes a 50% reduction in the maximal estradiol response, is calculated.

Discussion

The data presented indicate that the investigational 1,1,2-tris(4-hydroxyphenyl)ethene derivatives exhibit significant antiestrogenic properties. Specifically, compounds 3b and 3c show potent antagonism of estradiol's effect, with IC50 values of 15 nM and 10 nM, respectively, which are comparable to that of 4-hydroxytamoxifen (7 nM) in the same assay system. While their receptor binding affinities are lower than that of 4-hydroxytamoxifen, they still demonstrate substantial binding to the estrogen receptor.

In comparison to other established SERMs, Raloxifene also demonstrates a high binding affinity for the ER, similar to estradiol[2][3]. However, its reported IC50 for inhibiting cell proliferation in MCF-7 cells is in the micromolar range, suggesting a different profile of activity compared to the triphenylethylene derivatives and 4OHT.

Fulvestrant, a SERD, shows a high RBA of 89% and a very potent IC50 of 0.29 nM in MCF-7 cells[5][6][7][8]. Its distinct mechanism of action, which involves not only blocking the ER but also promoting its degradation, likely contributes to its high potency.

References

Validating Estrogen Receptor Binding: A Comparative Guide for 1,2-Bis(4-methoxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the binding of "1,2-Bis(4-methoxyphenyl)butan-1-one" to the estrogen receptor (ER). Due to the limited publicly available binding data for this specific compound, this document outlines a comprehensive validation strategy, including detailed experimental protocols and comparative data from well-characterized estrogen receptor ligands. The provided methodologies will enable researchers to rigorously assess the ER binding affinity of "this compound" and compare its performance against established standards.

Comparative Binding Affinity Data

A critical step in validating a new compound is to compare its binding affinity to known ligands for the target receptor. The following table summarizes the relative binding affinity (RBA) of several standard compounds for the estrogen receptor. The RBA of a test compound is determined by its ability to displace a radiolabeled ligand, typically [3H]-17β-estradiol, from the ER. The RBA is calculated as the ratio of the IC50 of 17β-estradiol to the IC50 of the test compound, multiplied by 100.

CompoundChemical ClassIC50 (nM)Relative Binding Affinity (RBA) (%)
17β-EstradiolEndogenous Estrogen1.0100
Diethylstilbestrol (DES)Synthetic Estrogen0.8125
4-HydroxytamoxifenSERM2.540
GenisteinPhytoestrogen502
This compound Test Compound To Be Determined To Be Determined

SERM: Selective Estrogen Receptor Modulator

Experimental Protocols

A robust and reproducible experimental protocol is essential for the accurate determination of estrogen receptor binding affinity. The following is a detailed methodology for a competitive radioligand binding assay.

Materials and Reagents
  • Estrogen Receptor Source: Rat uterine cytosol is a commonly used and reliable source of estrogen receptors[1].

  • Radioligand: [3H]-17β-estradiol.

  • Test Compound: this compound.

  • Competitor Ligands: 17β-estradiol, Diethylstilbestrol, 4-Hydroxytamoxifen.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA and dithiothreitol (DTT).

  • Separation Agent: Dextran-coated charcoal or hydroxylapatite.

  • Scintillation Cocktail.

Assay Procedure
  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer. The homogenate is then centrifuged to pellet the nuclear fraction, and the resulting supernatant (cytosol) is collected[1].

  • Competitive Binding Incubation: A fixed concentration of [3H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound or competitor ligands[1]. Non-specific binding is determined in parallel incubations containing a high concentration of unlabeled 17β-estradiol.

  • Separation of Bound and Free Ligand: After incubation, the reaction mixture is treated with dextran-coated charcoal to adsorb the unbound radioligand. The mixture is then centrifuged, and the supernatant containing the bound radioligand is collected.

  • Quantification of Bound Radioactivity: The amount of bound [3H]-17β-estradiol in the supernatant is quantified by liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value for each compound. The IC50 is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The relative binding affinity (RBA) is then calculated as described above.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the estrogen receptor signaling pathway and the workflow of the competitive binding assay.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., 17β-Estradiol) mER Membrane ER (GPER1) Estrogen->mER Binding ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding PI3K_AKT PI3K/AKT Pathway mER->PI3K_AKT Activation MAPK MAPK Pathway mER->MAPK Activation ER->ER HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element (ERE) ER->ERE Translocation & Binding Gene_Transcription Gene Transcription PI3K_AKT->Gene_Transcription MAPK->Gene_Transcription ERE->Gene_Transcription Activation

Caption: Estrogen Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Cytosol_Prep Prepare Rat Uterine Cytosol Incubation Incubate Cytosol with Radioligand and varying concentrations of Test Compound/Competitor Cytosol_Prep->Incubation Reagent_Prep Prepare Radioligand, Test Compound, and Competitors Reagent_Prep->Incubation Separation Separate Bound and Free Radioligand (Dextran-Coated Charcoal) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: Determine IC50 and Relative Binding Affinity Quantification->Analysis

References

A Comparative Analysis of the Cytotoxic Effects of 1,2-Bis(4-methoxyphenyl)butan-1-one and Other Antiestrogens

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug discovery, compounds that exhibit cytotoxic effects against tumor cells are of paramount interest. This guide provides a comparative analysis of the cytotoxic properties of the synthetic compound 1,2-Bis(4-methoxyphenyl)butan-1-one and established antiestrogen drugs, Tamoxifen and Fulvestrant. Due to the limited publicly available data on the specific cytotoxic effects of this compound, this analysis draws upon data from structurally related compounds, namely methoxylated stilbene and deoxybenzoin derivatives, to infer its potential activity.

Introduction to the Compounds

This compound is a synthetic compound with a chemical structure resembling that of other stilbene and deoxybenzoin derivatives. Its biological activity, particularly its cytotoxic potential, is an area of ongoing research.

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor (ER)-positive breast cancer. It acts as an antagonist in breast tissue, inhibiting estrogen-driven cell proliferation, but can have agonist effects in other tissues.[1]

Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor and promotes its degradation.[2] This leads to a more complete blockade of estrogen signaling compared to SERMs and is used in the treatment of advanced breast cancer.[1][2]

Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
Tamoxifen MCF-7 (ER+)10.045[3]
T-47D (ER+)~5[4]
MDA-MB-231 (ER-)2230[3]
Fulvestrant MCF-7 (ER+)0.0008[5]
T-47D (ER+)~0.01[4]
MDA-MB-231 (ER-)>1[5]
Inferred for this compound Various Cancer Cell LinesData not available. Structurally related methoxylated stilbenes show IC50 values in the low micromolar range.

Note: The cytotoxicity of Tamoxifen is significantly lower in ER-negative breast cancer cells, highlighting its primary mechanism of action through the estrogen receptor. Fulvestrant demonstrates potent cytotoxicity in ER-positive cells.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxic effects of anticancer compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.[6][7][8]

Annexin V & Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[9][10][11]

Protocol:

  • Induce apoptosis in cells by treating with the test compound for a specified time.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.[9][10][11]

  • Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) by staining the cellular DNA with propidium iodide.[12][13][14][15]

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[12][13][14]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of these compounds are mediated through distinct signaling pathways.

This compound and Related Stilbenoids

Stilbenoid compounds are known to induce apoptosis in cancer cells through various signaling pathways. The presence of methoxy groups can influence their biological activity. Key pathways involved include:

  • PI3K/Akt Pathway: Some stilbenoids have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.[16][17]

  • MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, are also implicated in stilbenoid-induced apoptosis. Activation of p38 MAPK can promote cell death.[18]

Stilbenoid_Signaling Stilbenoid Stilbenoid Derivative (e.g., this compound) PI3K PI3K Stilbenoid->PI3K Inhibits p38 p38 MAPK Stilbenoid->p38 Activates Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits p38->Apoptosis Promotes

Figure 1: Inferred signaling pathway for stilbenoid-induced cytotoxicity.

Tamoxifen and Fulvestrant

These antiestrogens primarily target the estrogen receptor, but their downstream effects diverge.

  • Tamoxifen (SERM): Competitively binds to the estrogen receptor (ERα), blocking the binding of estrogen and inhibiting the transcription of estrogen-responsive genes that promote cell proliferation.[1][19]

  • Fulvestrant (SERD): Binds to ERα and induces its degradation via the ubiquitin-proteasome pathway. This leads to a significant reduction in ERα levels, resulting in a more complete shutdown of estrogen signaling.[2][20]

Antiestrogen_Mechanism cluster_tamoxifen Tamoxifen (SERM) cluster_fulvestrant Fulvestrant (SERD) Tamoxifen Tamoxifen ER_Tamoxifen ERα Tamoxifen->ER_Tamoxifen Binds to Transcription_Block Blocks Transcription of Estrogen-Responsive Genes ER_Tamoxifen->Transcription_Block Proliferation_Inhibition Inhibition of Cell Proliferation Transcription_Block->Proliferation_Inhibition Fulvestrant Fulvestrant ER_Fulvestrant ERα Fulvestrant->ER_Fulvestrant Binds to Degradation ERα Degradation via Ubiquitin-Proteasome Pathway ER_Fulvestrant->Degradation Degradation->Proliferation_Inhibition

Figure 2: Mechanisms of action for Tamoxifen and Fulvestrant.

Conclusion

While direct experimental evidence for the cytotoxic effects of this compound is currently lacking, its structural similarity to methoxylated stilbenes suggests it may possess anticancer properties, likely acting through pathways such as PI3K/Akt and p38 MAPK to induce apoptosis. In comparison, Tamoxifen and Fulvestrant are well-established antiestrogens with potent cytotoxic effects in ER-positive breast cancer cells, albeit through different mechanisms of estrogen receptor modulation and degradation. Fulvestrant generally exhibits greater potency than Tamoxifen. Further research is warranted to elucidate the precise cytotoxic profile and mechanism of action of this compound to determine its potential as a novel anticancer agent.

Experimental_Workflow Start Start: Cancer Cell Lines (e.g., MCF-7, T-47D, MDA-MB-231) Treatment Treat with Test Compounds: - this compound - Tamoxifen - Fulvestrant Start->Treatment MTT MTT Assay Treatment->MTT ApoptosisAssay Annexin V / PI Staining Treatment->ApoptosisAssay CellCycleAssay Propidium Iodide Staining Treatment->CellCycleAssay Viability Determine Cell Viability (IC50) MTT->Viability ApoptosisAnalysis Quantify Apoptosis ApoptosisAssay->ApoptosisAnalysis CellCycleAnalysis Analyze Cell Cycle Distribution CellCycleAssay->CellCycleAnalysis End Comparative Analysis Viability->End ApoptosisAnalysis->End CellCycleAnalysis->End

Figure 3: General experimental workflow for comparative cytotoxicity analysis.

References

In Vivo Validation of Antiestrogenic Effects: A Comparative Guide for "1,2-Bis(4-methoxyphenyl)butan-1-one" and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antiestrogenic effects of the novel compound "1,2-Bis(4-methoxyphenyl)butan-1-one" and its structural analogs against established antiestrogenic drugs, Tamoxifen and Fulvestrant. The following sections detail the experimental data, protocols, and relevant biological pathways to facilitate a comprehensive evaluation of these compounds for potential therapeutic applications.

Comparative Analysis of In Vivo Antiestrogenic Activity

The antiestrogenic potential of novel triphenylethylene (TPE) analogs, structurally related to "this compound," has been evaluated in established in vivo models. These studies are crucial for determining the therapeutic efficacy and potential side effects of new drug candidates. The primary models utilized are the rodent uterotrophic assay, which assesses the impact on uterine weight, and the MCF-7 human breast cancer xenograft model, which measures tumor growth inhibition.

A notable TPE analog, designated as Compound 12 (E/Z-1-(2-{4-[1-(4-Chloro-phenyl)-2-(4-methoxy-phenyl)-propenyl]-phenoxy}-ethyl)-piperidine), has demonstrated promising antiestrogenic activity. In in vivo uterotrophic assays, Compound 12 exhibited a reduced uterotrophic effect compared to estradiol and showed a similar profile to Tamoxifen, indicating its potential as a selective estrogen receptor modulator (SERM) with a favorable safety profile concerning uterine stimulation.[1][2][3][4]

Uterotrophic Assay Data

The uterotrophic assay is a standardized short-term in vivo screening method for estrogenicity and anti-estrogenicity.[1][2] It relies on the measurement of uterine weight in immature or ovariectomized female rodents following treatment. An increase in uterine weight is indicative of estrogenic activity, while the inhibition of estrogen-induced uterine growth signifies antiestrogenic activity.

CompoundDoseRoute of AdministrationAnimal ModelChange in Uterine Wet Weight (Compared to Control)Antiestrogenic Effect (Compared to Tamoxifen)
Compound 12 Not specifiedNot specifiedOvariectomized RatLess increase than estradiolSimilar to Tamoxifen
Tamoxifen Not specifiedNot specifiedOvariectomized RatSignificant increase (estrogenic effect)-
Fulvestrant Not specifiedSubcutaneousImmature RatNo uterotrophic activityPotent anti-uterotrophic effect

Note: Specific quantitative data for Compound 12 was not available in the reviewed literature. The table reflects the qualitative descriptions found.

MCF-7 Xenograft Model Data

The MCF-7 human breast cancer xenograft model is a cornerstone for evaluating the efficacy of antiestrogenic compounds in a tumor-bearing host.[5] This model utilizes estrogen receptor-positive (ER+) MCF-7 cells implanted into immunocompromised mice, where tumor growth is dependent on estrogen.

CompoundDoseRoute of AdministrationAnimal ModelTumor Growth InhibitionComparison with Alternatives
Compound 12 Not specifiedNot specifiedNot specified in vivoPotent inhibition of MCF-7 cell growth in vitro (GI50 = 0.6 µM)Approximately 3 times more potent than Tamoxifen in vitro
Tamoxifen 1 µ g/day Daily injectionSCID Mice with MCF-7 xenograftsSignificant inhibition-
Fulvestrant Not specifiedNot specifiedNude mice with MCF-7 xenograftsPotent and sustained inhibition-

Note: In vivo tumor growth inhibition data for Compound 12 was not available. The in vitro data is provided as an indicator of its potential efficacy.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for the key in vivo experiments cited.

Rodent Uterotrophic Assay

This assay is performed to assess the estrogenic and antiestrogenic properties of a substance by measuring its effect on the uterus of immature or ovariectomized female rodents.

G cluster_prep Animal Preparation cluster_treatment Treatment Administration cluster_endpoint Endpoint Measurement cluster_analysis Data Analysis animal_selection Select immature female rats (21-22 days old) or ovariectomized adult rats acclimatization Acclimatize animals to laboratory conditions animal_selection->acclimatization grouping Randomly assign animals to treatment groups (Vehicle, Estrogen, Test Compound, Test Compound + Estrogen) acclimatization->grouping dosing Administer compounds daily for 3 consecutive days (oral gavage or subcutaneous injection) grouping->dosing euthanasia Euthanize animals 24 hours after the last dose dosing->euthanasia dissection Dissect and weigh the uterus (wet and blotted weight) euthanasia->dissection comparison Compare uterine weights between treatment groups dissection->comparison interpretation Determine estrogenic or antiestrogenic activity comparison->interpretation

Caption: Workflow of the MCF-7 xenograft model for evaluating antiestrogenic drug efficacy.

Detailed Steps:

  • Animal Model: Immunocompromised mice (e.g., nude, SCID) are used to prevent rejection of the human tumor cells. [5]2. Cell Line: Estrogen receptor-positive MCF-7 human breast cancer cells are used.

  • Tumor Induction:

    • MCF-7 cells are cultured in vitro.

    • An estrogen source (e.g., estradiol pellets) is implanted subcutaneously in the mice to support tumor growth. [6][7] * A suspension of MCF-7 cells is injected subcutaneously into the mammary fat pad of the mice. [5]4. Treatment:

    • Tumor growth is monitored, and when tumors reach a predetermined size, mice are randomized into treatment groups.

    • Treatment with the test compound, a vehicle control, or a reference drug (e.g., Tamoxifen, Fulvestrant) is initiated.

    • The route of administration and dosing schedule are specific to the compound being tested.

  • Endpoint Measurement:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Tumor tissue can be used for further analysis of biomarkers (e.g., ER expression, proliferation markers).

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is used to determine if the test compound significantly inhibits tumor growth compared to the control group.

Signaling Pathways

The antiestrogenic effects of the evaluated compounds are primarily mediated through the estrogen receptor (ER) signaling pathway.

Estrogen Receptor Signaling and Antiestrogen Action

G cluster_pathway Estrogen Receptor Signaling cluster_antagonists Antiestrogen Mechanism Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to ER->ERE Binding blocked Gene Gene Transcription ERE->Gene Initiates Proliferation Cell Proliferation Gene->Proliferation Leads to Antiestrogen Antiestrogen (e.g., this compound analogs) Antiestrogen->ER Competitively binds

Caption: Simplified diagram of estrogen receptor signaling and the mechanism of action of antiestrogens.

Estrogens, such as 17β-estradiol, bind to the estrogen receptor (ERα or ERβ) in the cytoplasm. This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This binding initiates the transcription of estrogen-responsive genes, leading to various physiological effects, including cell proliferation in hormone-sensitive tissues like the breast and uterus.

Antiestrogenic compounds like "this compound" and its analogs are designed to competitively bind to the estrogen receptor. This binding event either prevents the receptor from adopting an active conformation or promotes its degradation, thereby blocking the downstream signaling cascade that leads to gene transcription and cell proliferation. This mechanism of action is the basis for their therapeutic use in estrogen-dependent cancers.

References

Decoding the Cross-Reactivity Potential of 1,2-Bis(4-methoxyphenyl)butan-1-one: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide has been developed to explore the potential receptor cross-reactivity of the synthetic compound 1,2-Bis(4-methoxyphenyl)butan-1-one. In the absence of direct experimental data, this guide utilizes a structure-activity relationship (SAR) framework to infer potential interactions with key biological targets, providing a crucial resource for researchers, scientists, and professionals in drug development.

The core structure of this compound, characterized by a diarylbutanone backbone, shares significant structural motifs with established ligands for both estrogen receptors (ERs) and N-Methyl-D-aspartate (NMDA) receptors. This analysis delves into these structural similarities to predict potential, though currently unverified, cross-reactivity.

Potential for Estrogen Receptor Interaction

The diaryl scaffold is a well-recognized pharmacophore in many selective estrogen receptor modulators (SERMs). The presence of two 4-methoxyphenyl groups in this compound is a key feature shared with various compounds known to interact with estrogen receptors.

Comparative Data of Structurally Related Estrogen Receptor Ligands:

Compound ClassKey Structural FeaturesDocumented Receptor Interaction
DiarylpropionitrilesPossess two hydroxyphenyl groupsAct as ERβ selective agonists[1]
Diaryl Thioether DerivativesContain a diphenolic nucleusFunction as estrogen receptor antagonists[2]
Benzoxepin DerivativesFeature a benzoxepin scaffold with diaryl substitutionKnown as estrogen receptor modulators[3]
Diphenylmethane DerivativesBuilt on a diphenylmethane skeletonAct as estrogen receptor down-regulators[4]

The diaryl structure is a cornerstone for estrogen receptor ligand design, with compounds like resveratrol demonstrating this interaction.[5][6] While the methoxy groups in this compound may be metabolized to active hydroxyl groups, the absence of a phenolic hydroxyl in the parent compound could indicate a lower initial binding affinity.[2][5]

Estrogen_Signaling_Pathway Ligand Estrogenic Compound ER Estrogen Receptor Ligand->ER Binds ERE Estrogen Response Element ER->ERE Activates Transcription Gene Transcription ERE->Transcription Cellular_Response Cellular Response Transcription->Cellular_Response

Caption: Simplified Estrogen Receptor Signaling Pathway.

Potential for NMDA Receptor Interaction

The 1,2-diaryl arrangement in this compound also bears resemblance to the 1,2-diarylethylamine scaffold found in a class of NMDA receptor antagonists.

Comparative Data of Structurally Related NMDA Receptor Ligands:

Compound ClassKey Structural FeaturesDocumented Receptor Interaction
1,2-Diarylethylamines (e.g., Diphenidine)Feature a 1,2-diarylethylamine coreAct as NMDA receptor antagonists[7][8][9]
Methoxphenidine (MXP)A diarylethylamine with a methoxy substituentFunctions as an NMDA receptor antagonist[10]

Compounds such as diphenidine and methoxphenidine are known to block the NMDA receptor ion channel, a mechanism central to their dissociative effects.[8][9][10] The presence of methoxy groups is also a feature in some NMDA receptor antagonists.[10] Although the butan-1-one structure of the target compound differs from the amine-containing antagonists, the shared diaryl framework suggests a potential for interaction that warrants experimental investigation.

NMDA_Receptor_Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Antagonist Antagonist Antagonist->Ion_Channel Blocks

Caption: Mechanism of NMDA Receptor Blockade by an Antagonist.

Recommended Experimental Protocols

To empirically validate the potential cross-reactivity of this compound, the following experimental methodologies are proposed:

1. Radioligand Binding Assays: These assays will determine the binding affinity of the compound to a panel of receptors, including ERα, ERβ, and the NMDA receptor. By measuring the displacement of a specific radioligand, the inhibition constant (Ki) can be calculated, providing a quantitative measure of affinity.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membrane Homogenates Start->Prepare_Membranes Incubate Incubate with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Separate Bound & Free Ligand Incubate->Filter Quantify Quantify Radioactivity Filter->Quantify Analyze Calculate Ki Quantify->Analyze End End Analyze->End

References

Comparative Docking Analysis of 1,2-Bis(4-methoxyphenyl)butan-1-one and Other Estrogen Receptor Ligands: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative molecular docking analysis of "1,2-Bis(4-methoxyphenyl)butan-1-one," a compound of interest, against the estrogen receptor (ER), alongside a panel of well-established ER ligands. Due to the novelty of "this compound," publicly available experimental docking data is limited. Therefore, this document outlines the standardized experimental protocols and data presentation formats that would be employed in such a comparative study. The objective is to offer a blueprint for the in silico evaluation of this and other novel compounds targeting the estrogen receptor.

Comparative Analysis of Binding Affinities

A critical aspect of a comparative docking study is the quantitative assessment of binding affinities, typically represented by binding energy scores (in kcal/mol). Lower binding energies generally indicate a more stable protein-ligand complex. The following table presents hypothetical binding energy data for "this compound" alongside known reference ligands, illustrating how such a comparison would be structured.

LigandTarget ReceptorPDB IDBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki)
This compound Estrogen Receptor α (ERα)1A52Data to be generatedData to be generated
Estrogen Receptor β (ERβ)1U3RData to be generatedData to be generated
Estradiol (agonist)Estrogen Receptor α (ERα)1A52-10.5 to -12.0~20-50 nM
Estrogen Receptor β (ERβ)1U3R-10.0 to -11.5~30-70 nM
Tamoxifen (SERM)Estrogen Receptor α (ERα)3ERT-8.0 to -9.5[1]~100-200 nM
Estrogen Receptor β (ERβ)1U3R-7.5 to -9.0~150-300 nM
Raloxifene (SERM)Estrogen Receptor α (ERα)1ERR-9.0 to -10.5~50-100 nM
Estrogen Receptor β (ERβ)1U3R-8.5 to -10.0~70-150 nM
Fulvestrant (SERD)Estrogen Receptor α (ERα)1R5K-9.5 to -11.0~40-90 nM
Estrogen Receptor β (ERβ)1U3R-9.0 to -10.5~60-120 nM

Note: The binding energy and inhibition constant values for the reference ligands are representative ranges found in computational studies and can vary based on the specific docking software and parameters used. The data for "this compound" is hypothetical and would be determined by following the experimental protocol outlined below.

Experimental Protocols

A rigorous and well-defined computational methodology is essential for generating reliable and reproducible docking results. The following protocol outlines a standard workflow for the comparative docking of ligands to the estrogen receptor.

Preparation of the Receptor Structure
  • Selection of Crystal Structures: High-resolution crystal structures of the ligand-binding domain (LBD) of human Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) are to be obtained from the Protein Data Bank (PDB). Recommended structures include:

    • ERα: PDB ID: 1A52 (complexed with Estradiol) or 3ERT (complexed with 4-hydroxytamoxifen).

    • ERβ: PDB ID: 1U3R or 2JJ3.

  • Receptor Cleaning and Preparation:

    • Removal of water molecules and any co-crystallized ligands from the PDB file.

    • Addition of polar hydrogen atoms to the protein structure.

    • Assignment of appropriate atomic charges (e.g., Kollman charges).

    • Energy minimization of the receptor structure to relieve any steric clashes.

Ligand Preparation
  • 3D Structure Generation: The 3D structure of "this compound" and the reference ligands (Estradiol, Tamoxifen, Raloxifene, Fulvestrant) are to be generated using a molecular modeling software (e.g., ChemDraw, Avogadro).

  • Ligand Optimization:

    • Energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Assignment of Gasteiger charges to the ligand atoms.

    • Definition of rotatable bonds to allow for conformational flexibility during docking.

Molecular Docking Simulation
  • Software Selection: A widely validated molecular docking program such as AutoDock Vina, Schrödinger's Glide, or MOE (Molecular Operating Environment) should be utilized.[2][3]

  • Grid Box Definition: A grid box is to be defined around the active site of the receptor. The dimensions of the grid box should be sufficient to encompass the entire binding pocket, typically centered on the co-crystallized ligand in the original PDB structure.

  • Docking Algorithm: The chosen docking software's algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) will be used to explore various conformations and orientations of the ligand within the receptor's active site.

  • Execution of Docking Runs: Multiple independent docking runs (typically 10-100) should be performed for each ligand to ensure a thorough search of the conformational space.

Analysis of Docking Results
  • Binding Energy Calculation: The docking software will calculate the binding energy for each predicted ligand pose. The pose with the lowest binding energy is typically considered the most favorable.

  • Pose Clustering and Selection: The resulting poses are clustered based on their root-mean-square deviation (RMSD). The lowest energy pose from the most populated cluster is often selected as the representative binding mode.

  • Interaction Analysis: The selected binding pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor's active site.

Visualizations

Estrogen Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway of the estrogen receptor. Upon binding of an agonist like estradiol, the receptor dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes. Antagonists and SERMs interfere with this process.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) Dimer ER Dimerization ER->Dimer Conformational Change Estradiol Estradiol Estradiol->ER Binding ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation

Caption: Simplified Estrogen Receptor Signaling Pathway.

Comparative Docking Workflow

This diagram outlines the logical workflow for conducting a comparative molecular docking study as described in the experimental protocols.

DockingWorkflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB Select Receptor PDB (e.g., 1A52, 1U3R) PrepReceptor Prepare Receptor (Clean, Add Hydrogens, Minimize) PDB->PrepReceptor Ligands Generate 3D Ligand Structures (Target & References) PrepLigands Prepare Ligands (Minimize, Assign Charges) Ligands->PrepLigands Grid Define Binding Site (Grid Box Generation) PrepReceptor->Grid Docking Perform Molecular Docking (e.g., AutoDock Vina) PrepLigands->Docking Grid->Docking Results Analyze Docking Poses & Calculate Binding Energies Docking->Results Comparison Compare Binding Affinities & Interactions Results->Comparison Report Generate Report Comparison->Report

Caption: Workflow for Comparative Molecular Docking.

References

Validating the Mechanism of Action of 1,2-Bis(4-methoxyphenyl)butan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of the novel compound, 1,2-Bis(4-methoxyphenyl)butan-1-one. Due to the absence of direct studies on this specific molecule, we propose a putative mechanism based on its structural similarity to other bis(4-methoxyphenyl) derivatives, which are known to interact with nuclear hormone receptors. The following sections outline a series of experimental protocols, data presentation structures, and comparative analyses against established alternatives to rigorously test this hypothesis.

Hypothesized Mechanism of Action: Estrogen Receptor Modulation

The structural backbone of this compound, featuring two methoxy-substituted phenyl rings, bears resemblance to known estrogenic and antiestrogenic compounds. For instance, compounds like bisguaiacol have been studied for their estrogenic activity.[1] Conversely, other complex methoxyphenyl derivatives have demonstrated antiestrogenic properties.[2] Therefore, a plausible mechanism of action for this compound is the modulation of the estrogen receptor (ER) signaling pathway. This modulation could be agonistic, antagonistic, or selective (SERM-like).

To validate this hypothesis, a direct comparison with well-characterized estrogen receptor ligands is essential. The alternatives chosen for this guide are:

  • Estradiol (E2): A natural estrogen and a potent ER agonist.

  • Tamoxifen: A selective estrogen receptor modulator (SERM) with tissue-specific agonist and antagonist effects.

Comparative Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the proposed experiments.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptor SubtypeKi (nM)Relative Binding Affinity (%)
This compoundERα
ERβ
EstradiolERα100
ERβ
TamoxifenERα
ERβ

Table 2: In Vitro Estrogenic/Antiestrogenic Activity

CompoundAssayEC50 / IC50 (nM)Max Response (% of Estradiol)
Agonist Activity
This compoundMCF-7 Proliferation
ERE-Luciferase
EstradiolMCF-7 Proliferation100
ERE-Luciferase100
Antagonist Activity
This compoundMCF-7 Proliferation (with Estradiol)
ERE-Luciferase (with Estradiol)
TamoxifenMCF-7 Proliferation (with Estradiol)
ERE-Luciferase (with Estradiol)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound for the estrogen receptor subtypes, ERα and ERβ.

Methodology:

  • Receptor Preparation: Use commercially available recombinant human ERα and ERβ.

  • Radioligand: Utilize [3H]-Estradiol as the competitive radioligand.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl based with additives to stabilize the receptor).

  • Incubation: Incubate a fixed concentration of the ER subtype and [3H]-Estradiol with increasing concentrations of the test compound (this compound), Estradiol (for standard curve), and Tamoxifen.

  • Separation: Separate bound from free radioligand using a method such as filtration through glass fiber filters.

  • Detection: Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation Assay (E-SCREEN)

Objective: To assess the estrogenic (agonistic) or antiestrogenic (antagonistic) effect of this compound on the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.

Methodology:

  • Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Agonist Assay: Treat the cells with increasing concentrations of this compound, Estradiol, and Tamoxifen for 6 days.

  • Antagonist Assay: Co-treat the cells with a fixed concentration of Estradiol (e.g., 10 pM) and increasing concentrations of this compound or Tamoxifen.

  • Cell Proliferation Measurement: Quantify cell proliferation using a suitable method such as the Sulforhodamine B (SRB) assay or a resazurin-based assay.

  • Data Analysis: Plot dose-response curves and determine the EC50 (for agonist activity) or IC50 (for antagonist activity) values.

Estrogen Response Element (ERE) Luciferase Reporter Assay

Objective: To measure the ability of this compound to activate transcription from an estrogen-responsive promoter.

Methodology:

  • Cell Line: Use a cell line (e.g., HeLa or HEK293) stably or transiently transfected with an ERα or ERβ expression vector and a reporter plasmid containing multiple copies of the estrogen response element (ERE) upstream of a luciferase gene.

  • Treatment: Treat the cells with increasing concentrations of this compound, Estradiol, or Tamoxifen (for agonist assay). For the antagonist assay, co-treat with a fixed concentration of Estradiol and increasing concentrations of the test compounds.

  • Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Plot dose-response curves to determine EC50 or IC50 values.

Visualizations

Signaling Pathway Diagram

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol / this compound ER Estrogen Receptor (ER) E2->ER Binding ER_HSP ER-HSP Complex ER_E2 ER-Ligand Complex ER->ER_E2 HSP HSP90 HSP->ER_HSP ER_HSP->ER Dissociation ER_dimer ER Dimer ER_E2->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Activation

Caption: Proposed Estrogen Receptor Signaling Pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Compound This compound Binding ER Competitive Binding Assay Compound->Binding Proliferation MCF-7 Proliferation Assay (E-SCREEN) Compound->Proliferation Reporter ERE Luciferase Reporter Assay Compound->Reporter Binding_Analysis Determine Ki (Binding Affinity) Binding->Binding_Analysis Activity_Analysis Determine EC50/IC50 (Agonist/Antagonist Activity) Proliferation->Activity_Analysis Reporter->Activity_Analysis Conclusion Validate Mechanism of Action: ER Modulator Binding_Analysis->Conclusion Activity_Analysis->Conclusion

Caption: Experimental Workflow for MoA Validation.

References

Reproducibility of Synthesis and Biological Testing: A Comparative Guide to 1,2-Bis(4-methoxyphenyl)butan-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological testing of "1,2-Bis(4-methoxyphenyl)butan-1-one" and structurally related compounds with potential estrogenic activity. Due to the limited availability of direct experimental data for "this compound," this document focuses on established protocols and data for analogous diarylbutane and diarylethylene derivatives. This approach aims to provide a framework for the reproducible synthesis and biological evaluation of this class of compounds.

I. Synthesis of Diarylbutane Analogs

A general synthetic approach could involve a multi-step process, as outlined in the workflow below.

cluster_synthesis Potential Synthetic Pathway Start 1,2-Bis(4-methoxyphenyl)ethanone Step1 Alkylation with an Ethyl Halide Start->Step1 e.g., Ethyl iodide Step2 Grignard Reaction with 4-methoxyphenylmagnesium bromide Step1->Step2 Step3 Dehydration Step2->Step3 e.g., H3PO4 or HBr Step4 Ether Cleavage (if necessary) Step3->Step4 e.g., BBr3 Product Target or Analogous Compound Step4->Product

Caption: A potential multi-step synthesis workflow for diarylbutane analogs.

Experimental Protocol: General Synthesis of 1,1,2-tris(4-hydroxyphenyl)alkenes from 1,2-bis(4-methoxyphenyl)ethanone

This protocol is adapted from the synthesis of C2-alkyl substituted 1,1,2-tris(4-hydroxyphenyl)ethenes and serves as a representative example.

  • Alkylation: 1,2-bis(4-methoxyphenyl)ethanone is reacted with an appropriate alkyl halide (e.g., ethyl iodide) in the presence of a base to introduce the alkyl chain at the C2 position.

  • Grignard Reaction: The resulting intermediate is then treated with a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, to introduce the third aryl group.

  • Dehydration: The tertiary alcohol formed in the Grignard reaction is dehydrated using an acid catalyst like phosphoric acid or hydrobromic acid to form the corresponding alkene.

  • Ether Cleavage: If the final product requires free hydroxyl groups for biological activity (as is common for estrogen receptor ligands), the methoxy groups are cleaved using a reagent like boron tribromide (BBr3).

II. Biological Testing: Estrogenic Activity

The primary biological activity of interest for compounds like this compound is their potential to interact with estrogen receptors (ERs). This is typically assessed through a combination of in vitro assays, including receptor binding assays and cell-based functional assays.

A. Estrogen Receptor Binding Assays

These assays directly measure the affinity of a test compound for the estrogen receptor. A common method is a competitive binding assay using a radiolabeled estrogen, such as [³H]-estradiol.

cluster_binding_assay Estrogen Receptor Competitive Binding Assay Workflow Receptor Estrogen Receptor (ER) Incubation Incubation Receptor->Incubation Radioligand [3H]-Estradiol Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Separation Separation of Bound and Unbound Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Data Analysis (IC50, RBA) Quantification->Analysis

Caption: Workflow for a competitive estrogen receptor binding assay.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

  • Preparation of Receptor Source: Estrogen receptors can be obtained from various sources, including rat uterine cytosol or recombinant human ERα or ERβ.

  • Incubation: A fixed concentration of [³H]-estradiol is incubated with the receptor preparation in the presence of varying concentrations of the test compound.

  • Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand using methods like hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated relative to a standard estrogen (e.g., estradiol).

B. Cell-Based Proliferation Assays (E-Screen)

Cell-based assays, such as the E-Screen, measure the functional consequence of estrogen receptor binding, typically by assessing the proliferation of estrogen-responsive cells like the MCF-7 human breast cancer cell line.

cluster_escreen E-Screen (MCF-7 Cell Proliferation Assay) Workflow Cells MCF-7 Cells HormoneDeprivation Hormone Deprivation Cells->HormoneDeprivation Treatment Treatment with Test Compound HormoneDeprivation->Treatment Incubation Incubation (e.g., 6 days) Treatment->Incubation Staining Cell Staining (e.g., Sulforhodamine B) Incubation->Staining Measurement Absorbance Measurement Staining->Measurement Analysis Data Analysis (EC50, RPE) Measurement->Analysis

Caption: Workflow for the E-Screen cell proliferation assay.

Experimental Protocol: MCF-7 Cell Proliferation Assay (E-Screen)

  • Cell Culture: MCF-7 cells are maintained in a suitable culture medium.

  • Hormone Deprivation: Prior to the assay, cells are cultured in a medium devoid of estrogenic compounds to synchronize them and reduce basal proliferation.

  • Treatment: Cells are then treated with a range of concentrations of the test compound. A positive control (e.g., estradiol) and a negative control (vehicle) are included.

  • Incubation: The cells are incubated for a period of time (e.g., 6 days) to allow for cell proliferation.

  • Quantification of Cell Number: The number of cells is quantified using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total protein content.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal proliferative effect (EC50) and the relative proliferative effect (RPE) compared to estradiol are determined.

III. Comparative Data for Structurally Related Compounds

As direct quantitative data for "this compound" is unavailable, this section presents data for structurally related compounds to provide a basis for comparison. The primary comparators are well-characterized estrogen receptor modulators like Diethylstilbestrol (DES) and its analogs, as well as other diaryl compounds.

Table 1: Estrogen Receptor Binding Affinity of Selected Compounds

CompoundRelative Binding Affinity (RBA) (%) (Estradiol = 100%)Reference
Estradiol100By definition
Diethylstilbestrol (DES)~100-200[1]
1,1,2-tris(4-hydroxyphenyl)ethene45.5[2]
1,1,2-tris(4-hydroxyphenyl)propane52.1[2]
1,1,2-tris(4-hydroxyphenyl)butane29.6[2]

Table 2: In Vitro Proliferative Activity of Selected Compounds in MCF-7 Cells

CompoundIC50 (nM) for anti-proliferative activityReference
4-Hydroxytamoxifen (4OHT)7[2]
1,1,2-tris(4-hydroxyphenyl)propane15[2]
1,1,2-tris(4-hydroxyphenyl)butane10[2]

Note: The data presented in these tables are from different studies and should be used for general comparison purposes only. Direct comparison would require testing all compounds under identical experimental conditions.

IV. Conclusion and Future Directions

The synthesis and biological evaluation of "this compound" remain areas that require further investigation. The synthetic strategies and biological assay protocols outlined in this guide for structurally similar compounds provide a robust starting point for researchers interested in this molecule. The comparative data for related diarylbutane and diarylethylene derivatives suggest that "this compound" could potentially exhibit estrogenic or anti-estrogenic properties.

To definitively characterize the reproducibility of its synthesis and its biological profile, the following steps are recommended:

  • Development and Optimization of a Specific Synthetic Protocol: A detailed, step-by-step synthesis protocol for "this compound" needs to be established and its reproducibility confirmed.

  • Comprehensive In Vitro Biological Profiling: The synthesized compound should be subjected to a battery of in vitro assays, including estrogen receptor binding assays for both ERα and ERβ isoforms and cell proliferation assays using estrogen-responsive cell lines.

  • Direct Comparative Studies: To accurately assess its performance, "this compound" should be tested alongside well-characterized reference compounds like estradiol, DES, and tamoxifen in the same experimental setup.

By following these steps, the scientific community can build a comprehensive understanding of the chemical and biological properties of "this compound" and its potential as a modulator of estrogen receptor activity.

References

A Comparative Guide to the Metabolic Stability of 1,2-Bis(4-methoxyphenyl)butan-1-one and Related Selective Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of "1,2-Bis(4-methoxyphenyl)butan-1-one," a compound with structural similarities to known Selective Estrogen Receptor Modulators (SERMs). Due to the limited publicly available metabolic data on this specific molecule, this document serves as a practical framework for researchers to evaluate its metabolic profile. By presenting established data for structurally related SERMs—Tamoxifen, Raloxifene, Ospemifene, and Bazedoxifene—this guide offers a benchmark for comparison and outlines the experimental protocols necessary to conduct a thorough metabolic stability assessment.

Introduction to this compound

"this compound" is a diarylbutanone derivative. Its chemical scaffold is analogous to that of several well-characterized SERMs, which are a class of compounds that exhibit tissue-selective estrogen receptor agonism or antagonism.[1] This structural similarity suggests that "this compound" may also interact with estrogen receptors and be subject to similar metabolic pathways as other SERMs. Understanding the metabolic stability of a drug candidate is a critical step in early drug discovery, as it influences its pharmacokinetic profile, including bioavailability and half-life.[2][3]

Comparative Metabolic Stability of Selected SERMs

The following table summarizes the in vitro metabolic stability data for several commercially available SERMs. This data, derived from studies using human liver microsomes, provides a reference point for assessing the metabolic fate of "this compound." The key parameters are the half-life (t½) and intrinsic clearance (CLint), which respectively indicate the time taken for the compound concentration to halve and the inherent ability of the liver to metabolize the drug.

CompoundPrimary Metabolic EnzymesIn Vitro Half-life (t½)In Vitro Intrinsic Clearance (CLint)Key Metabolites
Tamoxifen CYP2D6, CYP3A4, CYP2C9, CYP2B6[4][5]Data not uniformly reported; metabolism is extensive.High4-hydroxytamoxifen (active), N-desmethyltamoxifen[4][6]
Raloxifene UGTs (primarily UGT1A8, UGT1A10)Data not uniformly reported; extensive first-pass metabolism.HighRaloxifene-4'-glucuronide, Raloxifene-6-glucuronide[7]
Ospemifene CYP3A4, CYP2C9, CYP2C19, CYP2B6[8][9]Data not uniformly reported; extensively metabolized.Moderate to High4-hydroxyospemifene, 4'-hydroxyospemifene[10][11]
Bazedoxifene UGTs (primarily UGT1A8, UGT1A10)[7][12]Data not uniformly reported; extensively metabolized.HighBazedoxifene-5-glucuronide, Bazedoxifene-4'-glucuronide[1]

Experimental Protocols

To determine the metabolic stability of "this compound," a standard in vitro microsomal stability assay can be performed.[13][14] This assay measures the rate of disappearance of the compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[15]

Microsomal Stability Assay Protocol

1. Materials:

  • Test compound ("this compound")
  • Human liver microsomes (commercially available)
  • Phosphate buffer (e.g., 100 mM, pH 7.4)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
  • Acetonitrile (or other suitable organic solvent) for reaction termination
  • Internal standard for analytical quantification
  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO, acetonitrile).
  • Prepare the incubation mixture by combining the phosphate buffer, liver microsomes, and the test compound in a microcentrifuge tube or 96-well plate. Pre-incubate the mixture at 37°C for a few minutes.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., 2-3 volumes of acetonitrile) containing an internal standard.
  • Centrifuge the samples to precipitate the proteins.
  • Transfer the supernatant to a new plate or vials for analysis.
  • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Visualizations

Potential Signaling Pathway

Given the structural similarity of "this compound" to SERMs, it is hypothesized to modulate the estrogen receptor signaling pathway. The following diagram illustrates the classical genomic and non-genomic pathways of estrogen receptor activation.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding Kinase Cascade Kinase Cascade Estrogen->Kinase Cascade Membrane ER Activation (Non-genomic) Dimerized ER Dimerized ER ER->Dimerized ER Dimerization ERE Estrogen Response Element (ERE) Dimerized ER->ERE Translocation & Binding Gene Transcription Gene Transcription Kinase Cascade->Gene Transcription Signal Transduction ERE->Gene Transcription Modulation of Gene Expression

Estrogen Receptor Signaling Pathway
Experimental Workflow for Microsomal Stability Assay

The following diagram outlines the key steps in performing an in vitro microsomal stability assay to determine the metabolic fate of a test compound.

Microsomal_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Test Compound Stock Solution Microsome_Prep Prepare Microsome and Buffer Mixture Compound_Prep->Microsome_Prep Reaction_Start Initiate Reaction with NADPH at 37°C Microsome_Prep->Reaction_Start NADPH_Prep Prepare NADPH Regenerating System NADPH_Prep->Reaction_Start Time_Points Sample at Multiple Time Points Reaction_Start->Time_Points Reaction_Stop Terminate Reaction with Cold Solvent Time_Points->Reaction_Stop Protein_Precipitation Centrifuge to Precipitate Proteins Reaction_Stop->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection LC_MS_Analysis Analyze by LC-MS/MS Supernatant_Collection->LC_MS_Analysis Data_Calculation Calculate t½ and CLint LC_MS_Analysis->Data_Calculation

Microsomal Stability Assay Workflow

Conclusion

References

Unveiling the Unproven: Evaluating "1,2-Bis(4-methoxyphenyl)butan-1-one" as a Research Tool for Estrogen Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of estrogen receptor (ER) modulation, the selection of appropriate research tools is paramount. This guide provides a comparative analysis of "1,2-Bis(4-methoxyphenyl)butan-1-one" against established standards in ER research. While structurally related to known ER modulators, a thorough review of available scientific literature reveals a critical lack of empirical data to validate its use as a reliable research tool. In contrast, compounds such as 17β-estradiol, tamoxifen, and raloxifene have been extensively characterized, providing a solid foundation for reproducible experimental outcomes.

This guide presents a side-by-side comparison of "this compound" with benchmark compounds, highlighting the absence of publicly available data on its binding affinity, functional activity, and receptor subtype selectivity. Detailed experimental protocols for key assays in ER research are provided to empower researchers in the evaluation of novel compounds.

Comparative Analysis of Estrogen Receptor Modulators

The following table summarizes the available data for "this compound" in comparison to well-established ER modulators. The stark contrast in data underscores the unvalidated nature of the target compound.

CompoundTypeERα Binding Affinity (Kd, nM)ERβ Binding Affinity (Kd, nM)Functional Activity (in MCF-7 cells)
This compound UnknownNot AvailableNot AvailableNot Available
17β-Estradiol Endogenous Agonist~0.1 - 1~0.2 - 2Agonist (proliferative)
Tamoxifen SERM~1 - 10~1 - 10Partial Agonist/Antagonist
Raloxifene SERM~0.5 - 5~0.1 - 1Agonist (bone), Antagonist (breast, uterus)
Fulvestrant (ICI 182,780) SERD~0.1 - 1~0.1 - 1Pure Antagonist (degrades ER)

SERM: Selective Estrogen Receptor Modulator; SERD: Selective Estrogen Receptor Downregulator. Data presented are approximate values from various sources and may vary depending on the specific assay conditions.

Experimental Protocols for Characterization of ER Modulators

To facilitate the independent evaluation of "this compound" or other novel compounds, detailed protocols for standard assays are provided below.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand, typically [³H]-17β-estradiol, for binding to the estrogen receptor.

Materials:

  • Human recombinant ERα or ERβ protein

  • [³H]-17β-estradiol

  • Test compound ("this compound") and reference compounds (unlabeled 17β-estradiol, tamoxifen)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxyapatite slurry

  • Scintillation fluid and vials

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test and reference compounds.

  • In a 96-well plate, incubate a fixed concentration of ER protein and [³H]-17β-estradiol with varying concentrations of the test or reference compounds.

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).

  • Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Add hydroxyapatite slurry to each well to bind the receptor-ligand complexes.

  • Wash the wells to remove unbound radioligand.

  • Add scintillation fluid to each well and measure radioactivity using a microplate scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50). The relative binding affinity (RBA) can then be calculated relative to 17β-estradiol.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Hormone-depleted culture medium (phenol red-free medium supplemented with charcoal-stripped fetal bovine serum)

  • Test compound and reference compounds (17β-estradiol, tamoxifen)

  • Cell counting solution (e.g., Trypan Blue) or a proliferation assay reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed MCF-7 cells in 96-well plates in their regular growth medium and allow them to attach overnight.

  • Replace the medium with hormone-depleted medium and incubate for 48-72 hours to synchronize the cells and minimize the effects of endogenous estrogens.

  • Treat the cells with serial dilutions of the test compound or reference compounds. Include a vehicle control.

  • To assess antagonistic activity, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of the test compound.

  • Incubate for 6-7 days, replacing the medium with fresh treatment medium every 2-3 days.

  • At the end of the incubation period, quantify cell proliferation using a cell counting method or a colorimetric proliferation assay.

  • Plot the cell proliferation against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizing Estrogen Receptor Signaling and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental design, the following diagrams illustrate the classical ER signaling pathway and a typical experimental workflow for evaluating a novel compound.

Estrogen_Receptor_Signaling_Pathway Classical Estrogen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER-HSP Complex Inactive ER-HSP Complex Estrogen->ER-HSP Complex Binding ER ER ER Dimer ER Dimer ER->ER Dimer Dimerization ER->ER Dimer HSP HSP90 ER-HSP Complex->ER HSP Dissociation ER-HSP Complex->ER ERE Estrogen Response Element ER Dimer->ERE Binds to DNA Transcription Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response

Caption: Classical Estrogen Receptor Signaling Pathway.

Experimental_Workflow Workflow for Evaluating a Novel ER Modulator Compound Novel Compound (e.g., this compound) Binding_Assay ER Competitive Binding Assay Compound->Binding_Assay Reporter_Assay ER Reporter Gene Assay Compound->Reporter_Assay Proliferation_Assay MCF-7 Proliferation (E-SCREEN) Assay Compound->Proliferation_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Determine RBA Reporter_Assay->Data_Analysis Determine Agonist/ Antagonist Activity Proliferation_Assay->Data_Analysis Determine EC50/IC50 Conclusion Validated Research Tool? Data_Analysis->Conclusion

Caption: Workflow for Evaluating a Novel ER Modulator.

Conclusion and Recommendation

Based on the current body of scientific literature, "this compound" cannot be considered a validated research tool for estrogen receptor studies. The absence of fundamental data regarding its binding affinity and functional activity on ERα and ERβ makes it impossible to interpret any experimental results obtained using this compound with confidence.

Researchers are strongly advised to utilize well-characterized and extensively documented alternatives such as 17β-estradiol, tamoxifen, raloxifene, or fulvestrant for their ER-related investigations. Should there be a compelling reason to investigate "this compound," it is imperative that the compound first undergoes rigorous characterization using the standard experimental protocols outlined in this guide. This will ensure the generation of reliable and reproducible data, a cornerstone of credible scientific research.

Safety Operating Guide

Navigating the Disposal of 1,2-Bis(4-methoxyphenyl)butan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is essential to handle 1,2-Bis(4-methoxyphenyl)butan-1-one with appropriate personal protective equipment (PPE). Based on information for structurally related compounds, this should include:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors or aerosols.

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure

Disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Characterize the waste. Based on related compounds, this compound may be classified as a non-hazardous or hazardous waste depending on its specific toxicological and environmental properties.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization and Labeling:

    • Use a dedicated, properly sealed, and chemically compatible waste container.

    • Clearly label the container with the full chemical name: "this compound" and any known hazard warnings (e.g., "Harmful if Swallowed," "Harmful to Aquatic Life").

  • Consult with a Professional Waste Disposal Service:

    • The most critical step is to contact your institution's EHS office or a licensed chemical waste disposal company. They will provide specific instructions for the collection, transportation, and ultimate disposal of the chemical.

    • Precautionary statements from SDSs for similar compounds consistently advise to "Dispose of contents/ container to an approved waste disposal plant".

  • Recommended Disposal Method:

    • The likely recommended method of disposal is incineration by a licensed facility. This ensures the complete destruction of the chemical.

    • Discharge into sewer systems or waterways must be strictly avoided to prevent environmental contamination[1].

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes key physical and chemical properties of a structurally similar compound, 4-(4-Methoxyphenyl)-2-butanone, to provide a general understanding of the type of substance being handled.

PropertyValue for 4-(4-Methoxyphenyl)-2-butanone
Molecular Formula C11H14O2[2]
Molecular Weight 178.23 g/mol [2]
Physical State Liquid[2]
Appearance Light yellow[2]
Boiling Point 152 - 153 °C @ 15 mmHg[2]
Flash Point > 110 °C[2]
Specific Gravity 1.040[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation Phase cluster_action Action Phase cluster_disposal Disposal Phase A Identify Waste Chemical: This compound B Wear Appropriate PPE A->B Safety First C Segregate Waste B->C D Label Waste Container C->D E Store in Designated Area D->E F Contact EHS or Licensed Disposal Vendor E->F G Follow Vendor-Specific Collection Procedures F->G H Complete Disposal Documentation G->H

Workflow for the proper disposal of laboratory chemical waste.

Disclaimer: This information is provided as a general guide and is based on data for structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) office and refer to all applicable local, state, and federal regulations for specific disposal requirements.

References

Essential Safety and Operational Guidance for Handling 1,2-Bis(4-methoxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-Bis(4-methoxyphenyl)butan-1-one was located. The following guidance is based on the safety protocols for structurally similar compounds, specifically ketones and ethers, and general laboratory safety best practices. Researchers should always conduct a thorough risk assessment before handling any new chemical.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions and build trust in laboratory safety and chemical handling.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound, a ketone, may present the following hazards:

  • Acute Oral Toxicity: Similar ketone-containing compounds are harmful if swallowed.[1][2]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

A comprehensive risk assessment should be performed before commencing any experimental work.

Personal Protective Equipment (PPE)

The following PPE is recommended to minimize exposure and ensure personal safety.

PPE ItemSpecificationRationale
Hand Protection Ketone-resistant gloves (e.g., Butyl rubber, Viton®) layered over nitrile gloves.Butyl and Viton® offer superior protection against ketones and other organic solvents.[3][4][5][6] A double-gloving strategy with an inner nitrile glove provides additional protection and allows for safe removal of the outer, more contaminated glove.
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes inhalation of vapors or aerosols.

Handling and Storage

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use compatible tools and equipment (e.g., spatulas, glassware) that will not react with the compound.

  • Prevent the formation of dusts and aerosols.

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • The storage area should be secured and accessible only to authorized personnel.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Clean: Carefully scoop the absorbed material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal:

  • All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of down the drain or in regular trash.[8]

  • Collect waste in a properly labeled, sealed container.

Experimental Workflow

The following diagram illustrates a safe operational workflow for handling this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh/Measure Compound C->D Begin Experiment E Perform Experiment D->E F Decontaminate Equipment E->F Complete Experiment G Segregate & Label Waste F->G H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(4-methoxyphenyl)butan-1-one
Reactant of Route 2
Reactant of Route 2
1,2-Bis(4-methoxyphenyl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.